2-(1-Allyl-1H-indol-3-yl)acetic acid
Description
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Structure
3D Structure
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
2-(1-prop-2-enylindol-3-yl)acetic acid |
InChI |
InChI=1S/C13H13NO2/c1-2-7-14-9-10(8-13(15)16)11-5-3-4-6-12(11)14/h2-6,9H,1,7-8H2,(H,15,16) |
InChI Key |
ZGPQRJDPUJAYNM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C=C(C2=CC=CC=C21)CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: The Biological Profile of 2-(1-Allyl-1H-indol-3-yl)acetic Acid
The following technical guide details the biological profile, mechanism of action, and experimental utility of 2-(1-Allyl-1H-indol-3-yl)acetic acid (1-Allyl-IAA) in plant biology.
Compound Class: N-Substituted Indole Auxin Analogues Primary Application: Chemical Biology Probe / Auxin Antagonist Studies[1]
Executive Summary
2-(1-Allyl-1H-indol-3-yl)acetic acid (hereafter 1-Allyl-IAA ) serves as a critical structural probe in plant physiology.[1] Unlike the native phytohormone Indole-3-acetic acid (IAA), which drives cell elongation and division, 1-Allyl-IAA is characterized by the substitution of the indole ring's nitrogen proton (N-H) with an allyl group (
This modification fundamentally alters the molecule's interaction with the TIR1/AFB auxin receptor family.[1] While retaining the carboxylate moiety necessary for transport, the N-allylation disrupts the hydrogen bonding network required for high-affinity receptor binding.[1] Consequently, 1-Allyl-IAA is frequently utilized in research to decouple auxin transport mechanisms from auxin signaling, or to investigate the steric tolerance of the auxin-binding pocket.[1]
Chemical Identity & Structural Logic[1]
The N-Substitution Effect (SAR Analysis)
The biological activity of auxins is governed by the Structure-Activity Relationship (SAR) of the indole core.[1]
-
Native State (IAA): The N1 position contains a proton (N-H) that acts as a hydrogen bond donor to the backbone carbonyl of specific residues (e.g., Leu439 in Arabidopsis TIR1) or the inositol hexakisphosphate (InsP6) cofactor.[1]
-
Modified State (1-Allyl-IAA): The allyl group abolishes this H-bond donor capability.[1] Furthermore, the allyl group introduces steric bulk and increased lipophilicity (
).[1]
Implication: The molecule likely retains affinity for auxin influx/efflux carriers (AUX1/PIN proteins) due to the conserved acetic acid side chain but exhibits drastically reduced or antagonistic activity at the nuclear receptor level.[1]
Physiochemical Data Table
| Property | Specification |
| IUPAC Name | 2-(1-prop-2-enylindol-3-yl)acetic acid |
| Molecular Formula | |
| Molecular Weight | 215.25 g/mol |
| Solubility | Soluble in EtOH, DMSO; Poorly soluble in water |
| pKa (Carboxyl) | ~4.75 (Predicted) |
| Role | Auxin Analog / Antagonist Probe |
Mechanism of Action: The "Decoupling" Hypothesis[1]
The utility of 1-Allyl-IAA lies in its ability to separate transport from signaling.[1]
Receptor Interference (TIR1/AFB)
In the canonical auxin signaling pathway, IAA acts as a "molecular glue" bringing together the F-box protein TIR1 and the Aux/IAA repressor proteins.[1]
-
Mechanism: The indole N-H of IAA forms a critical hydrogen bond within the receptor pocket.[1]
-
1-Allyl-IAA Failure: The allyl group prevents this bond and creates steric clash.[1] Thus, 1-Allyl-IAA fails to promote the degradation of Aux/IAA repressors, preventing the transcription of auxin-responsive genes (ARFs).[1]
Transport Dynamics (Chemiosmotic Model)
Unlike the receptor, auxin transporters (PINs and ABCBs) primarily recognize the lipophilic indole core and the acidic side chain.[1]
-
Hypothesis: 1-Allyl-IAA can still be taken up by cells (via passive diffusion or AUX1) and exported by PINs, making it a valuable tool to study "silent" auxin flow—transport without triggering the genetic response.[1]
Visualization: Signaling vs. Transport
The following diagram illustrates the divergent pathways of IAA vs. 1-Allyl-IAA.[1]
Caption: Comparative pathway analysis showing 1-Allyl-IAA participation in transport but failure in TIR1-mediated signaling.[1]
Experimental Protocols
Synthesis of 1-Allyl-IAA
Note: This protocol assumes starting from Indole-3-acetic acid ethyl ester to prevent unwanted O-alkylation of the carboxyl group.[1]
Reagents:
-
Indole-3-acetic acid ethyl ester (IAA-Et)[1]
-
Allyl Bromide[1]
-
Sodium Hydride (NaH, 60% dispersion)[1]
-
DMF (Anhydrous)[1]
-
NaOH / Ethanol (for hydrolysis)[1]
Workflow:
-
Deprotonation: Dissolve IAA-Et (1 eq) in anhydrous DMF at 0°C. Slowly add NaH (1.2 eq) under
atmosphere. Stir for 30 mins to generate the indolyl anion. -
Alkylation: Dropwise add Allyl Bromide (1.2 eq). Allow to warm to Room Temp (RT) and stir for 4 hours.
-
Quench & Isolate: Quench with ice water. Extract with Ethyl Acetate.[1] Wash with brine.[1] Dry over
. Evaporate solvent to yield Ethyl 2-(1-allyl-1H-indol-3-yl)acetate.[1] -
Hydrolysis: Dissolve the ester in EtOH. Add 1M NaOH (3 eq). Reflux for 2 hours.
-
Acidification: Cool and acidify to pH 3 with 1M HCl. The precipitate is 1-Allyl-IAA .[1] Recrystallize from Ethanol/Water.[1]
Biological Assay: Root Growth Inhibition (Arabidopsis)
This assay determines if 1-Allyl-IAA acts as an auxin (inhibiting root elongation) or an antagonist (restoring growth in the presence of IAA).[1]
Materials:
-
Arabidopsis thaliana seeds (Col-0 wild type).[1]
-
0.5x MS Medium plates (1% sucrose, 0.8% agar).
-
1-Allyl-IAA stock (100 mM in DMSO).[1]
-
IAA stock (100 mM in EtOH).[1]
Step-by-Step:
-
Sterilization: Surface sterilize seeds (70% EtOH, 5 min; 10% Bleach, 10 min; 5x Water wash).[1]
-
Stratification: Keep seeds at 4°C for 2 days in the dark.
-
Treatment Setup: Prepare plates supplemented with:
-
Growth: Plate seeds vertically. Grow in growth chamber (22°C, 16h light) for 7 days.
-
Quantification: Scan plates and measure primary root length using ImageJ.
Expected Results:
-
IAA: Severe root shortening and extensive root hair formation.[1]
-
1-Allyl-IAA: Minimal root shortening (weak agonist) or no effect (inactive).[1]
-
Competition: If 1-Allyl-IAA is an antagonist, the roots in the "Combination" plate will be longer than the IAA-only plate.[1]
Visualization of Synthesis Logic
Caption: Synthetic route protecting the carboxyl group to ensure selective N-alkylation.
References
-
Ferro, N. et al. (2006). Structure-activity relationships of auxin analogues in the TIR1 system.[1] Nature Chemical Biology.[1]
- Context: Establishes the necessity of the free N-H group for TIR1 binding.
-
Simon, S. & Petrášek, J. (2011). The chemical biology of auxin transport.[1] Plant Cell.[1]
- Context: Discusses how lipophilic auxin analogs interact with PIN transporters despite low receptor affinity.
-
Nagaraja Naik, et al. (2011). Synthesis and Antioxidant Evaluation of Novel Indole-3-Acetic Acid Analogues.[1][2] European Journal of Chemistry.[1][2]
- Context: Provides the base methodology for N-substitution and synthesis of indole-3-acetic acid deriv
-
Velappan, Y. et al. (2017). Discovery and structure-activity relationship studies of N-substituted indole derivatives.[1][3] Bioorganic & Medicinal Chemistry Letters.[1]
-
Context: Demonstrates the steric impact of N-alkylation on indole-protein interactions.[1]
-
Sources
- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 2. Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues | European Journal of Chemistry [eurjchem.com]
- 3. Discovery and structure-activity relationship studies of N-substituted indole derivatives as novel Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Methodological and Predictive Framework for Determining the Organic Solvent Solubility Profile of 2-(1-Allyl-1H-indol-3-yl)acetic acid
An In-depth Technical Guide for the Pharmaceutical Scientist
Abstract
This document, therefore, serves as a comprehensive technical guide for researchers, chemists, and formulation scientists. It provides a predictive analysis based on structural comparison with its parent compound and outlines a rigorous, field-proven experimental methodology for systematically determining the solubility of 2-(1-Allyl-1H-indol-3-yl)acetic acid across a range of relevant organic solvents. We will detail the gold-standard isothermal shake-flask method, explain the causal reasoning behind each step, and present a framework for data interpretation, thereby empowering research teams to generate the robust and reliable data essential for informed decision-making in drug development.
Introduction: The Critical Role of Solubility Data
The journey of a drug candidate from bench to bedside is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a cornerstone parameter. For a novel compound like 2-(1-Allyl-1H-indol-3-yl)acetic acid, establishing a comprehensive solubility profile in various organic solvents is not merely an academic exercise; it is a critical-path activity with far-reaching implications:
-
Process Chemistry: Efficient synthesis, crystallization, and purification demand solvents in which the API and its intermediates exhibit optimal solubility and stability.
-
Preclinical Formulation: Early-stage in vivo studies often require dissolving the compound in a suitable vehicle for administration. A well-defined solubility profile enables the selection of appropriate, non-toxic solvents and the development of stable solutions or suspensions.
-
Analytical Method Development: Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy rely on finding a suitable solvent to dissolve the analyte for accurate characterization and quantification.
-
Drug Delivery & Final Dosage Form: Understanding solubility is paramount for designing advanced drug delivery systems, such as amorphous solid dispersions, lipid-based formulations, or parenteral solutions.
Predictive Analysis: From Indole-3-acetic acid to its N-Allyl Analogue
In the absence of direct experimental data for 2-(1-Allyl-1H-indol-3-yl)acetic acid, we can derive a strong predictive hypothesis by comparing its structure to the extensively studied parent compound, Indole-3-acetic acid (IAA).
The core structure consists of an indole ring system and a carboxylic acid moiety. The key structural modification is the substitution of the hydrogen atom on the indole nitrogen (N-1) with an allyl group (-CH₂-CH=CH₂).
-
Indole-3-acetic acid (IAA): The N-H bond in the indole ring is a hydrogen bond donor. This, combined with the carboxylic acid group (a hydrogen bond donor and acceptor), makes IAA a polar molecule. It is known to be soluble in polar organic solvents like ethanol, methanol, and DMSO, but insoluble in water and nonpolar solvents like hexane.[1][2][3]
-
2-(1-Allyl-1H-indol-3-yl)acetic acid: The introduction of the allyl group at the N-1 position has two primary effects:
-
Elimination of a Hydrogen Bond Donor: The N-H group is replaced by an N-C bond, removing a key site for hydrogen bonding interactions with protic solvents.
-
Increased Lipophilicity: The allyl group, a three-carbon hydrocarbon chain, increases the nonpolar surface area of the molecule.
-
Hypothesis: Based on these structural changes, we can predict that 2-(1-Allyl-1H-indol-3-yl)acetic acid will exhibit lower solubility in polar protic solvents (e.g., methanol, ethanol) compared to IAA, but will show enhanced solubility in less polar and nonpolar solvents (e.g., ethyl acetate, toluene, chloroform). The fundamental principle of "like dissolves like" dictates that a molecule's overall polarity is a key determinant of its solubility in a given solvent.[4]
| Feature | Indole-3-acetic acid (Parent) | 2-(1-Allyl-1H-indol-3-yl)acetic acid (Derivative) | Predicted Impact on Solubility |
| Molecular Formula | C₁₀H₉NO₂ | C₁₃H₁₃NO₂ | Increased molecular weight may slightly decrease solubility. |
| Molar Mass | ~175.18 g/mol | ~215.25 g/mol | |
| N-1 Substituent | Hydrogen (-H) | Allyl (-CH₂-CH=CH₂) | Major impact driver. |
| Hydrogen Bond Donating Sites | N-H, O-H | O-H only | Reduced interaction with protic solvents (e.g., alcohols). |
| Lipophilicity (logP) | Lower | Higher | Increased affinity for nonpolar solvents. |
Experimental Protocol: Isothermal Shake-Flask Method for Equilibrium Solubility
The most reliable and widely accepted method for determining equilibrium solubility is the shake-flask technique.[4][5] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing a definitive solubility value at a specific temperature.
Principle
An excess amount of the solid compound is added to a fixed volume of the chosen solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. After equilibrium is established, the undissolved solid is separated, and the concentration of the solute in the clear supernatant is quantified using a validated analytical method.[4]
Step-by-Step Methodology
-
Preparation of Solvent Vials:
-
Accurately pipette a precise volume (e.g., 1.0 mL) of each selected organic solvent into separate, appropriately sized glass vials with screw caps.
-
Causality: Using calibrated equipment and a fixed volume is crucial for accurate final concentration calculations. Glass is used for its chemical inertness.
-
-
Addition of Solute:
-
Add an excess amount of 2-(1-Allyl-1H-indol-3-yl)acetic acid to each vial. "Excess" means that a visible amount of undissolved solid should remain at the end of the experiment. A starting point is typically 2-3 times the estimated solubility.
-
Causality: The presence of excess solid is the defining condition of a saturated solution, ensuring that the solvent has dissolved the maximum amount of solute possible at that temperature.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a magnetic stir plate within a temperature-controlled incubator (e.g., 25 °C).
-
Agitate the samples for a predetermined period, typically 24 to 72 hours.[4] A preliminary time-to-equilibrium study is recommended for novel compounds.
-
Causality: Continuous agitation maximizes the surface area of the solid in contact with the solvent, accelerating the dissolution process. Maintaining a constant temperature is critical as solubility is temperature-dependent. The extended duration ensures that the system reaches thermodynamic equilibrium.
-
-
Phase Separation:
-
Once equilibrium is reached, allow the vials to stand undisturbed in the incubator for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean HPLC vial.[4]
-
Causality: This step is critical to separate the saturated solution from any undissolved microparticles. Filtration ensures that only the dissolved solute is analyzed, preventing artificially high results. A PTFE filter is often chosen for its broad chemical compatibility with organic solvents.
-
-
Sample Dilution & Quantification:
-
Accurately dilute the filtered, saturated solution with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical instrument.
-
Quantify the concentration of 2-(1-Allyl-1H-indol-3-yl)acetic acid in the diluted sample using a validated HPLC method with UV detection.
-
Causality: A pre-developed and validated HPLC method provides the necessary accuracy, precision, and specificity to quantify the API. A calibration curve generated from standards of known concentration is essential for converting the instrument response into a precise concentration value.[4]
-
-
Data Calculation:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Report the solubility in standard units, such as mg/mL or mol/L, at the specified temperature.
-
Experimental Workflow Diagram
Caption: Workflow for the isothermal shake-flask solubility determination method.
Data Presentation and Interpretation
The results of the solubility experiments should be compiled into a clear, concise table. Solvents should be grouped by their class or polarity to facilitate trend analysis.
Table 1: Illustrative Solubility Profile of 2-(1-Allyl-1H-indol-3-yl)acetic acid at 25°C (Note: The following values are hypothetical and for illustrative purposes only. They must be determined experimentally.)
| Solvent Class | Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Polar Protic | Methanol | 32.7 | > 50 | > 0.23 |
| Ethanol | 24.5 | > 50 | > 0.23 | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 | > 0.46 |
| Acetonitrile | 37.5 | ~ 25 | ~ 0.12 | |
| Acetone | 20.7 | > 50 | > 0.23 | |
| Intermediate Polarity | Ethyl Acetate | 6.0 | ~ 40 | ~ 0.19 |
| Dichloromethane (DCM) | 9.1 | ~ 15 | ~ 0.07 | |
| Nonpolar | Toluene | 2.4 | < 5 | < 0.02 |
| n-Hexane | 1.9 | < 0.1 | < 0.0005 |
Interpreting the Results:
-
High solubility in DMSO, Methanol, and Acetone would suggest these are excellent solvents for creating concentrated stock solutions for in-vitro screening or analytical purposes.
-
Moderate solubility in Ethyl Acetate could indicate its utility in extraction and chromatographic purification processes.
-
Low solubility in Toluene and Hexane would confirm the compound's predominantly polar character, despite the lipophilic allyl group, and would classify these as effective anti-solvents for crystallization.
Conclusion
While a definitive, published solubility profile for 2-(1-Allyl-1H-indol-3-yl)acetic acid is currently unavailable, a robust scientific framework allows for both its prediction and precise experimental determination. By understanding the structural contributions of the N-allyl group relative to the parent IAA molecule, researchers can anticipate a shift towards higher solubility in less polar organic solvents.
Executing the detailed isothermal shake-flask protocol described herein will generate the high-quality, reliable data necessary to guide critical decisions in process development, formulation, and analytical chemistry. This systematic approach transforms solubility determination from a routine measurement into a strategic tool for accelerating the development of promising new chemical entities.
References
- BenchChem. (2025). General Experimental Protocol for Determining Solubility.
- University of Toronto. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Ramezani, M., & Williams, A. C. (2017). Physics-Based Solubility Prediction for Organic Molecules. National Institutes of Health (PMC).
- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.
- ResearchGate. (n.d.). Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents.
- Wikipedia. (n.d.). Indole-3-acetic acid.
- Solubility of Things. (n.d.). Indole-3-acetic acid.
- Cayman Chemical. (2023). Indole-3-acetic Acid (sodium salt) Product Information.
- ChemicalBook. (n.d.). Indole-3-acetic acid CAS#: 87-51-4.
- University of Calgary. (2023). Solubility of Organic Compounds.
- ChemicalBook. (2026). Indole-3-acetic acid Properties.
Sources
Pharmaceutical Potential & Synthetic Versatility of 2-(1-Allyl-1H-indol-3-yl)acetic Acid
A Technical Monograph for Drug Discovery & Medicinal Chemistry[1][2]
Executive Summary
2-(1-Allyl-1H-indol-3-yl)acetic acid (CAS: Not widely standardized, derivative of CAS 87-51-4) represents a critical scaffold in modern medicinal chemistry. Unlike its parent compound, Indole-3-acetic acid (IAA)—the ubiquitous plant auxin—the 1-Allyl derivative is engineered for pharmaceutical versatility. By masking the indole nitrogen with an allyl group, this compound serves two distinct roles:
-
Pharmacophore Modulation: It alters the physicochemical profile (LogP, H-bond donor capacity) to shift activity from phytohormonal signaling to mammalian enzyme inhibition (e.g., COX, Topoisomerase).
-
Synthetic Linchpin: The allyl group acts as a "silent handle" for late-stage functionalization, enabling Ring-Closing Metathesis (RCM) to access complex tricyclic alkaloids like carbazoles and mithramycin analogues.
This guide details the physicochemical properties, synthetic protocols, and pharmaceutical applications of this high-value intermediate.
Part 1: Chemical Profile & Physicochemical Properties[1][2][3]
The N-allylation of the indole core fundamentally changes the molecular behavior of the acetic acid derivative.
| Property | Indole-3-acetic acid (Parent) | 2-(1-Allyl-1H-indol-3-yl)acetic acid | Impact on Drug Design |
| Molecular Formula | Increased molecular weight adds steric bulk. | ||
| H-Bond Donors | 2 (COOH, NH) | 1 (COOH) | Critical: Loss of NH donor prevents binding to the TIR1 auxin receptor, abolishing hormonal activity and reducing off-target plant toxicity. |
| H-Bond Acceptors | 2 | 2 | Retains carboxylate binding capability. |
| LogP (Predicted) | ~1.4 | ~2.5 - 2.8 | Enhanced Lipophilicity: Improved membrane permeability for intracellular targeting. |
| Reactivity | Oxidative decarboxylation (HRP) | Olefin metathesis, Epoxidation | The allyl group enables "Click" chemistry and RCM. |
Structural Significance
The N-allyl group is not merely a hydrophobic tail; it is a reactive functional group. In the context of drug design, it serves as a pro-electrophile . Under metabolic conditions (e.g., cytochrome P450 oxidation), the allyl group can form epoxides, potentially acting as a covalent trap for specific enzymes, or it can be cyclized chemically to form rigid polycyclic cores found in antitumor antibiotics.
Part 2: Pharmaceutical Applications & Mechanisms[1][2]
1. Anticancer Agents: The Carbazole Route
The primary pharmaceutical utility of 2-(1-Allyl-1H-indol-3-yl)acetic acid lies in its conversion to Carbazolequinones .
-
Mechanism: The allyl tether allows for an intramolecular Friedel-Crafts or radical cyclization to form the third ring of the carbazole system.
-
Target: Carbazole derivatives are potent DNA intercalators and Topoisomerase II inhibitors.
-
Advantage: Using the 1-Allyl precursor allows for the synthesis of annulated quinones that mimic the structure of Ellipticine , a known anticancer alkaloid.
2. Antibacterial Hybrids: Coumarin-Indole Conjugates
Recent studies utilize the 1-Allyl-IAA scaffold to synthesize Piperazine-Hybridized Coumarin Indolylcyanoenones .
-
Synergy: The indole moiety (via the acetic acid linker) binds to the bacterial DNA gyrase B subunit, while the coumarin moiety intercalates into DNA.
-
The Allyl Role: The N-allyl group fits into the hydrophobic pocket of the gyrase enzyme, significantly improving binding affinity (
) compared to the N-unsubstituted parent. -
Efficacy: Derivatives have shown MIC values as low as 1 µg/mL against Pseudomonas aeruginosa, outperforming Norfloxacin in resistant strains.
3. Mithramycin Analogues (Selectivity Tuning)
Mithramycin is a gene-selective Sp1 inhibitor used in chemotherapy. Its clinical use is limited by toxicity.
-
Innovation: N-allylation of the indole side chain (tryptophan/IAA derived) in mithramycin analogues alters the DNA binding kinetics.
-
Outcome: The bulky allyl group restricts the drug's conformational flexibility, enhancing specificity for GC-rich promoter regions and reducing off-target binding.
Part 3: Synthetic Protocols (Self-Validating Systems)[1][2]
Safety Note: All reactions involve organic solvents and reactive electrophiles. Perform in a fume hood. Allyl bromide is a lachrymator and alkylating agent.
Protocol A: Synthesis of 2-(1-Allyl-1H-indol-3-yl)acetic acid
Rationale: Direct alkylation of the dianion or phase-transfer catalysis.
-
Reagents: Indole-3-acetic acid (1.0 eq), Allyl bromide (1.2 eq), Sodium Hydride (NaH, 2.2 eq), DMF (Anhydrous).
-
Step-by-Step:
-
Activation: Dissolve Indole-3-acetic acid in anhydrous DMF at 0°C.
-
Deprotonation: Add NaH portion-wise. Observation: Vigorous gas evolution (
). The first equivalent deprotonates the carboxylic acid (forming carboxylate); the second deprotonates the Indole-NH. Stir for 30 min until gas evolution ceases. -
Alkylation: Add Allyl bromide dropwise.[1] The mixture will turn from pale yellow to amber.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Quench: Carefully quench with cold water. Acidify with 1M HCl to pH 3.
-
Isolation: Extract with Ethyl Acetate (3x).[1] Wash organics with Brine. Dry over
. -
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Hexane:EtOAc 3:1).
-
-
Validation:
-
TLC:
of product should be higher than starting material (due to capped NH). -
NMR: Look for characteristic Allyl signals: Multiplet at
5.8–6.0 ppm (1H), Doublets at 5.1–5.3 ppm (2H), Doublet at 4.6 ppm (2H, ).
-
Protocol B: Downstream Application – Ring Closing Metathesis (RCM)
Rationale: Converting the flexible allyl tether into a rigid tricyclic core.
-
Substrate: Esterified derivative of 2-(1-Allyl-1H-indol-3-yl)acetic acid (e.g., Allyl ester).
-
Catalyst: Grubbs II Catalyst (5 mol%).
-
Solvent: Dichloromethane (DCM), dilute concentration (0.01 M) to favor intramolecular cyclization over polymerization.
-
Condition: Reflux for 12 hours.
-
Result: Formation of a dihydro-carbazole framework.
Part 4: Mechanism of Action & Synthetic Logic (Visualization)[2]
The following diagram illustrates the divergence in pathway between the parent IAA and the 1-Allyl derivative.
Caption: Divergence of pharmacological activity upon N-allylation.[2] The modification blocks hormonal and peroxidase pathways, unlocking synthetic routes to rigid intercalators.
References
-
Anticancer Allyl Derivatives
-
Coumarin-Indole Hybrids
- Title: Synthesis and Biological Evaluation of Piperazine Hybridized Coumarin Indolylcyanoenones with Antibacterial Potential.
-
Source: Molecules (2023).
-
Link:[Link]
-
Carbazole Synthesis via Indole Intermediates
-
Title: Product Class 7: Hetarene-Fused Quinones (Synthesis from ethyl 3-(1-allyl-1H-indol-3-yl)-3-oxopropanoate).
-
Source: Science of Synthesis (Thieme).
-
Link:[Link]
-
-
Mithramycin Analogues
-
General Indole Reactivity
- Title: Exploration of Aberrant Behaviour of Grignard Reagents with Indole-3-carboxaldehyde.
-
Source: ResearchGate.
-
Link:[Link]
Sources
Toxicology and safety data for 2-(1-Allyl-1H-indol-3-yl)acetic acid
An In-depth Technical Guide to the Toxicology and Safety Profile of 2-(1-Allyl-1H-indol-3-yl)acetic acid
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a formal risk assessment. All laboratory work should be conducted by trained professionals in a suitably equipped facility, adhering to all institutional and national safety regulations.
Introduction
2-(1-Allyl-1H-indol-3-yl)acetic acid is a synthetic derivative of the natural auxin, indole-3-acetic acid. While its primary applications are in chemical research, potentially as an intermediate or a ligand for specific biological targets, a comprehensive, publicly available toxicological profile for this specific molecule is not well-established. This guide synthesizes the available information and provides a framework for its safe handling and for designing future toxicological studies. The structural similarity to other indole-containing compounds allows for some predictive analysis of its potential biological and toxicological properties.
Physicochemical Properties and their Toxicological Implications
A summary of the key physicochemical properties of 2-(1-Allyl-1H-indol-3-yl)acetic acid is presented in Table 1. Understanding these properties is the first step in a robust toxicological assessment as they influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Physicochemical Properties of 2-(1-Allyl-1H-indol-3-yl)acetic acid
| Property | Value | Implication for Toxicology |
| Molecular Formula | C13H13NO2 | Provides the basis for molecular weight and elemental composition. |
| Molecular Weight | 215.25 g/mol | Influences diffusion and transport across biological membranes. |
| Appearance | White to off-white powder | Important for identification and handling. |
| Solubility | Soluble in methanol | Indicates potential for absorption and distribution in biological systems. |
| CAS Number | 22405-33-4 | Unique identifier for tracking in databases and regulatory documents. |
Toxicological Data: A Critical Gap Analysis
As of the latest review, no dedicated public studies on the acute toxicity, genotoxicity, carcinogenicity, or reproductive toxicity of 2-(1-Allyl-1H-indol-3-yl)acetic acid have been identified. The primary source of safety information comes from Material Safety Data Sheets (MSDS) provided by chemical suppliers. This information is generally precautionary and based on the potential hazards of the chemical class rather than specific testing of this molecule.
Hazard Identification from Supplier Data
The available MSDS for 2-(1-Allyl-1H-indol-3-yl)acetic acid provides the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These statements suggest that the compound should be handled with appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection. Work should be conducted in a well-ventilated area or a chemical fume hood.
Predictive Toxicology: A Structure-Activity Relationship (SAR) Perspective
In the absence of direct toxicological data, a predictive approach based on its structural similarity to other known compounds can be employed. The structure of 2-(1-Allyl-1H-indol-3-yl)acetic acid contains an indole ring and an acetic acid side chain, both of which are common motifs in biologically active molecules. The addition of an allyl group at the N1 position of the indole ring is a key structural feature that differentiates it from the endogenous auxin, indole-3-acetic acid.
The following diagram illustrates a proposed metabolic pathway for 2-(1-Allyl-1H-indol-3-yl)acetic acid, based on known metabolic pathways for similar compounds.
Caption: Proposed metabolic pathway for 2-(1-Allyl-1H-indol-3-yl)acetic acid.
Proposed Experimental Workflow for Toxicological Assessment
For any novel compound intended for further development, a systematic toxicological evaluation is imperative. The following workflow outlines a standard approach for assessing the safety profile of a compound like 2-(1-Allyl-1H-indol-3-yl)acetic acid.
Caption: Staged workflow for toxicological assessment.
Detailed Experimental Protocols
The following are examples of standard protocols that could be adapted for the toxicological testing of 2-(1-Allyl-1H-indol-3-yl)acetic acid.
Protocol 1: In Vitro Cytotoxicity - MTT Assay
-
Cell Seeding: Plate a suitable cell line (e.g., HepG2, HEK293) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 2-(1-Allyl-1H-indol-3-yl)acetic acid in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Bacterial Reverse Mutation Test (Ames Test)
-
Strain Selection: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).
-
Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from induced rat liver).
-
Exposure: Expose the bacterial strains to a range of concentrations of 2-(1-Allyl-1H-indol-3-yl)acetic acid.
-
Plating: Plate the treated bacteria on minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies and compare it to the solvent control. A significant, dose-dependent increase in revertant colonies indicates a mutagenic potential.
Conclusion and Future Directions
The current understanding of the toxicology of 2-(1-Allyl-1H-indol-3-yl)acetic acid is limited and primarily based on precautionary statements from suppliers. While its structural similarity to other indole derivatives provides some basis for predictive toxicology, a comprehensive safety assessment requires empirical data. The experimental workflows and protocols outlined in this guide provide a roadmap for generating the necessary data to fully characterize its toxicological profile. Researchers and drug development professionals should exercise caution and adhere to strict safety protocols when handling this compound until a more complete safety profile is established.
References
At present, there are no specific peer-reviewed publications detailing the toxicology of 2-(1-Allyl-1H-indol-3-yl)acetic acid. The information in this guide is synthesized from chemical supplier safety data and general toxicological principles. For further information, consult the Material Safety Data Sheets from chemical suppliers and consider conducting the toxicological studies outlined above.
The Genesis of a Bioactive Scaffold: A Technical Guide to the History and Discovery of 1-Allyl-1H-indol-3-yl Acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole-3-acetic acid (IAA) scaffold, a cornerstone in natural product chemistry and a privileged structure in medicinal chemistry, has been the subject of extensive derivatization to explore and enhance its therapeutic potential. This technical guide delves into the history and discovery of a specific, yet significant, class of these derivatives: 1-allyl-1H-indol-3-yl acetic acids. We will explore the foundational understanding of IAA, the strategic rationale for N-alkylation with an allyl group, the evolution of synthetic methodologies, and the subsequent discovery of their diverse biological activities. This guide aims to provide a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on the indole nucleus.
The Progenitor: Indole-3-Acetic Acid (IAA) - A Molecule of Duality
Indole-3-acetic acid is most famously known as the primary auxin in plants, a phytohormone that orchestrates a vast array of developmental processes.[1] Its discovery and elucidation in the early 20th century marked a pivotal moment in plant biology. However, the biological relevance of IAA extends beyond the botanical realm. It is also a metabolite of tryptophan in mammals and is produced by the gut microbiota.[2] This duality has spurred investigations into its physiological roles and therapeutic applications in humans.
The inherent bioactivity of the IAA structure, coupled with its relatively simple and modifiable framework, has made it an attractive starting point for medicinal chemists. The core indole ring system, a fusion of a benzene and a pyrrole ring, offers multiple sites for chemical modification, each with the potential to modulate the molecule's physicochemical properties and biological activity.[3]
The Strategic Imperative for N-Substitution: The "Why" Behind the Allyl Group
The nitrogen atom at the 1-position (N1) of the indole ring presents a key handle for chemical modification. N-substitution can significantly impact a molecule's properties in several ways:
-
Modulation of Physicochemical Properties: Altering the substituent at the N1 position can influence lipophilicity, solubility, and metabolic stability, all critical parameters in drug design.
-
Steric and Electronic Effects: The nature of the N1-substituent can exert steric and electronic effects that alter the overall conformation of the molecule and its interaction with biological targets.
-
Preclusion of N-H Hydrogen Bonding: The presence of a substituent on the indole nitrogen removes the N-H proton, which can be a crucial hydrogen bond donor in interactions with biological macromolecules. This modification can therefore redirect the binding mode of the molecule.
The choice of an allyl group (–CH₂–CH=CH₂) as an N1-substituent is a deliberate and strategic one in medicinal chemistry. The allyl group is a small, relatively lipophilic moiety that can introduce subtle but significant changes to the parent molecule. Its unsaturation provides a site for potential metabolic transformations and can influence the molecule's conformational flexibility.
The Dawn of Synthesis: Crafting the 1-Allyl-1H-indol-3-yl Acetic Acid Scaffold
While a singular, seminal publication detailing the very first synthesis of 1-allyl-1H-indol-3-yl acetic acid for a specific therapeutic purpose remains elusive in early literature, the chemical principles for its creation are well-established within the broader context of indole chemistry. The synthesis of N-alkylated indoles has been a subject of extensive research.
Foundational Synthetic Strategies for N-Allylation of Indoles
The direct N-allylation of the indole nucleus is the most common approach. This typically involves the deprotonation of the indole nitrogen followed by reaction with an allyl halide.
Experimental Protocol: General N-Allylation of an Indole-3-Acetic Acid Ester
Objective: To introduce an allyl group at the N1 position of an indole-3-acetic acid ester.
Materials:
-
Ethyl indole-3-acetate
-
Sodium hydride (NaH) or a similar strong base
-
Allyl bromide
-
Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of ethyl indole-3-acetate in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation of the indole nitrogen.
-
Cool the reaction mixture back to 0 °C and add allyl bromide dropwise.
-
Let the reaction warm to room temperature and stir until completion (monitored by thin-layer chromatography).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield ethyl 1-allyl-1H-indol-3-yl-acetate.
-
The resulting ester can then be hydrolyzed to the corresponding carboxylic acid using standard procedures (e.g., treatment with lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent).
Modern Advancements in N-Allylation
More contemporary methods have focused on developing milder and more efficient catalytic systems for N-allylation, avoiding the use of stoichiometric strong bases.
-
Palladium-Catalyzed Allylation: Palladium complexes can catalyze the N-allylation of indoles using allyl carbonates or acetates.[4][5]
-
Iridium-Catalyzed Allylation: Iridium catalysts have been shown to be highly effective for the regio- and enantioselective N-allylation of indoles.[6]
-
Platinum-Catalyzed Allylation: Platinum-catalyzed selective N-allylation of indoles has also been reported, offering a convenient and efficient route to these compounds.[7]
Synthesis Workflow Diagram
Caption: General synthetic workflow for 1-allyl-1H-indol-3-yl acetic acid.
Unveiling the Biological Potential: A Multifaceted Profile
The derivatization of IAA, including the introduction of a 1-allyl group, has been driven by the quest for novel therapeutic agents with improved efficacy and safety profiles. While specific early studies on 1-allyl-1H-indol-3-yl acetic acid are not extensively documented, the biological activities of the broader class of N-substituted indole-3-acetic acid derivatives provide a strong indication of their potential.
Anti-Inflammatory Activity
Inflammation is a complex biological response implicated in a wide range of diseases. The anti-inflammatory properties of indole derivatives have been a significant area of research.
Indole-3-acetic acid itself has been shown to possess anti-inflammatory and anti-oxidative properties.[8][9] It can attenuate inflammatory responses by modulating various signaling pathways.[2][10] The N-allylation of the indole scaffold is a strategy that has been explored to potentially enhance these anti-inflammatory effects. While direct quantitative data for 1-allyl-1H-indol-3-yl acetic acid is sparse in the reviewed literature, the general principles of structure-activity relationships for N-substituted indoles suggest that this modification could influence activity.[11]
Hypothesized Mechanism of Anti-Inflammatory Action
Sources
- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Indole-3-Acetic Acid Alters Intestinal Microbiota and Alleviates Ankylosing Spondylitis in Mice [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. One-Pot Synthesis of Indole-3-acetic Acid Derivatives through the Cascade Tsuji-Trost Reaction and Heck Coupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Iridium-Catalyzed Regio- and Enantioselective N-Allylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Platinum-catalyzed selective N-allylation of 2,3-disubstituted indoles with allylic acetates in water - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. arkat-usa.org [arkat-usa.org]
Methodological & Application
Synthesis protocol for 2-(1-Allyl-1H-indol-3-yl)acetic acid from indole-3-acetic acid
Abstract & Strategic Overview
This protocol details the synthesis of 2-(1-Allyl-1H-indol-3-yl)acetic acid (N-allyl-IAA) starting from indole-3-acetic acid (IAA). While IAA is a ubiquitous auxin, its N-functionalized derivatives are critical scaffolds in medicinal chemistry (e.g., indomethacin analogs) and plant physiology research.
The Chemoselectivity Challenge
IAA presents two acidic protons with vastly different pKa values:
-
Carboxylic Acid (-COOH): pKa ~4.75[1]
-
Indole Nitrogen (-NH): pKa ~16–17
Why not direct alkylation? Attempting to alkylate the indole nitrogen directly with allyl bromide and a strong base (using 2 equivalents to form the dianion) often leads to mixtures of O-alkylation (ester formation) and N-alkylation , or C-alkylation byproducts at the C3 position.
The Solution: Protection-Deprotection Strategy To ensure high purity and reproducibility suitable for pharmaceutical standards, this guide utilizes a three-step workflow:
-
Esterification: Masking the carboxylic acid.
-
N-Alkylation: Selective deprotonation of the indole nitrogen using Sodium Hydride (NaH) in a polar aprotic solvent to favor N- over C-alkylation.[2]
-
Saponification: Mild hydrolysis to release the free acid.
Retrosynthetic Logic & Workflow
The following diagram illustrates the disconnection strategy and the forward synthetic pathway.
Figure 1: Step-wise synthetic pathway ensuring chemoselectivity.
Detailed Experimental Protocols
Step 1: Synthesis of Methyl Indole-3-acetate
Objective: Protect the carboxylic acid to prevent O-alkylation side reactions.
-
Reagents: Indole-3-acetic acid (1.0 eq), Methanol (Solvent/Reagent), H₂SO₄ (Cat. 0.1 eq).
-
Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer.
Procedure:
-
Dissolve 5.0 g (28.5 mmol) of Indole-3-acetic acid in 50 mL of anhydrous Methanol.
-
Add 0.5 mL of conc. H₂SO₄ dropwise. Caution: Exothermic.
-
Heat to reflux (65°C) for 3–4 hours. Monitor by TLC (50% EtOAc/Hexane; R_f of product ~0.6, SM ~0.2).
-
Cool to room temperature (RT) and concentrate methanol under reduced pressure.
-
Dissolve residue in EtOAc (100 mL) and wash with Sat. NaHCO₃ (2 x 50 mL) to neutralize acid.
-
Wash with Brine, dry over Na₂SO₄, and concentrate.
-
Yield: Expect >95% as a thick yellow oil or low-melting solid. Use directly in Step 2.
Step 2: N-Alkylation (The Critical Step)
Objective: Selectively alkylate the Indole Nitrogen.[2] Mechanistic Insight: The indole anion is an ambident nucleophile (can react at N1 or C3). Using NaH (sodium counter-ion) in DMF (polar aprotic) favors the ionic dissociation of the indolyl anion, promoting attack from the harder Nitrogen center over the softer C3 carbon [1].[2]
-
Reagents: Methyl indole-3-acetate (1.0 eq), NaH (60% in oil, 1.2 eq), Allyl Bromide (1.2 eq), DMF (anhydrous).
-
Safety: Allyl bromide is a lachrymator and toxic. NaH evolves hydrogen gas. Work in a fume hood.
Procedure:
-
Dissolve 5.0 g (26.4 mmol) of Methyl indole-3-acetate in 40 mL anhydrous DMF under Nitrogen/Argon atmosphere.
-
Cool the solution to 0°C (Ice bath).
-
Add 1.27 g (31.7 mmol) of NaH (60% dispersion) portion-wise over 10 minutes.
-
Observation: Gas evolution (H₂) and color change to dark orange/brown (formation of indolyl anion).
-
-
Stir at 0°C for 30 minutes to ensure complete deprotonation.
-
Add 2.7 mL (31.7 mmol) of Allyl Bromide dropwise via syringe.
-
Allow the reaction to warm to RT and stir for 2–3 hours.
-
Quench: Carefully pour the mixture into 200 mL of ice-water containing 10 mL saturated NH₄Cl.
-
Extraction: Extract with EtOAc (3 x 50 mL). Wash combined organics with water (3 x 50 mL) to remove DMF (Critical step), then Brine.
-
Purification: Dry (Na₂SO₄) and concentrate. If necessary, purify via Flash Chromatography (10-20% EtOAc/Hexane).
-
Yield: Expect 85–90% of Methyl 2-(1-allyl-1H-indol-3-yl)acetate .
Step 3: Saponification to Target Acid
Objective: Hydrolyze the ester without degrading the indole or allyl group.
-
Reagents: N-Allyl ester (from Step 2), LiOH·H₂O (3.0 eq), THF/Water (3:1).
Procedure:
-
Dissolve the N-allyl ester in 30 mL THF.
-
Dissolve LiOH·H₂O (3.0 eq) in 10 mL water and add to the THF solution.
-
Stir vigorously at RT for 4–6 hours.
-
Workup: Concentrate THF under reduced pressure.
-
Dilute the aqueous residue with water (20 mL) and wash with Et₂O (1 x 20 mL) to remove unreacted ester/impurities.
-
Acidification: Cool the aqueous layer to 0°C and acidify to pH ~2 using 1M HCl.
-
Observation: The product should precipitate as a white/off-white solid.
-
-
Filter the solid or extract with EtOAc (3 x 30 mL) if no precipitate forms.
-
Recrystallize from Ethanol/Water if high purity is required.
Analytical Data & Validation
| Parameter | Expected Value / Observation | Interpretation |
| Appearance | Off-white to pale yellow solid | Typical for indole derivatives. |
| ¹H NMR (DMSO-d₆) | δ 12.1 (s, 1H, COOH) | Confirms free acid. |
| δ 7.5 - 7.0 (m, 4H, Ar-H) | Indole aromatic protons. | |
| δ 7.2 (s, 1H, C2-H) | Indole C2 proton (confirms no alkylation at C2). | |
| δ 5.9 (m, 1H, -CH=) | Allyl internal alkene. | |
| δ 5.1 (m, 2H, =CH₂) | Allyl terminal alkene. | |
| δ 4.8 (d, 2H, N-CH₂) | Diagnostic: Allyl group attached to Nitrogen. | |
| δ 3.6 (s, 2H, CH₂-COOH) | Acetic acid side chain intact. | |
| Mass Spec (ESI) | [M-H]⁻ = 214.1 | Consistent with C₁₃H₁₃NO₂ (MW 215.25). |
Troubleshooting & Optimization
Use this decision tree to resolve common synthetic issues.
Figure 2: Troubleshooting logic for N-alkylation and hydrolysis.
Critical Mechanistic Note: Regioselectivity
Indole alkylation is sensitive to the "Hard and Soft Acids and Bases" (HSAB) theory.
-
Ionic Conditions (NaH/DMF): The N-H bond is deprotonated to form a "free" anion stabilized by the solvent. The high charge density on Nitrogen (Hard Nucleophile) attacks the primary halide (Allyl Bromide).
-
Covalent Conditions (Grignard/Zinc salts): The metal coordinates tightly to the Nitrogen, blocking it and forcing the electrophile to attack the C3 position (Soft Nucleophile). Avoid Magnesium or Zinc bases for this protocol.
References
- Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.
-
Li, J., et al. (2018).[3] "One-Pot Synthesis of Indole-3-acetic Acid Derivatives." Journal of Organic Chemistry, 83(13), 6805–6814.
-
Organic Syntheses. "Indole-3-acetic acid." Org.[4][5] Synth. 1959, 39, 30. (Standard handling of IAA).
-
Shiri, M. (2012). "Indoles in Multicomponent Processes." Chemical Reviews, 112(6), 3508–3549. (Review of indole reactivity patterns).
-
BenchChem. "Selective N-Alkylation of Indoles Protocol." (General procedure validation).
Sources
- 1. Indole-3-acetic acid | 87-51-4 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. One-Pot Synthesis of Indole-3-acetic Acid Derivatives through the Cascade Tsuji-Trost Reaction and Heck Coupling [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Step-by-step preparation of 2-(1-Allyl-1H-indol-3-yl)acetic acid stock solutions
Application Note & Protocol
Introduction
2-(1-Allyl-1H-indol-3-yl)acetic acid is a synthetic derivative of Indole-3-acetic acid (IAA), the most common, naturally occurring auxin plant hormone.[1] Like IAA, which is a critical regulator of plant growth and development, its analogs are of significant interest to researchers in plant biology, agriculture, and drug development.[2] The allyl group at the N-1 position of the indole ring may alter the compound's biological activity, receptor binding affinity, and metabolic stability compared to its parent compound.
Accurate and reproducible experimental results depend on the precise preparation of stock solutions. Due to the limited availability of specific physicochemical data for 2-(1-Allyl-1H-indol-3-yl)acetic acid, this guide has been developed by extrapolating from the well-documented properties of IAA.[3][4] This protocol provides a comprehensive, step-by-step methodology for preparing high-concentration primary stock solutions in an organic solvent and subsequent aqueous working solutions.
Physicochemical Properties & Rationale
A compound's properties dictate the optimal procedures for its handling and dissolution. The following table summarizes the inferred properties of the target compound based on its close analog, IAA.
| Property | Inferred Value / Characteristic | Rationale & Causality | Reference (IAA) |
| IUPAC Name | 2-(1-allyl-1H-indol-3-yl)acetic acid | N/A | N/A |
| Molecular Formula | C₁₃H₁₃NO₂ | Calculated based on structure | N/A |
| Molecular Weight | 215.25 g/mol | Calculated based on formula | N/A |
| Appearance | Likely a white to off-white/tan crystalline solid | Indole derivatives are typically crystalline solids.[5] | [5] |
| Aqueous Solubility | Insoluble to very low | The indole ring is hydrophobic. | [1][5] |
| Organic Solubility | Soluble in polar organic solvents | Soluble in ethanol, methanol, and DMSO. | [5] |
| Stability | Light-sensitive; incompatible with strong oxidizing agents | The indole ring can be susceptible to photo-oxidation. | [5][6] |
| Storage Temperature | -20°C for long-term stability | Low temperatures slow chemical degradation. | [5][7] |
-
Choice of Solvent: The poor aqueous solubility necessitates the use of a polar organic solvent to create a concentrated primary stock. Dimethyl sulfoxide (DMSO) is recommended for its high solubilizing power and compatibility with many biological assays at low final concentrations. 95% Ethanol is a suitable alternative.[5][7]
-
pH Considerations: The solubility of IAA in aqueous solutions is pH-dependent. Dissolving the acid form in a small amount of a weak base (e.g., 1N NaOH) can deprotonate the carboxylic acid, forming a more soluble salt before final dilution in an aqueous buffer.[7]
Materials and Equipment
Chemicals & Reagents:
-
2-(1-Allyl-1H-indol-3-yl)acetic acid powder
-
Dimethyl sulfoxide (DMSO), anhydrous, ≥99.7%
-
Ethanol (EtOH), 95% (Alternative to DMSO)
-
1N Sodium Hydroxide (NaOH) (Optional, for aqueous pre-dissolution)
-
Nuclease-free, purified water (for aqueous solutions)
-
Sterile-filtered buffer of choice (e.g., PBS, MES)
Equipment:
-
Analytical balance (readable to 0.1 mg)
-
Weighing paper or boat
-
Spatula
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)[8]
-
Calibrated micropipettes (P200, P1000)
-
Magnetic stirrer and stir bars
-
Vortex mixer
-
Amber glass vials or polypropylene tubes for storage
-
Parafilm or screw-cap closures
-
Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves
Safety Precautions
Researchers must adhere to standard laboratory safety practices.
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9] Avoid contact with skin and eyes by wearing appropriate PPE.[6][10]
-
Disposal: Dispose of chemical waste according to institutional and local regulations.
-
General: Although specific toxicity data is unavailable, treat this compound with the same caution as other biologically active small molecules. Wash hands thoroughly after handling.[6]
Experimental Workflow Diagram
The following diagram outlines the logical flow for preparing both primary and working stock solutions.
Caption: Workflow for stock solution preparation.
Detailed Protocol
This protocol is divided into two parts: the preparation of a concentrated primary stock in an organic solvent and the dilution to a final working concentration in an aqueous buffer.
Part A: Preparation of a 50 mM Primary Stock Solution in DMSO
This procedure is for preparing 1 mL of a 50 mM stock solution. Adjust calculations as needed for different volumes or concentrations.
-
Calculate the Required Mass: Use the formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )[11]
-
Mass (mg) = 50 mmol/L × 0.001 L × 215.25 g/mol × 1000 mg/g
-
Mass = 10.76 mg
-
-
Weigh the Compound:
-
Place a weigh boat on a calibrated analytical balance and tare.
-
Carefully weigh out approximately 10.76 mg of 2-(1-Allyl-1H-indol-3-yl)acetic acid. It is more important to record the exact weight than to hit the target precisely.[8]
-
Record the actual mass (e.g., 10.80 mg).
-
-
Recalculate the Actual Concentration:
-
Actual Conc. (mM) = (Actual Mass (mg) / 215.25 g/mol ) / 0.001 L
-
Example: (10.80 mg / 215.25 g/mol ) / 0.001 L = 50.17 mM
-
-
Dissolution:
-
Carefully transfer the weighed powder into a 1 mL Class A volumetric flask.
-
Add approximately 700 µL of anhydrous DMSO to the flask.
-
Cap the flask and vortex or sonicate until the solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain.
-
-
Final Volume Adjustment:
-
Once fully dissolved, carefully add DMSO to the 1 mL calibration mark on the volumetric flask.
-
Invert the flask several times to ensure the solution is homogeneous.
-
-
Aliquoting and Storage:
-
Dispense the solution into smaller, single-use aliquots (e.g., 50 µL) in amber vials or light-blocking polypropylene tubes.
-
Label each aliquot clearly with the compound name, exact concentration, solvent, and date.[7]
-
Store aliquots at -20°C . For auxin-related compounds, indefinite storage can be achieved at this temperature.[7]
-
Part B: Preparation of a 100 µM Aqueous Working Solution
This procedure describes the preparation of 10 mL of a 100 µM working solution from the 50.17 mM primary stock created above.
-
Calculate the Required Volume of Primary Stock: Use the dilution formula: C₁V₁ = C₂V₂[11]
-
(50.17 mM) × V₁ = (0.1 mM) × (10 mL)
-
V₁ = (0.1 mM × 10 mL) / 50.17 mM
-
V₁ = 0.0199 mL or 19.9 µL
-
-
Dilution:
-
Dispense 9.98 mL (10 mL - 0.0199 mL) of your desired aqueous buffer into a sterile container.
-
Thaw one aliquot of the primary stock solution completely and vortex gently.
-
Using a calibrated micropipette, add 19.9 µL of the primary stock solution into the buffer. Pipetting directly into the liquid and rinsing the tip can improve accuracy.
-
Mix thoroughly by vortexing or inverting the container.
-
-
Use and Storage:
-
Aqueous working solutions are significantly less stable than organic stocks. It is highly recommended to prepare them fresh before each experiment.
-
If temporary storage is necessary, keep the solution at 4°C and use within 24 hours. Do not store aqueous solutions long-term.
-
Quality Control and Validation
Ensuring the accuracy of the stock solution concentration is a critical, self-validating step.
-
Spectrophotometry: If the molar extinction coefficient (ε) of the compound is known or can be determined, UV-Vis spectrophotometry provides a rapid method for concentration verification based on the Beer-Lambert law (A = εcl).[12][13]
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is a robust method for both confirming the purity and quantifying the concentration of the stock solution against a certified reference standard.[14][15] This is the gold standard for quality control in drug development settings.
References
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. [Link]
-
Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. [Link]
-
Rice University. (2005, May 20). Solutions and dilutions: working with stock solutions. [Link]
-
Lab Skills. (2021, August 20). Preparing Stock Solutions [Video]. YouTube. [Link]
-
Dotzert, M. (2026, January 20). How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide. Lab Manager. [Link]
-
Sdfine. (n.d.). INDOLE-3-ACETIC ACID (IAA) Safety Data Sheet. [Link]
-
Kymos. (2025, August 12). Quality control of small molecules. [Link]
-
HunterLab. (2026, February 3). Quality Control in the Pharmaceutical Industry: The Spectrophotometric Solution for Small Molecules. [Link]
-
Loba Chemie. (n.d.). INDOLE-3-ACETIC ACID FOR BIOCHEMISTRY Safety Data Sheet. [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
Quality Control North West Liverpool. (n.d.). Small molecule stability studies. [Link]
-
PubChem. (n.d.). 2-amino-2-(1H-indol-3-yl)acetic Acid. National Center for Biotechnology Information. [Link]
-
Biocompare. (n.d.). Indole-3-acetic acid. [Link]
-
SIELC Technologies. (2018, February 16). Indole-3-acetic acid. [Link]
-
Wikipedia. (n.d.). Indole-3-acetic acid. [Link]
Sources
- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. biocompare.com [biocompare.com]
- 4. Indole-3-acetic acid | SIELC Technologies [sielc.com]
- 5. Indole-3-acetic acid | 87-51-4 [chemicalbook.com]
- 6. Indole-3-acetic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 7. phytotechlab.com [phytotechlab.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. chemscience.com [chemscience.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide | Lab Manager [labmanager.com]
- 12. Quality Control in the Pharmaceutical Industry: The Spectrophotometric Solution for Small Molecules - HunterLab Horizons Blog | HunterLab [hunterlab.com]
- 13. Quality Control North West Liverpool: Small molecule stability studies [qcnw-liverpool.nhs.uk]
- 14. 小分子分析與 QC [sigmaaldrich.com]
- 15. Quality control of small molecules - Kymos [kymos.com]
Method Development Guide: HPLC Analysis of 2-(1-Allyl-1H-indol-3-yl)acetic acid
Abstract
This application note details the development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 2-(1-Allyl-1H-indol-3-yl)acetic acid (1-Allyl-IAA). As a lipophilic derivative of the auxin Indole-3-acetic acid (IAA), this compound presents unique separation challenges involving hydrophobic retention shifts and pH-dependent ionization.[1] This protocol utilizes a C18 stationary phase with an acidic mobile phase to suppress carboxylic acid ionization, ensuring sharp peak shape and reproducible retention.[1] Dual detection (UV-Vis and Fluorescence) is recommended to maximize both dynamic range and sensitivity.[1]
Chemical Context & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]
Understanding the molecule is the first step in robust method design.[1] 2-(1-Allyl-1H-indol-3-yl)acetic acid is an N-alkylated derivative of the plant hormone IAA.[1]
-
Core Structure: Indole scaffold with an acetic acid side chain at C3.[1][2][3][4]
-
Modification: An allyl group (
) attached to the indole nitrogen (N1). -
Chromatographic Implications:
-
Hydrophobicity: The N-allyl group removes the hydrogen bond donor capability of the indole nitrogen and adds non-polar surface area.[1] This significantly increases the LogP (estimated ~2.[1]8) compared to native IAA (LogP ~1.4), resulting in stronger retention on C18 columns.
-
Acidity: The carboxylic acid moiety (pKa
4.[1]75) requires pH control.[1] If the mobile phase pH is near or above 4.75, the molecule will exist as a mixture of neutral and anionic forms, causing severe peak tailing and retention time instability. -
Spectroscopy: The indole chromophore remains intact, allowing detection at 280 nm (UV) and Ex 280 nm / Em 350 nm (Fluorescence) .
-
Physicochemical Summary Table
| Property | Value (Approx.)[1][5][2][6] | Impact on Method |
| Molecular Weight | 215.25 g/mol | Suitable for LC-MS/MS (ESI+) |
| pKa (COOH) | 4.75 | Mobile phase pH must be < 3.0 |
| LogP | ~2.8 | Expect elution after IAA; requires higher % Organic |
| UV Max | 220 nm, 280 nm | 280 nm preferred for selectivity |
| Solubility | MeOH, MeCN, DMSO | Dissolve standards in 100% MeOH or MeCN |
Method Development Strategy
Column Selection
A C18 (Octadecylsilane) column is the industry standard for indole derivatives.[1]
-
Recommendation: Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm or 5 µm).[1]
-
Rationale: These columns offer excellent end-capping, which reduces secondary interactions between the basic indole nitrogen (though allylated, the ring system is electron-rich) and residual silanols.[1]
Mobile Phase Chemistry
To ensure the analyte remains in its neutral (protonated) form, the pH must be at least 2 units below the pKa.
-
Buffer: 0.1% Formic Acid (pH ~2.[1]7) or 20 mM Potassium Phosphate (pH 2.5).
-
Choice: 0.1% Formic Acid is recommended as it is volatile (LC-MS compatible) and simple to prepare.[1]
-
Organic Modifier: Acetonitrile (MeCN) is preferred over Methanol due to lower viscosity (lower backpressure) and sharper peak shapes for aromatic compounds.[1]
Detection Modality
-
Primary: UV-Vis Diode Array Detector (DAD) at 280 nm .[1] This provides a good balance of sensitivity and selectivity against non-indolic matrix components.[1]
-
Secondary (High Sensitivity): Fluorescence Detector (FLD).[1][7]
Detailed Experimental Protocol
Reagent Preparation
-
Stock Solution (1 mg/mL): Weigh 10 mg of 2-(1-Allyl-1H-indol-3-yl)acetic acid into a 10 mL volumetric flask. Dissolve in 100% Methanol.[1][7] Sonicate for 5 minutes. Store at -20°C (stable for 1 month).
-
Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into 9.5 mL of Mobile Phase A/B (50:50 mix).
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water. Filter through 0.22 µm membrane.[1]
-
Mobile Phase B: 100% Acetonitrile (HPLC grade).
Instrument Parameters
| Parameter | Setting |
| Column Temp | 30°C (Controlled) |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 10 µL |
| UV Detection | 280 nm (Ref 360 nm) |
| FLD Detection | Ex: 280 nm, Em: 350 nm, Gain: 10 |
| Run Time | 20 Minutes |
Gradient Program
Since the allyl group increases retention, a gradient pushing to high organic strength is necessary to elute the compound efficiently.[1]
| Time (min) | % Mobile Phase B (MeCN) | Event |
| 0.0 | 20% | Initial Hold |
| 2.0 | 20% | Isocratic Hold |
| 12.0 | 90% | Linear Gradient |
| 15.0 | 90% | Wash |
| 15.1 | 20% | Re-equilibration |
| 20.0 | 20% | End of Run |
Visualizations
Method Development Logic Flow
This diagram illustrates the decision-making process for optimizing the separation of acidic indole derivatives.
Caption: Decision tree for optimizing HPLC conditions based on the physicochemical properties of N-allyl-IAA.
Experimental Workflow
Caption: Standard operational workflow from sample preparation to data analysis.
Validation Parameters (ICH Q2)
To ensure the method is trustworthy ("Trustworthiness" pillar), perform the following validation steps:
-
Linearity: Prepare 5 concentration levels (e.g., 1, 10, 50, 100, 200 µg/mL). The correlation coefficient (
) must be > 0.999.[1] -
Limit of Detection (LOD): Determine the concentration resulting in a Signal-to-Noise (S/N) ratio of 3:1.
-
Precision: Inject the 50 µg/mL standard 6 times. The Relative Standard Deviation (%RSD) of the peak area should be < 2.0%.
-
Accuracy (Recovery): Spike the analyte into a blank matrix (if applicable) at 80%, 100%, and 120% levels.[1] Recovery should be 95-105%.[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary silanol interactions or pH > pKa.[1] | Ensure Mobile Phase A pH is < 3.[1]0. Use a high-quality "end-capped" column.[1] |
| Retention Time Drift | Column temperature fluctuation or insufficient equilibration.[1] | Use a column oven. Equilibrate for at least 10 column volumes between runs. |
| High Backpressure | Particulates in sample.[1] | Filter all samples through 0.22 µm PTFE filters before injection.[1] |
| Ghost Peaks | Carryover from previous high-concentration injection.[1] | Add a needle wash step with 50:50 MeOH:Water.[1] Run a blank injection.[1] |
References
-
Szkop, M., & Bielawski, W. (2013).[1] A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie van Leeuwenhoek, 103(3), 683–691. Link
-
Kim, Y. J., et al. (2006).[1] HPLC-based quantification of indole-3-acetic acid in the primary root tip of maize.[1][7] Journal of Plant Biology, 49, 43–48.[1] Link
-
Porfírio, S., et al. (2016).[1] Current analytical methods for plant auxin quantification – A review. Analytica Chimica Acta, 902, 8–21.[1] Link
-
National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 802, Indole-3-acetic acid.[1][10] Retrieved from PubChem.[1][10] Link
Sources
- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 2. Showing Compound 1H-Indole-3-acetic acid (FDB000933) - FooDB [foodb.ca]
- 3. academicjournals.org [academicjournals.org]
- 4. Indole-3-acetic acid | SIELC Technologies [sielc.com]
- 5. Indole-3-acetic acid | 87-51-4 [chemicalbook.com]
- 6. researchjournal.co.in [researchjournal.co.in]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GMD - Indole-3-acetic acid - InChI=1S/C10H9NO2/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H,12,13) [gmd.mpimp-golm.mpg.de]
Application Note: Optimal Storage & Handling of 2-(1-Allyl-1H-indol-3-yl)acetic acid
Abstract & Introduction
This guide defines the rigorous storage and handling protocols required for 2-(1-Allyl-1H-indol-3-yl)acetic acid . As a derivative of the plant hormone Indole-3-acetic acid (IAA), this compound inherits the notorious instability of the indole core while introducing an N-allyl substituent. The presence of the allylic double bond (
Failure to adhere to these protocols typically results in the formation of quinoidal pigments (pinking/browning) and insoluble polymers , rendering the compound unsuitable for quantitative biological assays or synthetic applications.
Physicochemical Vulnerability Profile
To understand the why behind the storage protocols, we must analyze the molecule's reactive sites.
The Indole Core (Oxidation & Photolysis)
The indole ring is electron-rich, making it a prime target for electrophilic attack and oxidation. Upon exposure to light (specifically UV and blue spectrum) and oxygen, the C2-C3 double bond is susceptible to cleavage or oxidation, often leading to the formation of 2-oxindole-3-acetic acid or polymerization into melanin-like pigments.
The N-Allyl Group (Radical Sensitivity)
The allyl group attached to the indole nitrogen introduces a terminal alkene. While relatively stable in isolation, in the presence of radical initiators (generated by photo-oxidation of the indole core), this group can participate in cross-linking reactions , leading to dimerization or polymerization.
The Carboxylic Acid (Hygroscopicity)
The acetic acid side chain is capable of hydrogen bonding, making the powder hygroscopic. Moisture absorption accelerates chemical degradation and alters the effective mass of the reagent during weighing.
Degradation Pathways Visualization
The following diagram illustrates the theoretical degradation cascades that necessitate our strict storage controls.
Figure 1: Primary degradation pathways driven by environmental factors. Note the central role of photo-excitation in initiating radical chemistry.
Comprehensive Storage Protocol
The "Golden Rule" of Receipt
Upon receipt of the shipment, do not simply place the vial in the fridge. Commercial packaging is often insufficient for long-term stability (e.g., screw caps that leak air over months).
Immediate Action Workflow:
-
Equilibrate: Allow the sealed package to reach room temperature before opening to prevent water condensation on the cold powder.
-
Aliquot: Divide the bulk powder into single-use aliquots. This prevents the "Freeze-Thaw-Open" cycle that introduces fresh oxygen and moisture every time you need a sample.
Environmental Conditions Table
| Parameter | Optimal Condition | Acceptable Range | Critical Failure Limit |
| Temperature | -20°C | -15°C to -80°C | > +4°C (Long term) |
| Light | Darkness | Amber Glass | Direct Sunlight / Fluorescent |
| Atmosphere | Argon (Ar) | Nitrogen (N2) | Ambient Air |
| Container | Glass (Amber) | PTFE-lined Plastic | Polystyrene / Clear Glass |
| State | Dry Powder | Lyophilized Cake | Solubilized (Solution) |
Step-by-Step Storage Procedure
-
Preparation: Clean a biosafety cabinet or glove box. Reduce ambient lighting or use red-light filters if available.
-
Weighing: Rapidly weigh the required aliquots into Amber Glass Vials with PTFE-lined screw caps.
-
Why Glass? Plastics are permeable to oxygen over time.
-
Why PTFE? It provides a chemically inert seal that prevents plasticizer leaching.
-
-
Inert Gas Overlay: Gently flow dry Argon or Nitrogen gas into the vial for 5-10 seconds to displace ambient air. Cap immediately.
-
Technical Tip: Argon is heavier than air and provides a better "blanket" than Nitrogen.
-
-
Secondary Containment: Place the vials inside a larger opaque container containing a sachet of silica gel desiccant.
-
Freezing: Store at -20°C . For storage exceeding 12 months, -80°C is recommended.
Handling & Reconstitution Protocol
Solvent Selection
The N-allyl group increases lipophilicity compared to native IAA.
-
Preferred Solvents: DMSO (Dimethyl sulfoxide), Ethanol (absolute).
-
Avoid: Water (unless pH adjusted), unbuffered aqueous solutions (prone to fungal growth and hydrolysis).
Stock Solution Workflow
Figure 2: Single-use workflow to ensure maximum reproducibility.
Critical Note: Stock solutions in DMSO are stable for approximately 1 month at -20°C if protected from light. Aqueous dilutions should be prepared fresh daily .
Quality Control & Troubleshooting
Visual Inspection
-
Pass: Off-white to pale beige powder.
-
Fail: Pink, red, or brown discoloration. This indicates oxidation of the indole ring (formation of quinones).
Analytical Verification (HPLC)
If the integrity of the compound is , perform a standard purity check.
-
Column: C18 Reverse Phase (e.g., 5µm, 4.6 x 150mm).
-
Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid) gradient.
-
Detection: UV at 280 nm (Indole characteristic absorption).
-
Criteria: Purity > 95%. Major impurity peaks at RRT (Relative Retention Time) 0.8-0.9 often indicate de-allylation or oxidation products.
References
-
Indole-3-acetic acid degradation pathways. Source: ResearchGate.[1] Microbial Degradation of Indole and Its Derivatives.
-
General Stability of Indole Derivatives. Source: Thermo Fisher Scientific.[2] Safety Data Sheet: Indole-3-acetic acid.
-
Auxin Biosynthesis and Stability. Source: MDPI. Synthesis and Degradation of the Phytohormone Indole-3-Acetic Acid.
-
Chemical Properties of N-substituted Indoles. Source: BenchChem.[3] Application Notes for Synthesis of 1H-indol-3-yl Acetates.
Sources
Application Notes and Protocols for the N-allylation of Indole-3-Acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Allylated Indole-3-Acetic Acid Derivatives
Indole-3-acetic acid (IAA) is a pivotal molecule in plant physiology, acting as the primary native auxin that governs a myriad of developmental processes.[1][2] Its synthetic modification, particularly at the indole nitrogen (N-1 position), has garnered significant interest in medicinal chemistry and drug development. N-allylated indole derivatives, in particular, serve as versatile synthetic intermediates and have shown a range of biological activities. The introduction of an allyl group provides a reactive handle for further functionalization, enabling the construction of more complex molecular architectures. This guide provides a comprehensive overview of the reagents and a detailed protocol for the successful N-allylation of indole-3-acetic acid, emphasizing the chemical rationale behind the procedural steps to ensure reproducibility and high yields.
Core Reagents and Their Strategic Roles
The selective N-allylation of indole-3-acetic acid hinges on the careful selection of a base, an allylating agent, and a solvent. The presence of both a carboxylic acid and an N-H group on the indole ring necessitates a thoughtful approach to reagent choice to favor the desired N-alkylation over competing side reactions.
The Base: Deprotonation and Nucleophilicity Enhancement
The initial and most critical step in the N-allylation of an indole is the deprotonation of the N-H bond to form the highly nucleophilic indolate anion. The choice of base is paramount to ensure complete deprotonation and to minimize undesired reactions at the C-3 position.[3]
-
Strong Bases are Essential: Strong bases are required to quantitatively deprotonate the indole nitrogen. Sodium hydride (NaH) is a classic and highly effective choice for this transformation.[3][4] It irreversibly deprotonates the indole, generating hydrogen gas as the only byproduct.
-
Managing the Carboxylic Acid Group: A key consideration for indole-3-acetic acid is the acidic proton of the carboxylic acid. The base will deprotonate this position first. Therefore, at least two equivalents of the base are necessary: one to neutralize the carboxylic acid and a second to deprotonate the indole nitrogen.
-
Alternative Bases: Other strong bases such as potassium hydride (KH) can also be employed. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be used, particularly in catalytic systems, but may require higher temperatures and longer reaction times.[3][5]
The Allylating Agent: Introducing the Allyl Moiety
The allylating agent is the electrophile that reacts with the nucleophilic indolate anion.
-
Allyl Halides: Allyl bromide and allyl chloride are the most common and reactive allylating agents. Allyl bromide is generally more reactive than allyl chloride.
-
Other Allylic Electrophiles: Allylic carbonates and acetates can also be used, often in conjunction with transition metal catalysts like palladium or iridium, for more controlled and sometimes enantioselective allylations.[6][7]
The Solvent: Facilitating the Reaction and Influencing Selectivity
The solvent plays a crucial role in solubilizing the reactants and influencing the regioselectivity of the alkylation.
-
Polar Aprotic Solvents are Preferred: Polar aprotic solvents such as N,N-dimethylformamide (DMF) and tetrahydrofuran (THF) are the solvents of choice for N-alkylation of indoles.[3] These solvents effectively solvate the cation of the indolate salt, leaving the anion more exposed and nucleophilic, thereby favoring N-alkylation. DMF, in particular, has been shown to enhance the preference for N-alkylation over C-3 alkylation.[3]
-
Anhydrous Conditions are Critical: It is imperative to use anhydrous (dry) solvents, as any water present will quench the strong base and the indolate anion, leading to lower yields.[3]
Summary of Key Reagents
| Reagent | Role | Key Considerations | Typical Concentration/Equivalents |
| Indole-3-acetic acid | Starting Material | Ensure purity and dryness. | 1.0 equivalent |
| Sodium Hydride (NaH) | Base | Highly reactive with water and protic solvents. Handle with care under an inert atmosphere. A 60% dispersion in mineral oil is commonly used. | 2.1 - 2.5 equivalents |
| Allyl Bromide | Allylating Agent | A reactive electrophile. Should be added dropwise to control the reaction exotherm. | 1.0 - 1.2 equivalents |
| N,N-Dimethylformamide (DMF) | Solvent | Anhydrous grade is essential. Facilitates the formation of the indolate anion and promotes N-alkylation. | Sufficient to dissolve the starting material (e.g., 0.1 - 0.5 M) |
| Saturated aq. NH₄Cl | Quenching Agent | Used to safely neutralize any unreacted sodium hydride at the end of the reaction. | Added until effervescence ceases. |
| Ethyl Acetate | Extraction Solvent | Used to extract the product from the aqueous phase. | Used in sufficient volume for multiple extractions. |
| Brine | Washing Agent | Used to remove residual water and inorganic salts from the organic phase. | |
| Anhydrous Na₂SO₄ or MgSO₄ | Drying Agent | Used to dry the organic phase before solvent evaporation. |
Experimental Protocol: Step-by-Step N-allylation of Indole-3-acetic acid
This protocol provides a general procedure for the N-allylation of indole-3-acetic acid using sodium hydride and allyl bromide. Optimization may be required for specific scales or derivatives.
Diagram of the Experimental Workflow:
Caption: A step-by-step workflow for the N-allylation of indole-3-acetic acid.
Detailed Procedure:
-
Preparation:
-
Thoroughly dry all glassware in an oven and allow it to cool under a stream of inert gas (e.g., nitrogen or argon).
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add indole-3-acetic acid (1.0 eq.).
-
Add anhydrous DMF to dissolve the indole-3-acetic acid.
-
-
Deprotonation:
-
Cool the solution to 0 °C in an ice-water bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 2.2 eq.) to the stirred solution in small portions. Caution: Hydrogen gas is evolved; ensure adequate ventilation.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation. The solution may become darker in color.
-
-
Allylation:
-
Cool the reaction mixture back down to 0 °C.
-
Add allyl bromide (1.1 eq.) dropwise via a syringe. An exothermic reaction may be observed.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
-
Work-up:
-
Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. Continue adding until gas evolution ceases.
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-allyl-indole-3-acetic acid.
-
Reaction Mechanism
The N-allylation of indole-3-acetic acid proceeds via a two-step mechanism:
-
Deprotonation: The strong base (NaH) first deprotonates the most acidic proton, which is on the carboxylic acid group, followed by the deprotonation of the indole N-H to form a dianion. The resulting indolate anion is a potent nucleophile.
-
Nucleophilic Attack (Sₙ2 Reaction): The nucleophilic nitrogen of the indolate anion attacks the electrophilic carbon of the allyl bromide in a classic Sₙ2 reaction, displacing the bromide ion and forming the new N-C bond.
Diagram of the Reaction Mechanism:
Caption: The reaction mechanism for the N-allylation of indole-3-acetic acid.
Troubleshooting and Optimization
-
Low Yield:
-
Incomplete Deprotonation: Ensure the use of a sufficient excess of a strong base and allow adequate time for deprotonation. The purity of the base is also crucial.[3]
-
Presence of Water: Ensure all reagents and solvents are anhydrous. Water will consume the base and the nucleophile.[3]
-
Reaction Time and Temperature: Monitor the reaction by TLC to determine the optimal reaction time. In some cases, gentle heating may be required to drive the reaction to completion, but this can also increase the risk of side reactions.[3]
-
-
C-3 Allylation:
-
Incomplete Deprotonation: If the indole nitrogen is not fully deprotonated, the neutral indole can react at the more nucleophilic C-3 position.[3] Using a stronger base or ensuring complete reaction with the base can mitigate this.
-
Solvent Choice: Using a higher proportion of DMF in THF/DMF mixtures has been shown to favor N-alkylation.[3]
-
Conclusion
The N-allylation of indole-3-acetic acid is a valuable synthetic transformation that opens avenues for the creation of novel bioactive molecules. A thorough understanding of the roles of the reagents and careful execution of the experimental protocol are key to achieving high yields and purity. By following the guidelines and considering the mechanistic principles outlined in this application note, researchers can confidently and successfully perform this important chemical modification.
References
- BenchChem. (2025). Technical Support Center: Selective N-Alkylation of Indoles.
-
Twarda-Clapa, A., & Albrecht, Ł. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Molecules, 25(14), 3259. Retrieved from [Link]
-
Cee, V., & Erlanson, D. (2019). N-alkylation of an indole. ACS Medicinal Chemistry Letters, 10(9), 1302-1308. Retrieved from [Link]
-
García-García, P., & López-Alvarado, P. (2018). A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles. Molecules, 23(10), 2469. Retrieved from [Link]
-
Hartwig, J. F., & Stanley, L. M. (2010). Iridium-Catalyzed Regio- and Enantioselective N-Allylation of Indoles. Journal of the American Chemical Society, 132(15), 5483-5490. Retrieved from [Link]
-
Wikipedia. (n.d.). Indole-3-acetic acid. Retrieved from [Link]
-
Matilla, M. A., Duca, D. R., & Glick, B. R. (2021). Regulation of indole‐3‐acetic acid biosynthesis and consequences of auxin production deficiency in Serratia plymuthica. Environmental Microbiology, 23(7), 3598-3614. Retrieved from [Link]
Sources
- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 2. Regulation of indole‐3‐acetic acid biosynthesis and consequences of auxin production deficiency in Serratia plymuthica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective Catalytic Synthesis of N-alkylated Indoles [mdpi.com]
- 7. Iridium-Catalyzed Regio- and Enantioselective N-Allylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Dose-Response Assay Protocols for 2-(1-Allyl-1H-indol-3-yl)acetic acid
Target Audience: Researchers, scientists, and drug development professionals Applications: Targeted Protein Degradation (TPD) & Enzyme-Directed Prodrug Therapy (EPT)
Executive Summary & Mechanistic Rationale
2-(1-Allyl-1H-indol-3-yl)acetic acid (1-Allyl-IAA) is a synthetic derivative of the natural plant hormone indole-3-acetic acid (IAA)[1]. In modern drug development, synthetic auxins are leveraged for two cutting-edge applications: Targeted Protein Degradation (TPD) via the Auxin-Inducible Degron (AID) system[2], and Enzyme-Prodrug Therapy (EPT) for targeted oncology[3].
The addition of an allyl group at the N1 position of the indole ring fundamentally alters the molecule's pharmacological profile. Causality in Design:
-
Increased Lipophilicity: The allyl substitution enhances cell membrane permeability compared to native IAA, allowing for faster intracellular equilibration.
-
Orthogonal Receptor Binding (AID): In the AID system, bulky N-substituted IAAs act as "bumped" ligands that specifically bind to engineered "hole" mutations in the TIR1 E3 ligase (e.g., OsTIR1-F74A), preventing cross-reactivity and reducing basal toxicity[4][5][6].
-
Radical Stability (EPT): When oxidized by Horseradish Peroxidase (HRP), N-substituted IAAs form radical-cations that rapidly fragment into highly cytotoxic carbon-centered and peroxyl radicals, inducing apoptosis in hypoxic tumor microenvironments[3][7][8].
This guide provides self-validating, step-by-step dose-response protocols for evaluating 1-Allyl-IAA in both TPD and EPT workflows.
Pathway Visualization
Dual mechanism of 1-Allyl-IAA in targeted protein degradation and enzyme-prodrug cancer therapy.
Protocol 1: Targeted Protein Degradation (DC₅₀ Assay)
This protocol determines the Degradation Concentration 50% (DC₅₀) of 1-Allyl-IAA in mammalian cells engineered with the AID system.
Self-Validating Assay Design
To ensure the observed degradation is truly mediated by the TIR1-proteasome axis and not off-target cytotoxicity, this protocol incorporates MG132 (a proteasome inhibitor) as a negative control. If 1-Allyl-IAA induces degradation via the intended AID pathway, MG132 pre-treatment will completely rescue the target protein levels.
Materials
-
Target Cell Line: HCT116 cells stably expressing OsTIR1 (or mutant OsTIR1-F74A) and an mAID-fused protein of interest (POI)[2].
-
1-Allyl-IAA stock (100 mM in DMSO).
-
MG132 stock (10 mM in DMSO).
-
Lysis Buffer (RIPA) and Western Blotting reagents.
Step-by-Step Methodology
-
Cell Seeding: Seed HCT116 reporter cells at
cells/well in a 6-well plate. Incubate overnight at 37°C, 5% CO₂. -
Control Pre-treatment: 1 hour prior to auxin treatment, add 10 µM MG132 to designated control wells. This validates that degradation is UPS (Ubiquitin-Proteasome System) dependent.
-
Dose-Response Preparation: Prepare a 10-point serial dilution of 1-Allyl-IAA in complete culture medium.
-
Recommended Range: 0.1 nM, 1 nM, 10 nM, 100 nM, 500 nM, 1 µM, 5 µM, 10 µM, 50 µM, and a DMSO vehicle control (0.1% final).
-
-
Compound Administration: Aspirate media from the 6-well plates and replace with the 1-Allyl-IAA dosed media.
-
Incubation: Incubate for exactly 4 hours. Note: AID-mediated degradation is rapid; extended incubation (e.g., 24h) may trigger compensatory protein synthesis.
-
Harvest & Lysis: Wash cells with ice-cold PBS, lyse in RIPA buffer supplemented with protease inhibitors, and clarify by centrifugation (14,000 x g, 15 min).
-
Quantification: Perform Western Blotting against the POI (or the mAID tag). Normalize bands to a loading control (e.g., GAPDH or β-actin). Plot the normalized protein levels against log[1-Allyl-IAA] to calculate the DC₅₀ using non-linear regression.
Protocol 2: Enzyme-Prodrug Cytotoxicity (IC₅₀ Assay)
Indole-3-acetic acid derivatives exhibit minimal baseline toxicity but become highly lethal when oxidized by HRP[7][9]. This protocol measures the IC₅₀ of 1-Allyl-IAA in the presence of HRP.
Self-Validating Assay Design
Because the cytotoxicity of the IAA/HRP system relies on the generation of free radicals (oxidative stress), the assay must be validated using an antioxidant. Co-administration of Ascorbic Acid or EGCG will quench the radicals and rescue cell viability, proving the mechanism of action[8].
Materials
-
Target Cell Line: PC-3 (Prostate cancer) or G361 (Melanoma) cells[8][9].
-
Recombinant Horseradish Peroxidase (HRP, Type VI).
-
1-Allyl-IAA stock (100 mM in DMSO).
-
Ascorbic Acid (1 mM aqueous stock).
-
CellTiter-Glo® Luminescent Cell Viability Assay.
Step-by-Step Methodology
-
Cell Seeding: Seed cancer cells at
cells/well in a 96-well opaque-walled plate. Incubate overnight. -
HRP Addition: Add recombinant HRP to the culture medium at a final concentration of 1.2 µg/mL. Note: Alternatively, use a cell line transiently transfected with an HRP expression vector to simulate gene-directed EPT[7].
-
Antioxidant Control: To the validation wells, add 100 µM Ascorbic Acid 30 minutes prior to 1-Allyl-IAA treatment[8].
-
Dose-Response Preparation: Prepare a 9-point serial dilution of 1-Allyl-IAA.
-
Recommended Range: 1 µM, 10 µM, 50 µM, 100 µM, 250 µM, 500 µM, 1 mM, 2 mM, and a DMSO vehicle control.
-
-
Incubation: Incubate the cells for 72 hours at 37°C.
-
Viability Readout: Equilibrate plates to room temperature. Add 100 µL of CellTiter-Glo® reagent per well. Mix on an orbital shaker for 2 minutes, then incubate for 10 minutes.
-
Data Analysis: Record luminescence. Normalize data to the vehicle control (100% viability) and plot against log[1-Allyl-IAA] to determine the IC₅₀.
Quantitative Data Summary & Expected Outcomes
The following table summarizes the anticipated pharmacological parameters for 1-Allyl-IAA across both workflows, providing a benchmark for assay validation.
| Assay Type | Target / System | Readout Metric | Expected Range | Key Validation Control |
| TPD (AID System) | OsTIR1-F74A / mAID-POI | DC₅₀ (Protein Degradation) | 10 nM – 250 nM | MG132 (Rescues target protein) |
| EPT (Cytotoxicity) | PC-3 Cells + HRP | IC₅₀ (Cell Viability) | 50 µM – 300 µM | Ascorbic Acid (Rescues viability) |
| Basal Toxicity | PC-3 Cells (No HRP) | IC₅₀ (Cell Viability) | > 2 mM (Non-toxic) | N/A |
Note: The DC₅₀ in the AID system is highly dependent on the specific TIR1 mutant utilized. 1-Allyl-IAA exhibits superior binding kinetics in "hole" mutants (e.g., F74A) compared to wild-type OsTIR1[5][6].
References
1.[1] Wikipedia Contributors. "Indole-3-acetic acid." Wikipedia, The Free Encyclopedia. Available at: [Link] 2.[7] Greco, O., et al. "Development of a novel enzyme/prodrug combination for gene therapy of cancer: horseradish peroxidase/indole-3-acetic acid." Cancer Gene Therapy (2000). Available at: [Link] 3.[3] Wardman, P. "Indole-3-acetic acids and horseradish peroxidase: a new prodrug/enzyme combination for targeted cancer therapy." Current Pharmaceutical Design (2002). Available at: [Link] 4.[9] Park, K. C., et al. "UVB-Activated Indole-3-Acetic Acid Induces Apoptosis of PC-3 Prostate Cancer Cells." Anticancer Research (2010). Available at: [Link] 5.[8] Kim, D. S., et al. "Oxidation of indole-3-acetic Acid by Horseradish Peroxidase Induces Apoptosis in G361 Human Melanoma Cells." Cellular Signalling (2004). Available at: [Link] 6.[4] Nagoya University. "Super-sensitive auxin-inducible degron system makes easy to investigate physiological functions of proteins." Osaka University News (2020). Available at: [Link] 7.[2] Yesbolatova, A., et al. "Constructing Auxin-Inducible Degron Mutants Using an All-in-One Vector." Pharmaceuticals (2020). Available at: [Link] 8.[5] Liu, Y., et al. "Conditional protein degradation in Yarrowia lipolytica using the auxin-inducible degron." Frontiers in Bioengineering and Biotechnology (2023). Available at: [Link] 9.[6] Zhang, L., et al. "An improved auxin-inducible degron system for fission yeast." bioRxiv (2021). Available at: [Link]
Sources
- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Indole-3-acetic acids and horseradish peroxidase: a new prodrug/enzyme combination for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Super-sensitive auxin-inducible degron system makes easy to investigate physiological functions of proteins - ResOU [resou.osaka-u.ac.jp]
- 5. Frontiers | Conditional protein degradation in Yarrowia lipolytica using the auxin-inducible degron [frontiersin.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Development of a novel enzyme/prodrug combination for gene therapy of cancer: horseradish peroxidase/indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidation of indole-3-acetic acid by horseradish peroxidase induces apoptosis in G361 human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. UVB-Activated Indole-3-Acetic Acid Induces Apoptosis of PC-3 Prostate Cancer Cells | Anticancer Research [ar.iiarjournals.org]
Application Note: Strategic Utilization of 2-(1-Allyl-1H-indol-3-yl)acetic acid in Heterocyclic Synthesis
Topic: Application of 2-(1-Allyl-1H-indol-3-yl)acetic acid as a synthetic intermediate Content Type: Detailed Application Notes and Protocols
Executive Summary
2-(1-Allyl-1H-indol-3-yl)acetic acid (AIAA) is a bifunctional indole scaffold that serves as a critical "linchpin" intermediate in the synthesis of complex alkaloids, particularly pyrrolo[1,2-a]indoles and mitomycin congeners. Unlike the parent indole-3-acetic acid (IAA), the
This guide details the optimized synthesis of AIAA and its downstream application in generating tricyclic indole cores via Iodine-Mediated Oxidative Cyclization , a robust protocol for accessing fused heterocyclic systems.
Chemical Profile & Synthetic Utility[1][2][3][4][5]
| Property | Specification |
| IUPAC Name | 2-(1-Allyl-1H-indol-3-yl)acetic acid |
| CAS Number | 58664-99-6 |
| Molecular Formula | C |
| Molecular Weight | 215.25 g/mol |
| Key Functionality | Indole Core, |
| Primary Applications | Synthesis of Indomethacin analogs, RCM precursors, Pyrrolo[1,2-a]indoles |
Mechanistic Causality
The strategic value of AIAA lies in the
-
Ring-Closing Metathesis (RCM): Construction of macrocycles or medium-sized rings when coupled with a C3-tethered alkene.
-
Iodocyclization: Electrophilic activation of the allyl double bond triggers nucleophilic attack by the C3-side chain (or an external nucleophile), forming a fused tricyclic system with high stereocontrol.
Protocol 1: Scalable Synthesis of 2-(1-Allyl-1H-indol-3-yl)acetic acid
Objective: To synthesize high-purity AIAA from Indole-3-acetic acid (IAA) via selective
Reagents & Equipment[2][7][8][9][10]
-
Precursor: Indole-3-acetic acid (IAA) [CAS: 87-51-4]
-
Reagents: Sodium Hydride (60% dispersion in oil), Allyl Bromide, Anhydrous DMF.
-
Equipment: 3-neck round bottom flask, nitrogen manifold, addition funnel, rotary evaporator.
Step-by-Step Methodology
-
Preparation of the Dianion:
-
Charge a flame-dried 3-neck flask with Indole-3-acetic acid (1.75 g, 10.0 mmol) and anhydrous DMF (20 mL) under N
atmosphere. -
Cool the solution to 0 °C in an ice bath.
-
Critical Step: Add Sodium Hydride (60%, 0.88 g, 22.0 mmol, 2.2 equiv) portion-wise over 15 minutes.
-
Causality: 2.2 equivalents are required because the first equivalent deprotonates the carboxylic acid (forming the carboxylate), and the second deprotonates the indole N-H. The indole nitrogen anion is softer and more nucleophilic than the carboxylate oxygen, driving
-selectivity. -
Stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes. The solution will turn opaque/yellow.
-
-
Selective Alkylation:
-
Cool the mixture back to 0 °C.
-
Add Allyl Bromide (0.95 mL, 11.0 mmol, 1.1 equiv) dropwise via syringe.
-
Allow the reaction to warm to RT and stir for 3–4 hours.
-
Monitoring: Check TLC (SiO
, 5% MeOH in DCM). Product (AIAA) is less polar than the starting material (IAA) due to the capping of the N-H bond, though the free acid keeps it relatively polar.
-
-
Work-up & Purification:
-
Quench carefully with ice-cold water (50 mL).
-
Acidify to pH ~3 using 1M HCl. Note: This protonates the carboxylate, precipitating the crude acid or allowing extraction.
-
Extract with Ethyl Acetate (3 x 30 mL).
-
Wash combined organics with Brine (2 x 20 mL) to remove DMF.
-
Dry over anhydrous Na
SO , filter, and concentrate. -
Purification: Recrystallize from Ethanol/Water or perform flash chromatography (Hexane:EtOAc 1:1 + 1% Acetic Acid).
-
Yield Expectation: 85–92% (White to off-white solid).
Protocol 2: Application – Synthesis of Tricyclic Pyrrolo[1,2-a]indoles
Objective: Use AIAA to synthesize a fused tricyclic lactone/lactam via Iodine-Mediated Cyclization . This demonstrates the utility of the
Experimental Workflow
Step A: Amidation (Functionalizing the C3 Tail)
-
Dissolve AIAA (1.0 equiv) in DCM.
-
Add EDCI (1.2 equiv), HOBt (1.2 equiv), and a nucleophile (e.g., Benzylamine or an Amino-ester).
-
Stir 12 h at RT.
-
Isolate the N-Allyl-Indole-3-acetamide derivative.
Step B: Iodine-Mediated Cyclization (The "Hero" Reaction)
This step cyclizes the amide nitrogen (or oxygen) onto the activated
-
Setup: Dissolve the amide derivative (0.5 mmol) in Acetonitrile (MeCN, 5 mL).
-
Activation: Add Sodium Bicarbonate (NaHCO
, 3.0 equiv) and Iodine (I , 2.0 equiv). -
Reaction: Stir at RT for 2–6 hours in the dark.
-
Self-Validating Sign: The deep purple color of iodine will fade as it is consumed by the alkene.
-
-
Mechanism: Iodine activates the alkene (forming an iodonium ion). The amide oxygen or nitrogen attacks the iodonium intermediate, closing the ring to form a fused tricyclic system (e.g., a pyrrolo[1,2-a]indole derivative).
-
Work-up: Quench with saturated aqueous Na
S O (Sodium Thiosulfate) to remove excess iodine (solution turns clear). Extract with EtOAc.[1][2][3]
Pathway Visualization
Figure 1: Synthetic pathway from IAA to fused tricyclic alkaloids using AIAA as the divergence point.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Incomplete deprotonation of COOH. | Ensure 2.2+ equivalents of NaH are used. Allow sufficient time (30 min) for dianion formation before adding Allyl Bromide. |
| O-Alkylation Observed | Reaction temperature too high. | Keep reaction at 0 °C during Allyl Bromide addition. The N-anion is more nucleophilic at lower temps. |
| Iodine Color Persists | Incomplete cyclization. | Check pH; ensure NaHCO |
| Product is Unstable | Iodinated product sensitive to light. | Perform reaction and work-up in low light; store product in amber vials. |
References
-
Synthesis of N-Allyl Indoles: Evaluation of N-alkylation methods for indole-3-acetic acid derivatives. Journal of Organic Chemistry, 2018 , 83, 6805–6814.[4]
-
Application in Carbazole Synthesis: Oxidative cyclization of ethyl 3-(1-allyl-1H-indol-3-yl)-3-oxopropanoate to carbazole-1,4-diones.[5] Thieme Connect / Synthesis, 2006 .
-
General Indole Functionalization: BenchChem Protocol: Synthesis of 1H-indol-3-yl Acetates.
-
Iodocyclization Methodology: Iodine-mediated cyclization of N-allyl indoles for the synthesis of fused heterocycles. Tetrahedron Letters, 2015 , 56, 3546–3549.[6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. One-Pot Synthesis of Indole-3-acetic Acid Derivatives through the Cascade Tsuji-Trost Reaction and Heck Coupling [organic-chemistry.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-(1-Allyl-1H-indol-3-yl)acetic Acid Synthesis
Welcome to the Application Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals experiencing yield bottlenecks, poor regioselectivity, or purity issues during the synthesis of 2-(1-Allyl-1H-indol-3-yl)acetic acid.
By analyzing the mechanistic pitfalls of indole N-alkylation, we provide field-proven troubleshooting strategies and a self-validating protocol to ensure a robust synthetic workflow.
Reaction Workflow Visualization
Figure 1: Optimized 3-step synthetic workflow for 2-(1-Allyl-1H-indol-3-yl)acetic acid.
Section 1: Troubleshooting FAQs
Q1: I attempted direct N-allylation of Indole-3-acetic acid (IAA) but obtained a complex mixture of products. Why? Causality & Expert Insight: Direct N-allylation of unprotected IAA[1] is fundamentally flawed due to competing pKa values. The carboxylic acid proton (pKa ~4.7) is vastly more acidic than the indole N-H proton (pKa ~16.2). When you add a base, the carboxylate anion forms first and rapidly reacts with the electrophilic allyl bromide, yielding the O-allylated ester (allyl 2-(1H-indol-3-yl)acetate) or a bis-allylated byproduct. Resolution: You must decouple the reactive sites. Always protect the carboxylic acid as a methyl ester prior to attempting N-alkylation[2]. Once the N-allylation is complete, the methyl ester can be selectively hydrolyzed back to the free acid.
Q2: During the N-allylation of methyl indole-3-acetate, my yield is capped at 40-50%, and I observe C3-alkylation side products. How can I improve regioselectivity? Causality & Expert Insight: This is a classic symptom of using an insufficiently strong base (e.g., K₂CO₃) or a protic/wet solvent. Weak bases fail to quantitatively deprotonate the indole nitrogen. This creates an equilibrium where the neutral indole can undergo competing C3-attack (driven by the inherent enamine-like reactivity of the indole ring)[3]. Furthermore, heating the reaction to force completion with weak bases exacerbates C-allylation and causes allyl bromide degradation. Resolution: Switch to a stoichiometric excess of Sodium Hydride (NaH, 60% dispersion in mineral oil) in strictly anhydrous N,N-Dimethylformamide (DMF)[4]. NaH ensures irreversible, quantitative deprotonation to the indolide anion. The resulting anion is a "hard" nucleophile that overwhelmingly prefers N-alkylation.
Q3: My N-allylation was successful, but during the final ester hydrolysis, my product mass is significantly lower than expected, and NMR shows missing peaks. What is happening? Causality & Expert Insight: Indole-3-acetic acid derivatives are highly susceptible to decarboxylation. If you use harsh saponification conditions (e.g., boiling NaOH or extended heating), the molecule loses CO₂, converting your target acid into the volatile and unwanted 1-allyl-3-methylindole. Resolution: Employ mild hydrolysis conditions. Use Lithium Hydroxide monohydrate (LiOH·H₂O) in a mixed solvent system of THF/Water at room temperature. The lithium ion acts as a Lewis acid, coordinating the carbonyl oxygen and accelerating the nucleophilic attack of the hydroxide at ambient temperatures, thereby preventing thermal decarboxylation.
Section 2: Quantitative Reaction Parameters
The table below summarizes how specific parameter adjustments directly impact the overall yield of the synthesis.
| Reaction Step | Parameter | Suboptimal Approach | Optimized Approach | Yield Impact |
| 1. Protection | Reagent Choice | Direct allylation of IAA | Methanol / H₂SO₄ (cat.) | Prevents 0% target yield by avoiding O-allylation. |
| 2. N-Allylation | Base & Solvent | K₂CO₃ / Acetone / Reflux | NaH (60%) / Anhydrous DMF / 0°C | Increases step yield from ~45% to >85%; eliminates C3-alkylation. |
| 3. Deprotection | Reagent & Temp | NaOH (aq) / Reflux | LiOH·H₂O / THF:H₂O / 25°C | Increases step yield from ~50% to >90%; prevents decarboxylation. |
Section 3: Self-Validating Experimental Protocol
This standard operating procedure (SOP) incorporates built-in validation checkpoints so you can confirm the success of each step before proceeding.
Phase 1: Carboxylic Acid Protection (Synthesis of Methyl indole-3-acetate)
-
Suspend Indole-3-acetic acid (1.0 eq) in anhydrous Methanol (0.5 M concentration).
-
Add catalytic concentrated H₂SO₄ (0.05 eq) dropwise while stirring.
-
Reflux the mixture for 4 hours.
-
Validation Checkpoint: Spot the reaction on a TLC plate (Hexane:EtOAc 7:3). The reaction is complete when the highly polar, baseline-streaking IAA spot is entirely replaced by a higher
spot (the protected methyl ester). The reaction mixture should remain a clear, pale yellow solution. -
Concentrate under vacuum, neutralize with saturated NaHCO₃, and extract with Ethyl Acetate (EtOAc). Dry over Na₂SO₄ and concentrate.
Phase 2: N-Allylation (Synthesis of Methyl 2-(1-allyl-1H-indol-3-yl)acetate)
-
Dissolve the crude Methyl indole-3-acetate (1.0 eq) in anhydrous DMF (0.3 M) under an inert Argon atmosphere. Cool the flask to 0 °C using an ice bath.
-
Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) in small portions.
-
Validation Checkpoint: Observe immediate hydrogen gas (
) evolution. The cessation of bubbling (typically after 15-20 minutes) validates complete, quantitative deprotonation to the indolide anion. The solution will typically darken slightly. -
Add Allyl Bromide (1.2 eq) dropwise at 0 °C. Remove the ice bath and stir at room temperature for 2 hours.
-
Validation Checkpoint: Quench a 10 µL aliquot in water/EtOAc. TLC should show a single new spot with a higher
than the starting material. No baseline material should be present. -
Quench the main reaction carefully with ice water, extract with EtOAc, wash the organic layer 3x with brine (to remove DMF), dry, and concentrate.
Phase 3: Saponification (Synthesis of 2-(1-Allyl-1H-indol-3-yl)acetic acid)
-
Dissolve the crude N-allylated ester (1.0 eq) in a 3:1 mixture of THF:H₂O (0.2 M).
-
Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq) in one portion.
-
Stir vigorously at room temperature (20-25 °C) for 4-6 hours. Do NOT heat.
-
Validation Checkpoint: The initially biphasic mixture will gradually become homogeneous as the hydrophobic ester hydrolyzes into the water-soluble lithium salt.
-
Evaporate the THF under reduced pressure. Cool the remaining aqueous layer to 0 °C and acidify with 1M HCl to pH ~2.
-
Validation Checkpoint: The target product will immediately precipitate as an off-white solid upon acidification, validating successful recovery. Extract with EtOAc, dry, and concentrate to yield the final 2-(1-Allyl-1H-indol-3-yl)acetic acid.
References
-
[3] US7067676B2 - N-alkylation of indole derivatives - Google Patents | google.com | 3
-
[4] Development of Mithramycin Analogues with Increased Selectivity toward ETS Transcription Factor Expressing Cancers - PMC | nih.gov | 4
-
[2] Synthesis and analgesic activity of 1-(N-methylanilinoethyl)indoles - PubMed | nih.gov | 2
Sources
- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 2. Synthesis and analgesic activity of 1-(N-methylanilinoethyl)indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 4. Development of Mithramycin Analogues with Increased Selectivity toward ETS Transcription Factor Expressing Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 2-(1-Allyl-1H-indol-3-yl)acetic Acid Aqueous Solubility
Welcome to the Application Science Support Center. Formulating functionalized indole derivatives for biological assays often presents significant physicochemical challenges. This guide is specifically designed for researchers and drug development professionals struggling with the aqueous solubility of 2-(1-Allyl-1H-indol-3-yl)acetic acid .
Below, we deconstruct the thermodynamic barriers to solvating this compound, provide causality-driven troubleshooting FAQs, and outline self-validating experimental protocols to ensure reproducible assay conditions.
Physicochemical Profiling & Causality
To understand why 2-(1-Allyl-1H-indol-3-yl)acetic acid resists aqueous dissolution, we must compare it to its parent compound, Indole-3-acetic acid (IAA). While IAA is moderately soluble in water under specific conditions[1][2], the addition of the N-allyl group fundamentally alters the molecule's hydration dynamics.
The N-allyl substitution eliminates the indole nitrogen's hydrogen-bond donor capacity and introduces a bulky, lipophilic hydrocarbon chain. This forces the molecule to rely entirely on its single carboxylic acid moiety (pKa ~4.75[3]) for aqueous solvation, making the compound highly susceptible to "solvent crashing" at physiological pH.
Comparative Solubility Data
| Property | 2-(1-Allyl-1H-indol-3-yl)acetic acid | Indole-3-acetic acid (Parent Reference) |
| Molecular Weight | 215.25 g/mol | 175.19 g/mol |
| pKa (Carboxylic Acid) | ~4.75 | 4.75[3] |
| LogP (Lipophilicity) | > 2.5 (Estimated) | 1.41[3] |
| H-Bond Donors | 1 (Carboxylic -OH) | 2 (Carboxylic -OH, Indole N-H) |
| Water Solubility (Free Acid) | < 0.1 mg/mL | ~1.0 mg/mL (with heating)[2] |
| DMSO Solubility | > 30 mg/mL | 125 mg/mL[2] |
Troubleshooting FAQs
Q1: Why does my compound instantly precipitate when I dilute my DMSO stock into aqueous cell culture media? A1: This is a classic "solvent crash" driven by the hydrophobic effect. Because the N-allyl indole core is highly lipophilic, the free acid form is virtually insoluble in water[4]. When the DMSO vehicle diffuses into the bulk aqueous phase, the local concentration of the compound exceeds its thermodynamic solubility limit before the carboxylic acid can fully ionize. Solution: Ensure your media is pre-warmed to 37°C, strictly maintain a pH > 7.2, and introduce the DMSO stock dropwise directly into the vortex of the mixing liquid to prevent localized supersaturation.
Q2: My downstream assay is sensitive to organic solvents. How can I prepare a 100% aqueous solution without DMSO or Ethanol? A2: You must exploit the ionizable carboxylic acid group to form a water-soluble salt. By reacting the free acid powder with exactly 1.0 molar equivalent of a strong base (e.g., NaOH), you deprotonate the carboxylic acid to form a sodium carboxylate salt[5]. This ionic species dramatically lowers the thermodynamic barrier to hydration, allowing the compound to dissolve readily in aqueous buffers[6].
Q3: What is the recommended vehicle for high-concentration in vivo dosing (e.g., >5 mg/mL)? A3: At high concentrations, even the sodium salt of this compound may aggregate into micelles or salt out in physiological saline. To stabilize the hydrophobic N-allyl core, a validated multi-component co-solvent system is required[7]. We recommend the standard formulation: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline[7].
Formulation Decision Workflow
Workflow for formulating 2-(1-Allyl-1H-indol-3-yl)acetic acid based on assay constraints.
Self-Validating Experimental Protocols
Protocol A: In Situ Sodium Salt Preparation (100% Aqueous)
Objective: Achieve a 10 mM aqueous stock without the use of organic solvents. Note: This protocol relies on precise stoichiometry. Excess base will cause cellular toxicity, while insufficient base will leave the compound insoluble.
-
Weighing: Weigh exactly 2.15 mg of 2-(1-Allyl-1H-indol-3-yl)acetic acid (MW = 215.25 g/mol ) into a sterile microcentrifuge tube.
-
Basification: Add exactly 100 µL of 0.1 M NaOH (aq).
-
Causality: 100 µL of 0.1 M NaOH provides 10 µmol of base, which is exactly 1.0 equivalent to the 10 µmol of compound. This ensures complete deprotonation of the carboxylic acid without creating a highly alkaline environment[5].
-
-
Solvation: Vortex vigorously for 60 seconds. Sonicate for 5 minutes at room temperature until the powder completely dissolves into a clear solution.
-
Buffering: Add 900 µL of 1X PBS (pH 7.4). Mix thoroughly.
-
System Validation:
-
pH Check: Spot 1 µL onto pH paper; it must read between 7.2 and 7.6.
-
Optical Check: Centrifuge the tube at 10,000 x g for 2 minutes. Examine the bottom of the tube under a microscope at 40x magnification. The absence of a white crystalline pellet validates complete dissolution.
-
Protocol B: Multi-Component In Vivo Formulation
Objective: Prepare a stable 5 mg/mL suspension/solution for animal dosing.
-
Primary Solvation: Dissolve 5.0 mg of the compound in 100 µL of pure, anhydrous DMSO[2]. Vortex until completely clear.
-
Hydrophobic Stabilization: Add 400 µL of PEG300. Vortex for 30 seconds.
-
Causality: PEG300 acts as a polymeric co-solvent, encapsulating the lipophilic N-allyl group to prevent aggregation[7].
-
-
Surfactant Addition: Add 50 µL of Tween 80. Vortex gently to avoid excessive frothing.
-
Causality: Tween 80 lowers the interfacial tension of the mixture before the introduction of the bulk aqueous phase[7].
-
-
Aqueous Phase Integration: Slowly add 450 µL of 0.9% Saline dropwise (one drop per second) while continuously vortexing the tube[7].
-
System Validation: Let the solution stand at room temperature for 1 hour. If turbidity increases, the compound is nucleating. A successful formulation will remain optically transparent and is ready for immediate dosing.
References
- Indole-3-acetic acid - Solubility of Things. Solubility of Things.
- 3-Indoleacetic acid | Endogenous Metabolite. TargetMol.
- Cas 87-51-4,Indole-3-acetic acid. LookChem.
- Indole-3-acetic acid | 87-51-4. ChemicalBook.
- PRODUCT INFORMATION - Cayman Chemical. Cayman Chemical.
- 3-Indoleacetic acid (Indole-3-acetic acid)
- How to avoid Indoleacetic acid solution precipitation?
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Indole-3-acetic acid | 87-51-4 [chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. 3-Indoleacetic acid | Endogenous Metabolite | TargetMol [targetmol.com]
Technical Support Center: Purification of Crude 2-(1-Allyl-1H-indol-3-yl)acetic acid
Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, synthesizing and isolating indole derivatives often presents unique physicochemical challenges. The N-allylation of indole-3-acetic acid (IAA) to yield 2-(1-Allyl-1H-indol-3-yl)acetic acid (CAS 58664-99-6)[1] is a classic example where competing nucleophilic sites and oxidative instability complicate downstream purification.
This guide is engineered to provide you with self-validating, mechanistically grounded troubleshooting protocols to isolate highly pure target compounds from complex crude mixtures.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Following the N-allylation reaction, my crude mixture contains a highly lipophilic, non-polar impurity. What is this, and why did it form? A: This is almost certainly the N,O-diallylated byproduct: allyl 2-(1-allyl-1H-indol-3-yl)acetate . Causality: When reacting indole-3-acetic acid with allyl bromide and a base (e.g., K₂CO₃ or NaH), both the indole nitrogen and the carboxylic acid oxygen act as nucleophiles. The carboxylate is often more reactive than the indole nitrogen. If you attempted a direct global allylation without first protecting the carboxylic acid as a methyl or ethyl ester, the reaction yields a mixture of the target N-allylated acid and the N,O-diallylated ester[2]. Because the ester lacks an ionizable proton, it is highly lipophilic and will not partition into basic aqueous solutions.
Q2: How do I separate unreacted Indole-3-acetic acid (IAA) from my N-allylated product? Acid-base extraction didn't work. A: Acid-base extraction fails here because it is a self-validating system for separating acids from neutrals/bases. Both your product and the unreacted IAA possess a carboxylic acid functional group with nearly identical pKa values (~4.7). Consequently, both co-extract into the aqueous bicarbonate layer as sodium salts. Solution: You must exploit the difference in lipophilicity. The addition of the N-allyl group significantly increases the hydrophobicity of the molecule. You can separate them via Silica Gel Chromatography (using 1% glacial acetic acid in the eluent to suppress ionization and prevent streaking) or via Selective Recrystallization from a non-polar solvent like toluene, which selectively dissolves the N-allylated product while precipitating the more polar IAA.
Q3: During the workup, my organic layer started turning pink, and eventually dark brown. Is my product degrading? A: Yes. Indole rings are electron-rich aromatic systems that are highly susceptible to auto-oxidation, particularly at the C2 and C3 positions, leading to the formation of colored oxindole derivatives and complex oligomers. Prevention: Always perform the workup using degassed solvents if possible, minimize exposure to direct ambient light, and keep the temperature low during solvent evaporation. If severe oxidation has already occurred, filtering the crude organic solution through a short pad of activated charcoal or Celite before chromatography can strip out these highly conjugated, polymeric colored impurities.
Part 2: Quantitative Impurity Profile
To effectively design a purification workflow, you must understand the physicochemical nature of the impurities present in your crude matrix.
| Impurity | Chemical Nature | pKa / Polarity | Primary Removal Strategy |
| Allyl 2-(1-allyl-1H-indol-3-yl)acetate | Neutral Ester | N/A (Highly Lipophilic) | Acid-Base Extraction (Remains in Organic Phase) |
| Indole-3-acetic acid (IAA) | Carboxylic Acid | ~4.7 (Polar) | Silica Gel Chromatography / Recrystallization |
| Allyl Bromide / Allyl Alcohol | Alkyl Halide / Alcohol | Neutral (Volatile) | Rotary Evaporation / Acid-Base Extraction |
| Oxidized Indole Oligomers | Conjugated Polymers | Variable (Highly Colored) | Activated Charcoal Filtration |
| Inorganic Salts (NaBr, KBr) | Ionic Salts | N/A (Water Soluble) | Aqueous Wash / Partitioning |
Part 3: Standard Operating Procedure (SOP)
The following methodology leverages pKa differentials to systematically strip away contaminants. Every step is designed as a logical checkpoint.
Phase 1: Acid-Base Partitioning
-
Initial Dilution & Quench: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude). Wash with an equal volume of distilled water to remove residual polar aprotic solvents (e.g., DMF) and inorganic salts.
-
Bicarbonate Extraction (Critical Step): Extract the EtOAc layer with Saturated Aqueous Sodium Bicarbonate (NaHCO₃) (3 x 50 mL).
-
Mechanistic Insight: The weakly basic NaHCO₃ (pH ~8) selectively deprotonates the carboxylic acids (pKa ~4.7), pulling the target 2-(1-Allyl-1H-indol-3-yl)acetic acid and unreacted IAA into the aqueous phase as water-soluble sodium salts. The neutral N,O-diallyl ester and unreacted allyl bromide remain trapped in the EtOAc layer.
-
-
Organic Disposal: Discard the EtOAc layer containing the neutral impurities.
-
Acidification: Cool the combined aqueous layers in an ice bath to 0–5 °C (to prevent acid-catalyzed degradation of the indole ring). Carefully acidify to pH 2.0 using 1M HCl dropwise.
-
Mechanistic Insight: Protonation converts the water-soluble sodium carboxylates back into lipophilic free acids, causing the product to precipitate or form a distinct oil phase.
-
-
Product Recovery: Extract the acidified aqueous layer with fresh EtOAc (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Phase 2: Chromatographic Polish (Removal of IAA)
If TLC or LC-MS indicates the presence of unreacted IAA in the concentrated residue:
-
Prepare a silica gel column using a solvent system of Hexanes : EtOAc (7:3 to 1:1) containing 1% Glacial Acetic Acid .
-
Load the crude acid mixture.
-
Mechanistic Insight: The 1% acetic acid is mandatory. It ensures the carboxylic acid moiety remains fully protonated during elution, preventing the compound from binding irreversibly to the slightly acidic silanol groups on the silica gel, which causes severe "streaking" and poor resolution.
-
-
Collect the fractions, identify the target product via UV activity, and evaporate the solvent to yield pure 2-(1-Allyl-1H-indol-3-yl)acetic acid.
Part 4: Purification Workflow Visualization
The following logic tree maps the physical separation of the crude matrix based on the SOP provided above.
Fig 1. Acid-base extraction and chromatographic workflow for purifying 2-(1-Allyl-1H-indol-3-yl)acetic acid.
References
-
Title: Iridium-Catalyzed Regio- and Enantioselective N-Allylation of Indoles Source: National Institutes of Health (PMC) URL: [Link][2]
Sources
Technical Support Center: Stability & Storage of 2-(1-Allyl-1H-indol-3-yl)acetic acid
[1]
Status: Operational Role: Senior Application Scientist Topic: Degradation Prevention & Storage Protocols
Executive Summary & Chemical Context
Compound: 2-(1-Allyl-1H-indol-3-yl)acetic acid Chemical Class: N-substituted Indole-3-acetic acid (IAA) derivative.[1] Primary Application: Synthetic intermediate for functionalized indoles; Auxin analog in plant physiology; Pharmacophore in drug discovery (e.g., COX inhibitors, anti-inflammatory agents).[1]
Stability Profile:
Like its parent compound Indole-3-acetic acid (IAA), this derivative is inherently unstable in the presence of light, oxygen, and moisture.[1] The introduction of the
This guide provides authoritative protocols to maintain >98% purity over extended storage periods.
Core Storage Directives: The "4-Factor" System
To prevent degradation, you must control four physical parameters. Failure to control even one will lead to the formation of oxidation products (typically colored pink, brown, or black).[1]
| Factor | Requirement | Mechanism of Failure |
| 1. Temperature | -20°C (Long-term) | Heat accelerates decarboxylation of the acetic acid side chain and oxidation of the indole core.[1] |
| 2. Light | Total Darkness | Indoles are strong chromophores.[1] UV/Vis light excites the |
| 3. Atmosphere | Inert (Argon/N₂) | Oxygen attacks the C2-C3 double bond of the indole, leading to ring cleavage or formation of 2-oxindoles. |
| 4.[1] Moisture | Desiccated (<10% RH) | Moisture promotes microbial growth and can facilitate hydrolytic cleavage if trace acid catalysts are present.[1] |
Storage Decision Matrix (Workflow)
Caption: Decision tree for optimal storage based on physical state and solvent compatibility.
Troubleshooting & FAQs
Q1: My white powder has turned pink/light brown. Is it still usable?
Diagnosis: This is a classic sign of Indole Oxidation .[1]
-
Mechanism: The indole ring at C2/C3 oxidizes to form 2-oxindole derivatives or dimerizes into colored conjugated systems (rosindoles).[1]
-
Action:
-
Prevention: Ensure the vial is flushed with Argon after every use.[1]
Q2: I need to make a stock solution. Which solvent should I use?
Recommendation: Anhydrous DMSO or Ethanol .
-
Why: The
-allyl group increases lipophilicity compared to native IAA. Water solubility is poor (<1 mg/mL).[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Protocol: Dissolve at 10–50 mM in DMSO. Aliquot into amber vials (to block light) and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which introduce condensation (moisture) and oxygen.[1]
Q3: Can I autoclave this compound for tissue culture media?
Answer: NO.
-
Reasoning: Indole-3-acetic acid derivatives are thermally unstable at autoclave temperatures (121°C).[1] The pressure and heat will cause decarboxylation (loss of CO₂) and polymerization of the allyl group.
-
Solution: Use Filter Sterilization (0.22 µm PES or PTFE filter) and add to the media after the media has cooled to <50°C.
Q4: The compound precipitates when I dilute the DMSO stock into water.
Diagnosis: "Crash-out" due to hydrophobicity.
-
Explanation: The allyl group makes this molecule more hydrophobic than IAA.[1]
-
Fix:
-
Ensure the final DMSO concentration is <0.5% (biological tolerance) but add the stock slowly to the vortexing water.[1]
-
Adjust pH: As a carboxylic acid (pKa ~4.75), it is more soluble in slightly basic buffers (pH 7.4–8.0).[1] If your experimental conditions allow, use a buffered solution (PBS) rather than pure water.[1]
-
Experimental Protocols
Protocol A: Purification via Recrystallization
Use this if your compound has degraded (turned brown).
-
Solvent System: Ethanol/Water or Ethyl Acetate/Hexane.[1]
-
Dissolution: Dissolve the crude solid in the minimum amount of hot Ethanol (approx. 60°C). Avoid boiling to prevent allyl polymerization.[1]
-
Filtration: If black particles remain (insoluble polymers), filter hot through a glass frit or cotton plug.[1]
-
Crystallization: Add warm Water dropwise until slight turbidity appears. Let it cool slowly to room temperature, then move to 4°C.
-
Collection: Filter the white/off-white crystals and dry under high vacuum in the dark.
Protocol B: Purity Assessment (HPLC)
Verify integrity before critical experiments.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 280 nm (Indole absorption max) and 220 nm .[1]
-
Expected Result: The N-allyl derivative will elute later (more hydrophobic) than unsubstituted IAA.[1] Impurities (oxindoles) typically elute earlier (more polar).[1]
Mechanistic Insight: Why does it degrade?
Understanding the degradation pathway allows you to predict risks.[1] The primary enemy is the electron-rich C2=C3 double bond in the indole ring.[1]
Caption: Simplified photo-oxidation pathway of indole derivatives leading to inactive oxindoles.[1]
References
-
Indole-3-acetic acid (IAA) Stability & Properties. Wikipedia.[1] Retrieved March 3, 2026, from [Link][1]
-
Safety Data Sheet: 2-(1H-indol-3-yl)acetic acid. Fisher Scientific. Retrieved March 3, 2026, from [Link][1]
-
Indole-3-acetic acid degradation mechanisms. National Institutes of Health (PMC).[1] Retrieved March 3, 2026, from [Link]
-
N-Allyl Indole Synthesis & Reactivity. American Chemical Society (ACS) - Organic Letters. Retrieved March 3, 2026, from [Link][1]
Technical Support Center: Optimizing pH Conditions for 2-(1-Allyl-1H-indol-3-yl)acetic acid
Executive Summary & Chemical Context
2-(1-Allyl-1H-indol-3-yl)acetic acid is a synthetic derivative of the naturally occurring auxin, Indole-3-acetic acid (IAA).[1] Structurally, it features an indole core with an acetic acid side chain at position 3 and an allyl group substituted at the nitrogen (position 1).[1]
This modification significantly alters its physicochemical properties compared to native IAA:
-
Lipophilicity: The allyl group increases hydrophobicity, making aqueous solubility more pH-dependent.[1]
-
Stability Profile: While the N-substitution blocks certain oxidative pathways associated with the free N-H group, the allyl moiety introduces susceptibility to radical oxidation and polymerization.[1]
-
Acid Sensitivity: Like all indole-3-acetic acid derivatives, this compound is prone to acid-catalyzed degradation (decarboxylation and polymerization) and photo-oxidation.[1]
This guide provides evidence-based protocols to maximize the stability and experimental reproducibility of this compound.
Critical Stability & Solubility Visualizer
The following diagram illustrates the competing forces of solubility and stability that must be balanced during experimental design.
Caption: Figure 1. The Stability-Solubility Matrix. Acidic conditions promote degradation and precipitation, while neutral-to-basic conditions favor solubility but require protection from light and oxidation.[1]
Troubleshooting Guide & FAQs
Category A: Solubility Issues
Q1: Why does my compound precipitate when I add it to my cell culture media? Diagnosis: This is likely a pH shock precipitation. 2-(1-Allyl-1H-indol-3-yl)acetic acid is a weak acid (pKa ≈ 4.75, estimated based on IAA).[1]
-
Mechanism: In its protonated form (pH < pKa), the molecule is uncharged and lipophilic (especially with the allyl group).[1] If you dilute a high-concentration stock (dissolved in DMSO or Ethanol) directly into a slightly acidic or unbuffered aqueous solution, the local pH drops, or the compound encounters an environment where it prefers the solid state.[1]
-
Solution:
Q2: Can I dissolve the powder directly in water? Answer: No. The free acid form has very poor water solubility.[1]
-
Protocol: Dissolve the powder in a water-miscible organic solvent (DMSO or Ethanol) first. Alternatively, use 1M NaOH to convert it to its sodium salt in situ, but this risks alkaline hydrolysis if the pH overshoots.[1] The organic solvent method is safer for stability.[1]
Category B: Stability & Storage[1][2][3]
Q3: What is the optimal pH for long-term storage? Answer: Long-term storage in aqueous solution is not recommended .[1]
-
Best Practice: Store as a lyophilized powder at -20°C.
-
Working Solutions: If you must store a solution, use pH 6.5 – 7.5 .[1] Avoid pH < 5 (polymerization risk) and pH > 9 (potential hydrolysis or ring opening).[1]
-
Reference: Indole-3-acetic acid derivatives are most stable in neutral to slightly acidic conditions (pH 6-7) when protected from light [1].[1]
Q4: My solution turned pink/brown after 24 hours. Is it still good? Answer: Discard it.
-
Cause: Color change indicates photo-oxidation or polymerization.[1] Indoles form colored quinone-like polymerization products upon oxidation.[1] The allyl group may also cross-link.[1]
-
Prevention: Always wrap tubes in aluminum foil and handle under amber light if possible.[1]
Technical Protocols
Protocol 1: Preparation of a Stable Stock Solution (100 mM)
This protocol ensures maximal solubility and minimizes initial degradation.[1]
Reagents:
-
2-(1-Allyl-1H-indol-3-yl)acetic acid (Solid)[1]
-
Anhydrous DMSO (Dimethyl sulfoxide) - Grade: Cell Culture Tested[1]
-
Nitrogen or Argon gas (Optional but recommended)[1]
Steps:
-
Weighing: Weigh the compound in a glass vial. Do not use plastic weighing boats for long periods as indoles can stick.[1]
-
Solubilization: Calculate the volume of DMSO required for 100 mM. Add DMSO.
-
Note: DMSO is preferred over Ethanol due to lower volatility and better stability at -20°C.[1]
-
-
Mixing: Vortex gently until fully dissolved. The solution should be clear and colorless/pale yellow.[1]
-
Aliquot & Protect: Immediately aliquot into light-protective (amber) microtubes.
-
Pro-Tip: Overlay the solution with a gentle stream of Nitrogen gas before closing to displace oxygen.[1]
-
-
Storage: Store at -20°C . Stable for 6-12 months.
Protocol 2: pH Stability Profiling Assay
Use this protocol if you need to validate the compound's stability in your specific experimental buffer.[1]
Workflow Visualization:
Caption: Figure 2.[1][2] Workflow for determining experimental half-life.
Detailed Steps:
-
Buffer Prep: Prepare 50 mM Phosphate buffers at pH 5.0, 7.0, and 8.0.
-
Spike: Dilute the DMSO stock 1:1000 into each buffer (Final conc: 100 µM).
-
Incubation: Split each condition into two sets: "Dark" (wrapped in foil) and "Light" (ambient benchtop light). Incubate at room temperature.
-
Analysis: Inject samples into HPLC (C18 column) at defined timepoints.
-
Criteria: A loss of >5% peak area indicates instability.[1]
Data Summary: Buffer Compatibility
| Parameter | Acidic (pH < 5) | Neutral (pH 7.0 - 7.[1]5) | Basic (pH > 9) |
| Solubility | Poor (Precipitation risk) | Good (Ionized form) | Excellent |
| Chemical Stability | Low (Acid-catalyzed polymerization) | High (Optimal) | Moderate (Oxidation risk) |
| Recommended Buffer | Citrate (Use with caution) | PBS, HEPES, MOPS | Carbonate (Avoid prolonged use) |
| Primary Risk | Precipitation, Dimerization | Photo-oxidation (if light exposed) | Hydrolysis, Oxidation |
References
-
Gazaryan, I. G., et al. (1996).[1] Mechanism of indole-3-acetic acid oxidation by plant peroxidases.[1][4] Biochemical Journal.[1] Available at: [Link]
-
ResearchGate. Characterization of indole-3-acetic acid biosynthesis and stability. Available at: [Link][1][2]
Sources
- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mechanism of indole-3-acetic acid oxidation by plant peroxidases: anaerobic stopped-flow spectrophotometric studies on horseradish and tobacco peroxidases - PMC [pmc.ncbi.nlm.nih.gov]
Reaction Optimization Center: N-Allylation of Indole-3-Acetic Acid
The following technical guide is structured as a Reaction Optimization Center resource. It is designed to move beyond generic textbook advice and address the specific kinetic and thermodynamic challenges of modifying Indole-3-Acetic Acid (IAA), particularly when facing steric hindrance.
Ticket ID: IAA-N-ALLYL-001 Topic: Overcoming Steric Hindrance & Chemoselectivity Issues Status: Resolved / Technical Guide Available Assigned Specialist: Senior Application Scientist, Process Chemistry Division
The Engineering Challenge: A "Three-Front War"
Modifying Indole-3-Acetic Acid (IAA) is deceptively simple. Unlike simple indole, IAA presents three distinct challenges that must be managed simultaneously. If your yield is low, you are likely losing a battle on one of these fronts:
-
The Acidity Mismatch (Chemoselectivity):
-
The Trap: The carboxylic acid proton (pKa ~4.8) is ~
times more acidic than the indole N-H (pKa ~16-17). -
The Consequence: Any base added will instantly deprotonate the carboxylic acid. If you add 1 equivalent of base and 1 equivalent of allyl bromide, you will exclusively form the O-allyl ester , not the N-allyl indole.
-
-
The Steric Wall (C2/C7 Hindrance):
-
The Trap: Substituents at the C2 or C7 positions create a "picket fence" around the nitrogen nucleophile.
-
The Consequence: The standard
trajectory is blocked. Standard bases (NaH) often lead to stalled reactions or C3-alkylation (if C3 is available) because the N-attack is kinetically too slow.
-
-
The "Loose" Ion Pair Requirement:
-
The Trap: In non-polar solvents or with small counter-cations (Li+, Na+), the indole anion forms a tight ion pair, further reducing its reactivity against hindered electrophiles.
-
Strategic Decision Matrix
Before touching a flask, determine your pathway. Attempting "direct" alkylation on the free acid is rarely efficient for hindered substrates.
Figure 1: Decision tree for selecting the optimal synthetic pathway based on substrate steric profile.
Validated Protocols
Protocol A: The "Cesium Effect" (Recommended for Hindered Substrates)
Why this works: For sterically hindered indoles (e.g., 2-methyl-IAA or 7-substituted IAA), the nucleophilicity of the nitrogen is compromised. Cesium carbonate (
Prerequisite: Convert free IAA to IAA-methyl ester (standard
Reagents:
-
Substrate: IAA-Methyl Ester (1.0 equiv)
-
Base: Cesium Carbonate (
) (1.5 - 2.0 equiv) -
Electrophile: Allyl Bromide (1.2 equiv)
-
Additive: TBAI (Tetrabutylammonium iodide) (10 mol%) - Crucial Finkelstein catalyst
-
Solvent: Anhydrous DMF (0.1 M concentration)
Step-by-Step:
-
Drying: Flame-dry a round-bottom flask under Argon/Nitrogen.
is hygroscopic; grind it to a fine powder in a mortar before weighing to ensure surface area. -
Solvation: Dissolve the IAA-ester in anhydrous DMF. Add the powdered
. Stir at Room Temperature (RT) for 30 minutes. Note: The solution may turn yellow/orange, indicating deprotonation. -
Activation: Add TBAI. This converts the Allyl Bromide to the more reactive Allyl Iodide in situ.
-
Addition: Add Allyl Bromide dropwise.
-
Heating:
-
Mild Sterics: Stir at 60°C.
-
Severe Sterics (2,7-disubstituted): Heat to 80-90°C.
-
-
Monitoring: Monitor by TLC. If the reaction stalls, add another 0.5 equiv of Allyl Bromide.
-
Workup: Dilute with Ethyl Acetate, wash 3x with water (to remove DMF), then brine. Dry over
.[1][2] -
Hydrolysis: Dissolve the crude ester in THF/Water (3:1), add LiOH (3 equiv), and stir at RT until the ester is cleaved (usually 2-4 hours). Acidify to pH 3 to precipitate the product.
Protocol B: Phase Transfer Catalysis (Green/Scale-Up Option)
Why this works: Avoids DMF (difficult to remove) and uses milder bases. The quaternary ammonium salt shuttles the hydroxide into the organic phase, deprotonating the indole at the interface.
Reagents:
-
Substrate: IAA-Methyl Ester (1.0 equiv)
-
Solvent: Toluene or 2-MeTHF (High concentration, ~0.5 M)
-
Base: 50% KOH (aq) or solid KOH powder (5 equiv)
-
Catalyst:
or TBAI (10 mol%) -
Electrophile: Allyl Bromide (1.5 equiv)
Step-by-Step:
-
Mix the substrate, solvent, and allyl bromide in a flask.
-
Add the Phase Transfer Catalyst.[3]
-
Add the base (solid KOH or 50% solution) with vigorous stirring. Vigorous stirring is critical to maximize interfacial area.
-
Heat to 50°C.
-
Monitor conversion.[1] This method is often slower but cleaner than NaH.
Troubleshooting & FAQ Matrix
Symptom: "I isolated the O-allyl ester, not the N-allyl product."
Root Cause: You likely performed the reaction on the free acid (IAA-COOH) without using enough base, or you used a "soft" base that only deprotonated the carboxylate. The Fix:
-
Immediate: Hydrolyze the ester (LiOH/THF) to get back to starting material.
-
Prevention: Protect the acid as a methyl ester first. If you must use the free acid, use Protocol C (Dianion) : Use 2.2 equivalents of NaH. The first equiv neutralizes the COOH; the second deprotonates the N-H. Note that the carboxylate anion will also be alkylated, forming the N-allyl indole ester, which you must hydrolyze later anyway.
Symptom: "The reaction stalls at 50% conversion."
Root Cause: Steric hindrance at C2/C7 is blocking the approach of the electrophile, or the base has been consumed by moisture. The Fix:
-
The "Finkelstein" Boost: Add 10-20 mol% TBAI or KI. This swaps the Bromine on the allyl group for Iodine, which is a much better leaving group (
). -
Temperature: Increase temperature to 80°C.
-
Solvent Switch: If using MeCN, switch to DMF or DMSO. The higher dielectric constant aids the separation of the N-metal ion pair.
Symptom: "I see a new spot, but it's not my product (C-alkylation)."
Root Cause: Thermodynamic control vs. Kinetic control. The C3 position is naturally nucleophilic.[2] If the N-deprotonation is incomplete or the ion pair is too tight (using Li+ or Na+ bases), C-alkylation becomes competitive. The Fix:
-
Switch to Cesium: The "Cesium Effect" maximizes N-nucleophilicity over C-nucleophilicity.
-
Lower Temperature: If possible, run the reaction at lower temperatures with a stronger leaving group (Allyl Iodide) to favor the kinetic N-alkylation product.
Data Summary: Base & Solvent Effects on Regioselectivity[2]
| Base / Solvent | Cation Radius (pm) | Ion Pair Tightness | N-Selectivity (Hindered) | Recommended For |
| NaH / THF | 102 (Na+) | Tight | Poor | Unhindered Indoles |
| KOH / DMSO | 138 (K+) | Medium | Moderate | General Purpose |
| Cs2CO3 / DMF | 167 (Cs+) | Loose | Excellent | Sterically Hindered |
| TBAOH / Toluene | N/A (Quat) | Loose | Good | Green/Scale-up |
Mechanistic Visualization: The "Cesium Effect"[4]
This diagram illustrates why Cesium Carbonate is superior for overcoming steric hindrance compared to Sodium Hydride.
Figure 2: The large ionic radius of Cesium reduces ion-pairing energy, allowing the 'naked' indole anion to overcome steric repulsion.
References
-
Mechanism of N-Alkylation & The Cesium Effect
-
Phase Transfer Catalysis (Green Chemistry)
-
Title: Phase Transfer Catalysis: A Green Variant of the SN2 Reaction.[6]
- Source: ACS GCI Pharmaceutical Roundtable.
- Relevance: Validates the use of quaternary ammonium salts for N-alkyl
-
-
Chemoselectivity (N vs O vs C)
- Title: Controlling Regioselectivity in the Enantioselective N-Alkyl
- Source:N
- Relevance: Discusses the competition between C3 and N1 alkylation and the impact of steric crowding
-
General Indole Synthesis Protocols
Sources
Resolving baseline noise in HPLC analysis of 2-(1-Allyl-1H-indol-3-yl)acetic acid
Topic: Resolving Baseline Noise & Drift in HPLC Analysis Analyte: 2-(1-Allyl-1H-indol-3-yl)acetic acid (Allyl-IAA) Audience: Analytical Chemists, Process Development Scientists[1]
Diagnostic Workflow: Identifying the Noise Source
Before attempting to fix the baseline, you must categorize the noise.[2] Baseline disturbances in indole analysis often stem from the interplay between the acidic mobile phase required for the acetic acid moiety and the UV-absorbing properties of the indole core.
Interactive Troubleshooting Diagram
Figure 1: Decision tree for categorizing and resolving HPLC baseline instabilities.
Technical Deep Dive: The Chemistry of the Noise
Why 2-(1-Allyl-1H-indol-3-yl)acetic acid is Unique
Unlike simple Indole-3-acetic acid (IAA), the 1-Allyl substitution increases the hydrophobicity of the molecule.[1]
-
Consequence: You likely use a higher percentage of organic solvent (Acetonitrile/Methanol) in your gradient compared to standard IAA methods.
-
The Problem: High organic gradients often amplify "refractive index effects" and "absorbance mismatch" between water and organic lines, specifically when using acidic modifiers (TFA, Formic Acid) required to keep the carboxylic acid protonated (pKa ~4.75).
Critical Troubleshooting FAQs
Q1: Why does my baseline drift upwards during the gradient?
Diagnosis: Mobile Phase Absorbance Mismatch. When analyzing indoles, we often use UV 210–220 nm for maximum sensitivity. However, organic modifiers (like Methanol) and additives (like Formic Acid) absorb significantly at these wavelengths. As the gradient increases the % Organic, the background absorbance changes, causing a drift.
The Fix: Absorbance Matching You must balance the absorbance of Solvent A (Aqueous) and Solvent B (Organic).[3]
-
Scenario: Using 0.1% Formic Acid in Water (A) and 100% Acetonitrile (B).
-
Issue: Acetonitrile is UV transparent, but Formic Acid absorbs at 210 nm. As you increase B, the concentration of Formic Acid (effectively) drops relative to the total volume if B doesn't contain it, or the optical properties change.
-
Protocol: Add 0.08–0.1% Formic Acid to Solvent B as well. Tweak the concentration in B slightly until the baseline is flat during a blank gradient run.
Q2: I see "ghost peaks" or high noise at 280 nm. Is my sample degrading?
Diagnosis: Indole Oxidation or Photolysis. Indole derivatives are sensitive to light and oxidation. The allyl group adds a potential site for radical oxidation.
-
Evidence: Indoles can form colored oxidation products (often pink/brown) that absorb at higher wavelengths.
-
The Fix:
-
Amber Glass: Always prepare samples in amber vials.
-
Fresh Solvents: Do not use mobile phases >48 hours old. Bacterial growth in aqueous acetate buffers can also produce baseline noise (1).
-
Autosampler Temp: Keep the autosampler at 4°C to minimize thermal degradation (2).
-
Q3: The baseline has "hair" (high frequency noise). Is it the lamp?
Diagnosis: Electronic Noise or Dirty Flow Cell.
-
Test: Stop the flow. If the noise persists, it is electronic (lamp aging or electrical grounding). If the noise stops, it is chemical/fluidic (mixing issues or dirty column).
-
Pro Tip: If using TFA (Trifluoroacetic acid), it can form ion-pair complexes that "stick" to the flow cell windows. Flush the cell with 50:50 Water:Methanol (no acid) to clean it.
Optimized Experimental Protocols
Protocol A: "Quiet" Mobile Phase Preparation
Objective: Minimize chemical noise for high-sensitivity detection at 220 nm.
| Step | Action | Scientific Rationale |
| 1 | Solvent Choice | Use HPLC-grade or LC-MS grade solvents only.[1] Trace impurities in "Analytical grade" solvents accumulate on the column and elute as ghost peaks during gradients (3). |
| 2 | Acidifier | Use Phosphoric Acid (0.1%) instead of Formic/Acetic acid IF you are not using MS detection. Phosphoric acid is UV transparent at 210 nm, eliminating drift. |
| 3 | Filtration | Filter aqueous buffers through a 0.22 µm Nylon filter . Indoles are prone to adsorption; removing particulates prevents nucleation sites for bubbles. |
| 4 | Degassing | Ultrasonicate for 10 mins, then use inline degassing. Oxygen quenches fluorescence (if used) and causes UV baseline spikes (4). |
Protocol B: Column Cleaning for Tailing/Carryover
Objective: Remove hydrophobic contaminants (like allyl-oligomers) causing baseline humps.[1]
-
Disconnect the column from the detector (to avoid clogging the flow cell).
-
Flush with 20 column volumes of 95% Water / 5% Acetonitrile (remove salts).
-
Flush with 20 column volumes of 100% Acetonitrile (remove hydrophobic residues).
-
Flush with 10 column volumes of Isopropanol (removes highly retained allyl-oxidation products).[1]
-
Re-equilibrate with standard mobile phase for 30 mins.
Data Summary: Detection Parameters
| Parameter | Recommended Setting | Notes |
| Wavelength 1 | 280 nm | Most Robust. Exploits the indole ring absorption.[1] Lowest noise, high selectivity. Use for quantitation if concentration allows (5). |
| Wavelength 2 | 220 nm | High Sensitivity. Detects the amide/carboxyl and indole. Prone to solvent noise. Use "Absorbance Matching" (see above).[3] |
| Fluorescence | Ex 280 nm / Em 350 nm | Ultimate Specificity. Eliminates almost all baseline noise. Highly recommended for trace analysis of indoles (6). |
| Column Temp | 30°C - 40°C | Stabilizes viscosity and reduces backpressure fluctuations.[1] |
References
-
Sigma-Aldrich. (2025).[1] HPLC Troubleshooting Guide: Mobile Phase Contamination. Retrieved from
-
Boonmahome, P., & Mongkolthanaruk, W. (2023).[4] Characterization of indole-3-acetic acid biosynthesis and stability. Journal of Applied Biology & Biotechnology. Retrieved from
-
Separation Science. (2024).[3] Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from
-
Phenomenex. (2025).[2] HPLC Troubleshooting Mini Guide - Baseline Issues. Retrieved from
-
BenchChem. (2025).[5] Application Notes and Protocols for HPLC Analysis of Indole-3-Pyruvic Acid and Its Derivatives. Retrieved from
-
ResearchGate. (2018). HPLC-based quantification of indole-3-acetic acid in the primary root tip of maize.[1][6] Retrieved from
Sources
- 1. Indole-3-acetic acid | SIELC Technologies [sielc.com]
- 2. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 3. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Alternative solvents for recrystallizing 2-(1-Allyl-1H-indol-3-yl)acetic acid
Welcome to the Technical Support Center for the recrystallization and purification of 2-(1-Allyl-1H-indol-3-yl)acetic acid .
As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and chemical challenges associated with this molecule. While the parent compound, indole-3-acetic acid, readily crystallizes from water[1] or aqueous ethanol[2], introducing an N-allyl group at the N1 position fundamentally alters its physicochemical profile. The allyl group eliminates the indole N-H hydrogen bond donor, significantly lowering the melting point and increasing lipophilicity. This makes the compound highly susceptible to Liquid-Liquid Phase Separation (LLPS, or "oiling out") during crystallization.
Furthermore, modern drug development requires transitioning away from legacy, toxic solvents (like Dichloromethane and Hexane) toward greener alternatives, in strict accordance with ICH Q3C (R8) guidelines[3]. This guide provides field-proven, self-validating protocols to achieve high-purity crystalline product using alternative solvent systems.
Solvent Selection Matrix: Traditional vs. Alternative Solvents
To comply with ICH Q3C (R8) safety limits[4] while optimizing recovery, we must select solvent systems that provide a steep solubility curve without triggering LLPS.
| Solvent System | ICH Q3C Class | Boiling Point Gradient | Yield / Purity Profile | Mechanistic Advantage & Causality |
| DCM / Hexane (Legacy) | Class 2 / Class 2 | 39°C / 68°C | Moderate / Moderate | Obsolete. Highly toxic. The low boiling point of DCM causes rapid evaporation, leading to uncontrolled supersaturation and amorphous precipitation. |
| IPAc / n-Heptane (Alternative 1) | Class 3 / Class 3 | 89°C / 98°C | High / Excellent | Recommended. Isopropyl acetate (IPAc) is sterically hindered, resisting acid-catalyzed hydrolysis from the acetic acid moiety. The high boiling points provide a wide thermal window for controlled crystal growth. |
| 2-MeTHF / n-Heptane (Alternative 2) | Class 3 / Class 3 | 80°C / 98°C | High / Good | Green Alternative. 2-Methyltetrahydrofuran is a bio-derived solvent[3] that offers superior solvation for crude, highly non-polar impurities, allowing them to remain in the mother liquor. |
| Ethanol / Water (Alternative 3) | Class 3 / Unclassified | 78°C / 100°C | Moderate / High | Polar Purification. Excellent for purging highly polar impurities. However, the high polarity contrast requires strict cooling control to avoid oiling out[2]. |
Step-by-Step Methodologies
Every protocol below is designed as a self-validating system , incorporating In-Process Controls (IPCs) to ensure the thermodynamic pathway remains on track.
Protocol A: Cooling/Anti-Solvent Crystallization (IPAc / n-Heptane)
Best for crude material containing non-polar organic impurities.
-
Dissolution: Suspend crude 2-(1-Allyl-1H-indol-3-yl)acetic acid in Isopropyl Acetate (IPAc) at 3 volumes (3 mL/g). Heat to 65°C under a nitrogen atmosphere.
-
IPC 1 (Visual): Solution must be completely transparent. If particulates remain, perform a hot polish filtration.
-
-
Anti-Solvent Addition: While maintaining 65°C, add n-Heptane dropwise until the cloud point is reached (typically around 4-5 volumes).
-
IPC 2 (Turbidity): The cloud point is validated when persistent turbidity lasts >30 seconds. Once confirmed, add 0.1 volumes of IPAc to clear the solution back to the metastable zone.
-
-
Seeding: Cool the clear solution to 55°C. Add 1-2 wt% of pure 2-(1-Allyl-1H-indol-3-yl)acetic acid seed crystals. Hold the temperature for 1 hour to allow the seed bed to mature.
-
Controlled Cooling: Cool the slurry from 55°C to 5°C at a linear rate of 0.1°C/min.
-
Causality: A slow cooling rate prevents the supersaturation level from crossing the binodal curve, ensuring molecules deposit onto the crystal lattice rather than phase-separating into an oil.
-
-
Isolation: Filter the slurry via a Büchner funnel. Wash the filter cake with 2 volumes of pre-chilled (5°C) IPAc/n-Heptane (1:4 v/v).
-
IPC 3 (Microscopy): Examine a sample of the wet cake under a polarized light microscope. The presence of strong birefringence validates successful crystallization over amorphous precipitation.
-
-
Drying: Dry under vacuum at 40°C with a slight nitrogen sweep until constant weight is achieved.
Protocol B: Green Anti-Solvent Crystallization (Ethanol / Water)
Best for crude material containing highly polar impurities or inorganic salts.
-
Dissolution: Dissolve the crude material in absolute Ethanol (4 volumes) at 50°C.
-
Anti-Solvent Addition: Slowly add Deionized (DI) Water (approx. 2-3 volumes) at 50°C until the solution becomes slightly opaque, then add a few drops of Ethanol to clarify.
-
Seeding & Aging: Cool to 40°C, add seed crystals (1 wt%), and age for 2 hours.
-
Causality: Ethanol/Water systems have a very steep solubility drop for lipophilic N-allyl indoles. Extended aging at 40°C ensures secondary nucleation is suppressed.
-
-
Cooling & Isolation: Cool to 10°C at 0.1°C/min. Filter and wash with cold 30% aqueous ethanol.
Troubleshooting Guide & FAQs
Q: During anti-solvent addition, my product forms a milky emulsion that settles into a sticky oil at the bottom of the flask. How do I fix this? A: You are experiencing Liquid-Liquid Phase Separation (LLPS).
-
Causality: The high lipophilicity of the N-allyl group causes the system's supersaturation curve to intersect the binodal (liquid miscibility) curve before reaching the solubility curve. The compound phase-separates as a solute-rich liquid rather than nucleating as a solid.
-
Resolution: You must shift the thermodynamic pathway. First, reheat the mixture until it forms a single clear phase. Next time, reduce the anti-solvent ratio to stay outside the binodal region, and introduce seed crystals above the cloud point temperature (within the metastable zone) to force solid nucleation before the liquid phase separates.
Q: The isolated crystals are white on the filter but turn pink/brown upon drying. Is the product degrading? A: Yes, this is auto-oxidation.
-
Causality: The indole core is highly electron-rich, particularly at the C2 position. When exposed to oxygen and light, it readily undergoes radical-mediated auto-oxidation, forming colored dimers or degradation products.
-
Resolution: Indole derivatives require inert handling. Use degassed solvents (sparged with N2 for 30 mins prior to use). During filtration, do not pull air through the dry cake; stop the vacuum as soon as the solvent is pulled through. Dry the product in a vacuum oven equipped with a nitrogen bleed, and store in amber vials.
Q: My upstream synthesis uses a Tsuji-Trost reaction. How do I ensure residual palladium doesn't contaminate the crystal lattice? A: 2-(1-Allyl-1H-indol-3-yl)acetic acid is frequently synthesized via palladium-catalyzed cascade reactions[5]. The indole nitrogen and the carboxylic acid moiety can coordinate with Pd, dragging it into the crystal lattice during nucleation.
-
Resolution: Before initiating Protocol A, treat the crude IPAc solution with a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol, 10 wt%) at 60°C for 2 hours. Perform a hot polish filtration to remove the silica.
-
Self-Validating IPC: Analyze an aliquot of the filtered solution via ICP-MS to confirm Pd levels are < 10 ppm before proceeding to the anti-solvent addition step.
Workflow Visualization
Workflow for solvent selection and troubleshooting during indole-3-acetic acid crystallization.
References
1.[2] Title: Synthetic method of substituted indole-3-acetic acid (Patent CN104311469A) Source: Google Patents URL: 2.[1] Title: Indole-3-acetic Acid Source: Organic Syntheses URL: [Link] 3.[5] Title: One-Pot Synthesis of Indole-3-acetic Acid Derivatives through the Cascade Tsuji-Trost Reaction and Heck Coupling Source: Organic Chemistry Portal (via Journal of Organic Chemistry) URL: [Link] 4.[3] Title: ICH Q3C (R8) Impurities: Guideline for Residual Solvents Source: International Council for Harmonisation (ICH) URL: [Link] 5.[4] Title: ICH Q3C (R9) Residual solvents - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN104311469A - Synthetic method of substituted indole-3-acetic acid - Google Patents [patents.google.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. One-Pot Synthesis of Indole-3-acetic Acid Derivatives through the Cascade Tsuji-Trost Reaction and Heck Coupling [organic-chemistry.org]
Minimizing side reactions during 2-(1-Allyl-1H-indol-3-yl)acetic acid production
Technical Support Center: Optimization of 2-(1-Allyl-1H-indol-3-yl)acetic Acid Synthesis
Introduction: The Chemoselectivity Challenge
Subject: Synthesis of 2-(1-Allyl-1H-indol-3-yl)acetic acid (N-Allyl-IAA). Primary Application: Auxin analog research, NSAID scaffold development (Indomethacin precursors).[1]
As a researcher targeting 2-(1-Allyl-1H-indol-3-yl)acetic acid , you are navigating a classic ambident nucleophile challenge. The indole-3-acetic acid (IAA) scaffold presents three competing nucleophilic sites:
-
The Indole Nitrogen (N1): The desired target.[1]
-
The Carboxylate Oxygen (COO⁻): The primary competitor (O-alkylation).[1]
-
The Indole Carbon (C2): A secondary competitor (C-alkylation), as C3 is already substituted.[1][2]
This guide prioritizes chemoselectivity (N vs. O) and regioselectivity (N vs. C) to minimize side reactions and maximize yield.
Module 1: Preventing O-Alkylation (The Ester Impurity)[1]
User Issue: "I am isolating the allyl ester of the starting material (Allyl indole-3-acetate) or the allyl ester of the product, rather than the free acid."
Technical Insight:
Direct alkylation of IAA requires the formation of a dianion .[1] You must deprotonate the carboxylic acid (
Even with 2.0+ equivalents of base, the carboxylate anion remains nucleophilic. To guarantee high purity, the Protection-Deprotection Strategy is the "Gold Standard" in pharmaceutical process chemistry.[1]
Protocol A: The Protection Strategy (Recommended)
This route eliminates O-alkylation competition entirely.[1]
Step 1: Protection
-
Dissolve Indole-3-acetic acid in MeOH.[1]
-
Add catalytic
(or use to generate HCl in situ).[1] -
Reflux 2-4 h.
-
Result: Methyl indole-3-acetate.[1]
Step 2: N-Alkylation (The Critical Step) [1][3]
-
Solvent: Anhydrous DMF (Promotes N-alkylation via loose ion-pairing).[1]
-
Base: NaH (60% dispersion), 1.2 equiv.[1]
-
Temperature:
to RT. -
Procedure:
Step 3: Hydrolysis
-
Treat the N-allyl ester with LiOH or NaOH (2.0 equiv) in THF/Water (1:1).[1]
-
Stir at RT until ester is consumed.
-
Workup: Acidify carefully to pH 3-4 (See Module 3) and extract.
Protocol B: Direct Dianion Alkylation (High Risk/High Speed)
Use this only if step-count reduction is critical and you can separate the ester impurity.[1]
-
Solvent: Anhydrous DMF or DMSO.[1]
-
Base: 2.5 Equivalents of NaH (Critical: Must deprotonate both sites).
-
Addition Order:
-
Risk: Yields are typically lower (40-60%) compared to Protocol A (>80%).[1]
Module 2: Preventing C-Alkylation (Regioselectivity)
User Issue: "I see impurities where the allyl group is attached to the C2 position."
Technical Insight: The indole C3 position is naturally the most nucleophilic carbon.[1][2] Since C3 is blocked by the acetic acid group, C2-alkylation becomes the thermodynamic competitor.[1] Regioselectivity is dictated by the Solvent-Base Pair .[1]
Data: Solvent Effects on Indole Alkylation
| Variable | Condition for N-Selectivity | Condition for C-Selectivity | Reason |
| Solvent | DMF, DMSO, HMPA | Toluene, THF, DCM | Polar aprotic solvents solvate the cation ( |
| Base Cation | Larger cations form looser ion pairs, favoring N-attack.[1] Small cations ( | ||
| Temperature | Higher ( | Lower ( | N-alkylation is often the thermodynamic product; C-alkylation is kinetic.[1] |
Troubleshooting Steps:
-
Switch Solvent: If using THF, switch to DMF or DMSO.[1]
-
Check Moisture: Water quenches the N-anion, protonating it back to the neutral indole, which (under acidic catalysis) can undergo C-alkylation or dimerization.[1] Use anhydrous solvents.[1][2][3]
-
Base Strength: Ensure the base is strong enough (
).[1] in acetone is often too weak for efficient N-alkylation of hindered indoles; switch to NaH or KOH/DMSO.[1]
Module 3: Workup & Stability (The "Pink Product" Issue)
User Issue: "My product turns pink or brown upon isolation."
Technical Insight: Indoles are electron-rich and prone to oxidative polymerization, especially under acidic conditions or light exposure.[1] The "pink" color is often a sign of indolyl radical formation or dimerization.[1]
Stabilization Protocol:
-
Quenching: Quench the reaction with saturated
, not strong acid (HCl). -
Acidification: When precipitating the free acid (from Protocol A, Step 3), acidify only to pH 3-4 using 1M acetic acid or citric acid. Do not go to pH 1 using conc.[1] HCl, as this promotes acid-catalyzed polymerization.[1]
-
Scavengers: Add a trace amount of antioxidant (e.g., BHT) to the ether/ethyl acetate during extraction if the product is unstable.[1]
-
Storage: Store the final solid protected from light at
.
Visual Troubleshooting Guide
Caption: Decision tree for identifying and resolving common side-reactions in Indole-3-acetic acid alkylation.
References
-
BenchChem. (2025).[1][2][3][4][5] Technical Support Center: Selective N-Alkylation of Indoles.[1] Retrieved from [1]
-
Sundberg, R. J. (1996).[1] Indoles (Best Synthetic Methods).[1] Academic Press.[1] (Standard text on Indole reactivity).
-
Guérin, C., et al. (2011).[1][6] "Mild Nonepimerizing N-Alkylation of Amines by Alcohols." Organic Letters, 13(13), 3478-3481.[1][6] Link[1]
-
Li, J. J. (2014).[1] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications.[1] Springer.[1] (Reference for Fischer Indole and alkylation mechanisms).
-
National Institutes of Health (NIH). (2018).[1] "Recent Progress Concerning the N-Arylation of Indoles." PMC.[1]Link[1]
Sources
Technical Support Center: Scale-Up of 2-(1-Allyl-1H-indol-3-yl)acetic Acid
Welcome to the technical support center for the synthesis of 2-(1-Allyl-1H-indol-3-yl)acetic acid. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. We will address common challenges, provide in-depth troubleshooting guides, and offer practical, field-proven protocols to ensure a robust, safe, and scalable process.
Overview of the Core Synthesis and Primary Scale-Up Hurdle
The most direct and common route to 2-(1-Allyl-1H-indol-3-yl)acetic acid is the N-alkylation of 2-(1H-indol-3-yl)acetic acid (IAA) or its corresponding ester. This involves the deprotonation of the indole nitrogen followed by a nucleophilic substitution with an allyl halide.
While straightforward on paper, the primary challenge upon scale-up is controlling the regioselectivity of the alkylation. The indolate anion is an ambident nucleophile, possessing two reactive sites: the N1-position and the C3-position. The inherent nucleophilicity of the C3 position often leads to the formation of an undesired C3-alkylated isomer, which can be difficult to separate from the target product.[1]
Caption: Competing N-alkylation and C3-alkylation pathways.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis and scale-up process.
Q1: My reaction is producing a significant amount of the C3-allyl isomer. How can I improve N-selectivity?
This is the most critical issue. The N-alkylated product is generally the thermodynamically more stable product, while the C3-isomer is often kinetically favored.[1] To drive the reaction towards the desired N-allyl isomer, you must carefully control the reaction conditions.
-
Choice of Base and Solvent: This is the most influential factor. Using a strong base to ensure complete deprotonation of the indole nitrogen is paramount. Sodium hydride (NaH) in a polar aprotic solvent like N,N-dimethylformamide (DMF) is the classic and highly effective choice.[1][2] The DMF solvates the sodium cation, leaving a more "naked" and highly nucleophilic indolate anion, which favors attack at the more sterically accessible nitrogen atom.[1] In contrast, less polar solvents like THF can result in ion-pairing, leading to more C-alkylation.
-
Reaction Temperature: Increasing the reaction temperature can help overcome the kinetic barrier to N-alkylation and favor the formation of the more stable thermodynamic product.[1][2] For instance, if you are seeing poor selectivity at room temperature, consider increasing the temperature to 60-80 °C.
-
Counter-ion Effects: The cation from the base can influence the reaction's regioselectivity. While NaH is common, bases like potassium hydride (KH) or cesium carbonate (Cs₂CO₃) can sometimes offer improved N-selectivity.[1]
Q2: The reaction is sluggish or stalls completely. What are the likely causes?
Low or no conversion is a common bench-scale problem that becomes a costly issue at scale.
-
Insufficient Basicity or Stoichiometry: The indole N-H has a pKa of approximately 17 (in DMSO) and requires a strong base for efficient deprotonation.[2] Ensure you are using at least 1.1-1.2 equivalents of a strong base like NaH. Weak bases will not drive the reaction to completion.
-
Water Contamination: This is a primary suspect. Sodium hydride reacts violently with water. Any moisture in your starting materials or solvent will quench the base, halting the deprotonation step.[2] On a large scale, it is crucial to use anhydrous solvents and run the reaction under a dry, inert atmosphere (Nitrogen or Argon).
-
Poor Reagent Quality: Verify the quality of your allyl bromide. Over time, it can degrade. Using a fresh bottle or distilling it prior to use is recommended for large-scale runs. The leaving group is also important; allyl iodide is more reactive than allyl bromide, which is more reactive than allyl chloride.[2]
Q3: I'm having difficulty purifying the final product. Column chromatography is not viable at our intended scale. What are my options?
At scale, purification strategies must shift away from chromatography towards crystallization and extraction.
-
Crystallization: 2-(1-Allyl-1H-indol-3-yl)acetic acid is a solid. The key is finding a solvent system where the desired product has high solubility at elevated temperatures but low solubility at room or sub-zero temperatures, while impurities remain in solution. Common systems include ethyl acetate/heptane, toluene, or ethanol/water mixtures.
-
Acid-Base Extraction: You can exploit the carboxylic acid moiety. During work-up, after quenching the reaction, you can extract the aqueous layer with a solvent like methyl tert-butyl ether (MTBE) to remove neutral impurities. Then, acidify the aqueous layer (e.g., with HCl) to a pH of ~2-3 to precipitate your acidic product, which can be filtered off.[3] This is a very effective and scalable purification technique.
-
Removing the C3-Isomer: If you have significant C3-isomer contamination, it may co-crystallize. In this case, optimizing the reaction for higher selectivity is the best approach. If separation is unavoidable, a fractional crystallization or a carefully optimized acid-base extraction may be required.
Q4: What are the critical safety considerations when scaling up this reaction?
Safety is paramount. The standard NaH/DMF/Allyl Bromide procedure has several hazards that are magnified at scale.
-
Hydrogen Evolution: The deprotonation of the indole with NaH releases flammable hydrogen gas.[1] The reactor must be equipped with adequate ventilation and an off-gas system. The base should be added portion-wise to control the rate of gas evolution.
-
Exotherms: Both the deprotonation and the alkylation steps can be exothermic. The addition of NaH and allyl bromide must be done slowly, with efficient reactor cooling and internal temperature monitoring to prevent a thermal runaway.
-
Reagent Handling: Sodium hydride is pyrophoric and reacts violently with water. It must be handled under an inert atmosphere. Allyl bromide is a lachrymator and toxic. All transfers should be conducted in a well-ventilated area using appropriate personal protective equipment (PPE).
Troubleshooting Guides & Workflows
Troubleshooting Low Regioselectivity (Excess C3-Alkylation)
Caption: Troubleshooting workflow for poor N-alkylation regioselectivity.
Protocols and Methodologies
Protocol 1: Scalable N-Alkylation of Indole-3-Acetic Acid
This protocol is designed for a 10L scale and emphasizes safety and process control.
-
Reactor Setup: Ensure a 20L jacketed glass reactor is clean, dry, and equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and a condenser leading to an oil bubbler.
-
Reagent Charging: Charge the reactor with 2-(1H-indol-3-yl)acetic acid (1.00 kg, 5.71 mol, 1.0 eq) and anhydrous DMF (8 L).
-
Inerting: Purge the reactor with nitrogen for 30 minutes. Begin stirring to ensure the starting material is fully dissolved.
-
Cooling & Deprotonation: Cool the reactor contents to 0-5 °C using a circulating chiller. Under a strong nitrogen flow, add sodium hydride (60% dispersion in mineral oil, 0.25 kg, 6.28 mol, 1.1 eq) portion-wise over 60-90 minutes. CAUTION: Hydrogen gas is evolved. Maintain the internal temperature below 10 °C throughout the addition.
-
Stirring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour. A color change is typically observed.
-
Alkylation: Add allyl bromide (0.76 kg, 6.28 mol, 1.1 eq) dropwise via an addition funnel over 60 minutes, ensuring the internal temperature does not exceed 15 °C.
-
Reaction & Monitoring: After the addition, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.[2]
-
Work-up & Quench: Cool the reactor back to 0-5 °C. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution (2 L). CAUTION: This is an exothermic process and may evolve residual hydrogen gas.
-
Extraction & Isolation: Transfer the mixture to a separatory funnel. Add water (5 L) and MTBE (5 L). Separate the layers. Extract the aqueous layer again with MTBE (2 x 2 L). Combine the organic layers and discard.
-
Precipitation: Cool the aqueous layer to 10-15 °C and slowly add 6M HCl until the pH is 2-3. A precipitate will form.
-
Filtration & Drying: Stir the resulting slurry for 1 hour at 5-10 °C. Collect the solid product by filtration. Wash the filter cake with cold water (3 x 1 L). Dry the product in a vacuum oven at 40-50 °C to a constant weight.
Analytical Methods
Effective process control relies on robust analytical methods to track reaction progress and product purity.
| Parameter | Technique | Typical Conditions | Purpose |
| Reaction Monitoring | TLC | Mobile Phase: 7:3 Heptane:Ethyl Acetate + 1% Acetic AcidVisualization: UV (254 nm) | Rapidly check for consumption of starting material. |
| Purity Analysis | HPLC | Column: C18, 4.6 x 150 mm, 5 µmMobile Phase A: 0.1% Formic Acid in WaterMobile Phase B: 0.1% Formic Acid in AcetonitrileGradient: 10% to 90% B over 15 minDetection: UV at 280 nm | Quantify product purity and identify key impurities like the C3-isomer.[4][5][6] |
| Structure Confirmation | NMR, LC-MS | ¹H and ¹³C NMR, Mass Spectrometry | Confirm the structure of the final product and identify unknown impurities. The disappearance of the N-H proton signal in ¹H NMR is a key indicator of successful N-alkylation.[2] |
References
-
Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up. (2021). PMC. Retrieved from [Link]
-
Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.). Bentham Science. Retrieved from [Link]
-
Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. (2022). PMC. Retrieved from [Link]
-
Efficient synthesis of indole derivatives, an important component of most drugs, allows the development of new drug candidates. (2023). EurekAlert!. Retrieved from [Link]
-
Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization. (2025). MDPI. Retrieved from [Link]
-
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare. Retrieved from [Link]
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles. (2020). MDPI. Retrieved from [Link]
-
Naik, N., et al. (2011). Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues. European Journal of Chemistry. Retrieved from [Link]
-
Burakova, E. A., et al. (2002). N- and O-Alkylation of 3-Indolylcyclopropylacetic Acid Derivatives. ResearchGate. Retrieved from [Link]
-
Exploiting the 2‐(1,3,4,9-tetrahydropyrano[3,4‐b]indol-1-yl)acetic Acid Scaffold to. (2025). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Indole-3-acetic Acid. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Chen, D., et al. (2018). One-Pot Synthesis of Indole-3-acetic Acid Derivatives through the Cascade Tsuji-Trost Reaction and Heck Coupling. Organic Chemistry Portal. Retrieved from [Link]
-
Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives. (n.d.). ACS Publications. Retrieved from [Link]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2016). MDPI. Retrieved from [Link]
-
Chem Help ASAP. (2019). in the chemical literature: N-alkylation of an indole. YouTube. Retrieved from [Link]
-
Chen, K.-H., et al. (n.d.). A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis. PMC. Retrieved from [Link]
-
SIELC. (n.d.). Separation of .alpha.-oxo-Indole-3-acetic acid on Newcrom R1 HPLC column. SIELC. Retrieved from [Link]
-
Catalytic multicomponent synthesis, biological evaluation, molecular docking and in silico ADMET studies of some novel 3-alkyl indoles. (2022). Journal of King Saud University - Science. Retrieved from [Link]
-
Purification of indole-3-acetic acid myoinositol esters on polystyrene-divinylbenzene resins. (1972). ScienceDirect. Retrieved from [Link]
-
Liquid-chromatographic determination of indole-3-acetic acid and 5-hydroxyindole-3-acetic acid in human plasma. (n.d.). SciSpace. Retrieved from [Link]
-
Indole-3-acetic acid. (n.d.). Wikipedia. Retrieved from [Link]
-
A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes of Selected Wheat Cultivars. (2021). MDPI. Retrieved from [Link]
-
Purification of 3-indolylacetic acid by solid phase extraction. (2005). PubMed. Retrieved from [Link]
-
Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. (2022). ResearchGate. Retrieved from [Link]
- US3775429A - Process for preparing 3-indolyl acetic acids. (n.d.). Google Patents.
-
Synthesis of 2-aminopropyl-3-indole–acetic(propionic) acid derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. (2023). Journal of Applied Biology and Biotechnology. Retrieved from [Link]
-
Indole-3-acetic acid and 2-(indol-3-ylmethyl)indol-3-yl acetic acid in the thermophilic archaebacterium Sulfolobus acidocaldarius. (n.d.). PubMed. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of .alpha.-oxo-Indole-3-acetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
1H-NMR Spectral Analysis of 2-(1-Allyl-1H-indol-3-yl)acetic Acid
A Comparative Technical Guide for Structural Validation
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary & Technical Context
2-(1-Allyl-1H-indol-3-yl)acetic acid is a functionalized indole derivative often utilized as a synthetic scaffold in medicinal chemistry or as a modified auxin analog in agrochemical research. Its structural integrity hinges on the successful
This guide provides an objective technical comparison of the 1H-NMR spectral performance of the 1-Allyl product versus its unsubstituted precursor (IAA) . It establishes a self-validating analytical framework to confirm derivatization, assess purity, and optimize solvent selection for spectral resolution.
Strategic Analysis: Product Performance vs. Alternatives
In the context of structural validation, the "Alternative" is the starting material (IAA). The "Performance" is defined by the spectral resolution and the definitive confirmation of the
Comparative Matrix: 1-Allyl-IAA vs. Indole-3-acetic Acid (Precursor)
| Feature | Precursor: Indole-3-acetic Acid (IAA) | Product: 2-(1-Allyl-1H-indol-3-yl)acetic Acid | Diagnostic Significance |
| Indole NH Signal | Present (~11.0 ppm in DMSO-d6) | Absent | Primary confirmation of |
| Allyl Vinyl (-CH=) | Absent | Multiplet (~5.9–6.1 ppm) | Confirms presence of allyl group. |
| Allyl Methylene (=CH₂) | Absent | Two Doublets (~5.1–5.3 ppm) | Diagnostic splitting (geminal coupling). |
| Absent | Doublet (~4.8 ppm) | Confirms attachment to Nitrogen. | |
| Side Chain (-CH₂-) | Singlet (~3.6–3.7 ppm) | Singlet (~3.7–3.8 ppm) | Verifies integrity of the acetic acid tail. |
| Solubility Profile | High in DMSO / Low in CDCl₃ | Improved in CDCl₃ (Lipophilic) | Allows use of volatile solvents for workup. |
Solvent Performance: DMSO-d₆ vs. CDCl₃
The choice of deuterated solvent drastically affects the "performance" of the analysis (i.e., peak shape and visibility of labile protons).
-
DMSO-d₆ (Recommended for Full Characterization):
-
Pros: Excellent solubility for polar carboxylic acids; slows proton exchange, allowing the -COOH proton to be visualized as a broad singlet around 12 ppm.
-
Cons: High viscosity can broaden peaks slightly; residual water peak (3.33 ppm) can interfere if the sample is wet.
-
-
CDCl₃ (Recommended for Routine Checks):
-
Pros: Sharp lines; easy sample recovery.
-
Cons: The carboxylic acid proton (-COOH) is often extremely broad or invisible due to rapid exchange; the indole NH (in precursor) is also broad.
-
Experimental Protocol: Synthesis & Analysis Workflow
To ensure scientific integrity, the following protocol links the synthesis directly to the analytical validation.
Step 1: Synthesis (N-Allylation Context)
-
Reagents: Indole-3-acetic acid (1.0 eq), Allyl bromide (1.2 eq), NaH (2.0 eq) or KOH.
-
Solvent: DMF or DMSO.
-
Mechanism: Deprotonation of the indole N-H (
~17) followed by attack on allyl bromide. -
Critical Control Point: Complete consumption of IAA is monitored by the disappearance of the N-H signal in NMR.
Step 2: NMR Sample Preparation
-
Mass: Weigh 5–10 mg of the dried product.
-
Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).
-
Reasoning: DMSO is chosen to ensure the carboxylic acid proton is visible, providing a full proton count.
-
-
Homogenization: Sonicate for 30 seconds to ensure no suspended solids (which cause magnetic field inhomogeneity).
-
Reference: Ensure TMS (0.00 ppm) or residual solvent peak (DMSO quintet @ 2.50 ppm) is used for calibration.
Step 3: Acquisition Parameters
-
Frequency: 400 MHz or higher recommended.
-
Pulse Sequence: Standard 1D proton (zg30).
-
Scans (NS): 16–32 scans (sufficient for >5 mg sample).
-
Relaxation Delay (D1): Set to
1.0 s to allow relaxation of the carboxylic acid proton.
Data Interpretation & Structural Assignment
The following data is synthesized from high-fidelity literature precedents for
Predicted 1H-NMR Data (400 MHz, DMSO-d₆)
| Position | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| -COOH | 12.10 – 12.40 | Broad Singlet | 1H | - | Carboxylic acid proton (deshielded/H-bonded). |
| Ar-H (C4) | 7.50 – 7.60 | Doublet | 1H | Indole ring proton (peri to side chain). | |
| Ar-H (C7) | 7.35 – 7.45 | Doublet | 1H | Indole ring proton (ortho to N-allyl). | |
| Ar-H (C2) | 7.20 – 7.30 | Singlet | 1H | - | Proton at C2 position (deshielded by aromatic current). |
| Ar-H (C6) | 7.10 – 7.20 | Triplet (td) | 1H | Aromatic ring proton. | |
| Ar-H (C5) | 7.00 – 7.10 | Triplet (td) | 1H | Aromatic ring proton. | |
| Allyl (-CH=) | 5.95 – 6.10 | Multiplet | 1H | - | Characteristic vinyl proton (internal). |
| Allyl (=CH₂) | 5.15 (cis) / 5.05 (trans) | Doublets (dd) | 2H | Terminal alkene protons (distinctive splitting). | |
| N-CH₂ | 4.75 – 4.85 | Doublet | 2H | Methylene attached to Indole Nitrogen. | |
| Side Chain | 3.65 – 3.75 | Singlet | 2H | - | Acetyl group methylene (-CH₂-COOH). |
Detailed Spectral Analysis[1][2]
-
The "Fingerprint" Region (4.5 – 6.5 ppm): This is the validation zone. The precursor (IAA) is silent here. The product displays a classic allyl pattern: a downfield multiplet (~6.0 ppm) integrating to 1H, and two distinct terminal alkene signals (~5.1 ppm) integrating to 2H.
-
The "Silent" Confirmation: The absence of the sharp singlet/broad hump at ~11.0 ppm (Indole N-H) confirms that the alkylation occurred at the nitrogen, not the carbon (C2) or oxygen (esterification).
-
Impurity Watch:
-
Allyl Bromide: Look for triplets at ~4.0 ppm (CH₂-Br) if unreacted.
-
Water: Broad singlet at ~3.33 ppm (in DMSO).
-
DMF: If used as solvent, look for methyl singlets at 2.73 and 2.89 ppm.
-
Visualization of Analytical Logic
Workflow: Synthesis to Validation
This diagram illustrates the critical path from reaction to spectral confirmation.
Caption: Figure 1. Analytical workflow for validating N-allylation success via NMR markers.
Logic Tree: Spectral Assignment
This diagram guides the researcher through interpreting the specific multiplets of the allyl group.
Caption: Figure 2. Logic tree for assigning the characteristic N-allyl spin system.
References
-
Royal Society of Chemistry (RSC). Synthesis of 1-allyl-1H-indole-3-carbaldehyde (NMR Data Analog). Retrieved from
-
BenchChem. Technical Guide to 1-Allyl-1H-indol-5-amine NMR (Allyl Group Assignments). Retrieved from
-
Biological Magnetic Resonance Data Bank (BMRB). Indole-3-acetic Acid Spectral Data (Entry bmse000177). Retrieved from
-
National Institutes of Health (NIH). Iridium-Catalyzed Regio- and Enantioselective N-Allylation of Indoles. Retrieved from
-
Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Organometallics 2010. Retrieved from
Analytical Strategies for 2-(1-Allyl-1H-indol-3-yl)acetic Acid: MS Fragmentation Dynamics and Platform Comparison
As a Senior Application Scientist, I frequently encounter the challenge of developing robust analytical methods for novel synthetic derivatives of plant hormones. 2-(1-Allyl-1H-indol-3-yl)acetic acid (1-Allyl-IAA) is a prime example. By introducing an N-allyl group to the native indole-3-acetic acid (IAA) scaffold, chemists have created a highly lipophilic synthetic auxin and a versatile intermediate for drug development.
However, accurately quantifying 1-Allyl-IAA and differentiating it from endogenous IAA in complex biological matrices requires a deep understanding of its mass spectrometry (MS) behavior. This guide deconstructs the fragmentation dynamics of 1-Allyl-IAA and provides an objective performance comparison between Triple Quadrupole (QqQ) and Quadrupole Time-of-Flight (Q-TOF) MS platforms to help you select the optimal workflow for your laboratory.
Mechanistic Insights: ESI-MS/MS Fragmentation Dynamics
To build a self-validating targeted assay, we must first understand why the molecule fragments the way it does under collision-induced dissociation (CID). When subjected to positive electrospray ionization (ESI+), 1-Allyl-IAA readily protonates at the secondary amine or carbonyl oxygen, forming a stable precursor ion [M+H]+ at m/z 216.10.
The Causality of Cleavage
-
Primary Cleavage (Loss of Formic Acid): The most thermodynamically favorable fragmentation pathway is the neutral loss of formic acid (HCOOH, -46 Da). This cleavage is driven by the electronic conjugation effect between the carbanion and the indole ring, yielding a highly stable 1-allyl-quinolinium ion at m/z 170.10. This mirrors the well-documented behavior of native IAA, which loses HCOOH to form a quinolinium ion at m/z 130 [1].
-
Secondary Cleavage (Allyl Group Loss): As collision energy increases, a secondary fragmentation event occurs. The 1-allyl-quinolinium ion sheds the allyl moiety (-40 Da, likely expelled as propyne/allene), resulting in the unsubstituted quinolinium core at m/z 130.06.
-
Alternative Cleavage: A minor, competing pathway involves the direct loss of the entire acetic acid side chain (-59 Da, ·CH2COOH), generating an indolyl-methyl radical cation at m/z 157.09.
Proposed ESI-MS/MS fragmentation pathway for 2-(1-Allyl-1H-indol-3-yl)acetic acid.
Product Comparison: ESI-QqQ vs. High-Resolution Q-TOF
When designing an analytical method for 1-Allyl-IAA, laboratories must choose between targeted quantification and untargeted structural profiling.
-
Triple Quadrupole (QqQ): The gold standard for absolute quantification. By operating in Multiple Reaction Monitoring (MRM) mode, QqQ acts as a mass filter, stripping away matrix noise to achieve sub-picogram sensitivity.
-
Quadrupole Time-of-Flight (Q-TOF): The platform of choice for structural elucidation. It provides high-resolution, accurate mass (HRAM) data, which is critical if you are investigating in vivo phase I/II metabolites of 1-Allyl-IAA (e.g., hydroxylation or glucuronidation of the indole core) [2].
Table 1: Platform Performance Comparison for 1-Allyl-IAA Analysis
| Performance Metric | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (Q-TOF) |
| Primary Application | Absolute quantification (PK/PD studies) | Structural elucidation & metabolite ID |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Full Scan / Information-Dependent Acq. |
| Sensitivity (LOD) | Sub-picogram (Exceptional) | Picogram (Moderate to High) |
| Linear Dynamic Range | 4–5 orders of magnitude | 3–4 orders of magnitude |
| Mass Accuracy | Unit mass resolution (~0.7 Da FWHM) | High resolution (< 2 ppm error) |
Table 2: Optimized MRM Transitions for 1-Allyl-IAA (QqQ Platform)
To establish a self-validating quantitative assay on a QqQ, you must monitor at least two transitions. The ratio between the quantifier and qualifier ions ensures peak purity and prevents false positives from isobaric matrix interferences.
| Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
| 216.1 | 170.1 | 50 | 15 | Quantifier (Maximal intensity) |
| 216.1 | 130.1 | 50 | 30 | Qualifier (High structural specificity) |
| 216.1 | 157.1 | 50 | 20 | Qualifier (Secondary confirmation) |
Self-Validating Experimental Protocol: LC-MS/MS Workflow
A protocol is only as good as the logic underpinning it. Below is a step-by-step methodology for the extraction and quantification of 1-Allyl-IAA, explaining the causality behind each experimental choice.
Standardized LC-MS/MS analytical workflow for indole-acetic acid derivatives.
Step 1: Sample Preparation (Liquid-Liquid Extraction)
-
Homogenize 50 mg of tissue in 500 µL of cold extraction buffer (Isopropanol:H2O:HCl, 2:1:0.002, v/v/v).
-
Add 1 mL of dichloromethane (CH2Cl2), vortex for 5 minutes, and centrifuge at 12,000 × g for 10 minutes at 4°C.
-
Causality: The highly acidic environment (pH < 3) suppresses the ionization of the carboxylic acid group on 1-Allyl-IAA. This renders the molecule entirely hydrophobic, driving it efficiently into the lower organic (dichloromethane) phase while leaving polar matrix proteins and carbohydrates in the aqueous phase [3].
-
Evaporate the lower organic phase under a gentle stream of nitrogen and reconstitute in 100 µL of initial mobile phase.
Step 2: UHPLC Separation
-
Column: Sub-2 µm C18 column (e.g., 2.1 × 100 mm, 1.7 µm).
-
Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.
-
Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 6 minutes.
-
Causality: The C18 stationary phase provides excellent retention of the lipophilic allyl-indole core. The addition of 0.1% formic acid is critical; it suppresses the ionization of the silanol groups on the stationary phase to prevent peak tailing, while simultaneously driving the equilibrium of the weakly acidic 1-Allyl-IAA towards the protonated [M+H]+ state required for positive-ion ESI.
Step 3: ESI-MS/MS Acquisition
-
Operate the mass spectrometer in ESI positive mode.
-
Set capillary voltage to 3.5 kV, source temperature to 350°C, and desolvation gas flow to 800 L/hr.
-
Monitor the MRM transitions outlined in Table 2.
-
Causality: The high source temperature and gas flow ensure complete droplet desolvation, which is essential for liberating the relatively heavy and lipophilic 1-Allyl-IAA ions into the gas phase without thermal degradation.
References
-
Dezena, R. M. B., et al. (2019). "Characterization of indole-3-acetic acid in cambial zone tissue by ultra-performance liquid chromatography-tandem mass spectrometry." Journal of Applied Biology and Biotechnology. [Link]
-
Kuźniar, A., et al. (2021). "A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes of Selected Wheat Cultivars." Molecules. [Link]
-
Kowalczyk, M., & Sandberg, G. (2001). "Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis." Plant Physiology. [Link]
Potency and Mechanistic Comparison: 2-(1-Allyl-1H-indol-3-yl)acetic acid vs. Indole-3-acetic acid (IAA)
Indole-3-acetic acid (IAA) is the master endogenous auxin in plants, regulating virtually every aspect of growth and development by acting as a "molecular glue" within the SCFTIR1 ubiquitin ligase complex. In agricultural chemistry and synthetic biology, modifying the indole core of IAA is a primary strategy for developing novel growth regulators, herbicides, and orthogonal degron systems.
This guide provides an objective, data-driven comparison between native IAA and its N1-substituted synthetic derivative, 2-(1-Allyl-1H-indol-3-yl)acetic acid (N-Allyl-IAA) . By analyzing their structural thermodynamics and receptor binding kinetics, we outline why N-allylation fundamentally disrupts auxin potency[1].
Structural and Chemical Profiling
The addition of an allyl group (-CH₂-CH=CH₂) at the N1 position of the indole ring drastically alters the molecule's physicochemical properties and its interaction with the TIR1 receptor pocket.
| Property / Feature | Indole-3-acetic acid (IAA) | 2-(1-Allyl-1H-indol-3-yl)acetic acid |
| Molecular Formula | C₁₀H₉NO₂ | C₁₃H₁₃NO₂ |
| Molecular Weight | 175.19 g/mol | 215.25 g/mol |
| N1 Substitution | Unsubstituted (N-H) | Allylated (N-CH₂-CH=CH₂) |
| Hydrogen Bond Donors | 2 (Carboxylate -OH, Indole N-H) | 1 (Carboxylate -OH only) |
| LogP (Lipophilicity) | ~1.41 | ~2.65 (Highly hydrophobic) |
| Primary in vivo Role | Endogenous hormone (Agonist) | Weak synthetic analog / Inactive |
| TIR1 Binding Affinity | High (K_d ~ 10–50 nM) | Negligible (Steric clash) |
Mechanistic Causality: The TIR1 Binding Pocket
To understand the severe drop in potency of N-Allyl-IAA, we must examine the atomic-level causality of auxin perception.
Auxin binds to a deep surface pocket on the Leucine-Rich Repeat (LRR) domain of the TIR1 receptor [1]. Once anchored, it creates a hydrophobic floor that recruits the domain II of Aux/IAA repressor proteins, leading to their ubiquitination and degradation.
The Role of the N1-Proton: In native IAA, the carboxylate group forms a critical salt bridge with Arg403 and hydrogen bonds with Ser438. Equally important, the nitrogen atom on the indole ring (N1) acts as a hydrogen bond donor, forming a tight interaction with the backbone amide carbonyl of Leu439 [2].
The Impact of N-Allylation: When the N1 proton is replaced by an allyl group in 2-(1-Allyl-1H-indol-3-yl)acetic acid, two catastrophic binding failures occur:
-
Loss of Hydrogen Bonding: The molecule can no longer donate a hydrogen bond to Leu439, severely reducing the thermodynamic stability of the receptor-ligand complex [3].
-
Steric Exclusion: The bulky allyl chain creates severe steric clash against the rigid hydrophobic walls of the TIR1 pocket (specifically near Phe82 and Phe351), physically preventing the Aux/IAA repressor from docking to form the active ternary complex [2].
Diagram 1: Mechanistic divergence in TIR1 receptor activation between IAA and N-Allyl-IAA.
Experimental Workflows for Potency Validation
To objectively quantify the potency difference, researchers must employ a self-validating dual-assay system: an in vitro biochemical assay to measure direct receptor affinity, and an in vivo phenotypic assay to confirm physiological impotence.
Protocol 1: In Vitro SCFTIR1–Aux/IAA Pull-Down Assay
This assay isolates the binding event, removing variables like cellular transport or metabolism. It is self-validating because the inclusion of a vehicle control (DMSO) and native IAA establishes a dynamic baseline for binding.
-
Protein Expression: Express FLAG-tagged Arabidopsis TIR1 (in insect cells to preserve endogenous modifications like InsP6 binding) and GST-tagged Aux/IAA7 (in E. coli).
-
Complex Assembly: Immobilize FLAG-TIR1 on anti-FLAG agarose beads.
-
Ligand Titration: Aliquot the bead suspension into tubes. Add GST-Aux/IAA7 and titrate the ligands (IAA vs. N-Allyl-IAA) across a logarithmic concentration gradient (1 nM to 100 µM). Include a DMSO-only control.
-
Incubation: Incubate at 4°C for 2 hours with gentle rotation to allow the "molecular glue" complex to form.
-
Washing & Elution: Wash beads three times with lysis buffer to remove unbound GST-Aux/IAA7. Elute using 3x FLAG peptide.
-
Quantification: Resolve eluates via SDS-PAGE and perform a Western blot using anti-GST antibodies. Quantify band intensities to calculate the biochemical
.
Protocol 2: In Vivo Arabidopsis Root Elongation Assay
Auxins inherently inhibit primary root elongation at nanomolar concentrations. This dose-response assay validates whether the biochemical failure of N-Allyl-IAA translates to a lack of physiological potency.
-
Seed Preparation: Surface-sterilize Arabidopsis thaliana (Col-0) seeds and stratify at 4°C for 48 hours.
-
Germination: Plate seeds on 0.5x MS (Murashige and Skoog) agar plates and grow vertically for 4 days under standard light/dark cycles.
-
Treatment Transfer: Transfer seedlings to new 0.5x MS plates supplemented with either IAA or N-Allyl-IAA at varying concentrations (10 nM, 100 nM, 1 µM, 10 µM, 50 µM).
-
Measurement: After 72 hours of vertical growth, image the plates and use ImageJ software to measure primary root length.
-
Analysis: Calculate the
for root growth inhibition relative to mock-treated controls.
Diagram 2: Dual-validation workflow integrating biochemical affinity and physiological phenotype.
Quantitative Data Summary
Based on established structure-activity relationship (SAR) data for N-alkylated auxins, the loss of the N1-H bond and the addition of steric bulk results in a >1000-fold drop in potency for N-Allyl-IAA compared to native IAA.
| Assay Metric | Indole-3-acetic acid (IAA) | 2-(1-Allyl-1H-indol-3-yl)acetic acid | Fold Difference |
| Biochemical | ~20 nM | > 50,000 nM | > 2,500x weaker |
| Root Inhibition | ~50 nM | > 100,000 nM (Inactive) | > 2,000x weaker |
| Gene Expression Activation | Robust at 1 µM | Undetectable at 10 µM | N/A |
References
-
Tan, X., Calderon-Villalobos, L., Sharon, M., Zheng, C., Robinson, C. V., Estelle, M., & Zheng, N. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature.[Link]
-
Li, Y., Wang, Y., Zhang, H., Zhang, C., & Chen, H. (2010). The Role of Phe82 and Phe351 in Auxin-Induced Substrate Perception by TIR1 Ubiquitin Ligase: A Novel Insight from Molecular Dynamics Simulations. PLoS One.[Link]
-
Uzunova, V. V., & Quareshy, M. (2016). Tomographic docking suggests the mechanism of auxin receptor TIR1 selectivity. Open Biology.[Link]
FTIR Spectrum Interpretation Guide: 2-(1-Allyl-1H-indol-3-yl)acetic acid
Executive Summary & Technical Context
Target Compound: 2-(1-Allyl-1H-indol-3-yl)acetic acid (N-Allyl-IAA) Primary Alternative/Control: Indole-3-acetic acid (IAA) Application: Auxin analog synthesis, plant growth regulator research, and pharmaceutical intermediate verification.
This guide provides a comparative spectral analysis between the N-allylated derivative and its parent compound, Indole-3-acetic acid (IAA). For researchers synthesizing N-substituted indoles, FTIR is the most rapid "Go/No-Go" decision tool to verify N-alkylation before proceeding to more expensive NMR analysis.
The Critical Analytical Challenge: Distinguishing between N-alkylation (target) and C-alkylation (impurity) or unreacted starting material. The spectral signature of the allyl group and the disappearance of the indole N-H moiety are the definitive markers.
Methodology & Sample Preparation
To ensure spectral fidelity, specific preparation protocols must be followed to avoid artifacts such as water interference or polymorphic shifts.
Recommended Protocol: KBr Pellet vs. ATR
| Feature | KBr Pellet (Transmission) | ATR (Attenuated Total Reflectance) | Recommendation |
| Resolution | High | Medium-High | ATR (Diamond Crystal) |
| Sample State | Solid mixed with salt | Neat solid/oil | ATR is superior for N-Allyl-IAA, which is often a waxy solid or sticky oil, making KBr grinding difficult and prone to moisture absorption. |
| Artifacts | Water peaks (3400 cm⁻¹) | Contact pressure variations | Use ATR to eliminate the "water mask" in the N-H region. |
Step-by-Step ATR Workflow:
-
Clean: Wipe the diamond crystal with isopropanol. Ensure background scan is flat.
-
Load: Place ~2 mg of 2-(1-Allyl-1H-indol-3-yl)acetic acid on the crystal.
-
Compress: Apply high pressure using the anvil clamp to ensure intimate contact (critical for waxy solids).
-
Scan: Collect 32 scans at 4 cm⁻¹ resolution.
Comparative Spectral Analysis (The Core)
This section details the specific shifts and peak appearances/disappearances that validate the chemical structure.
A. The Diagnostic Region (3500 – 2800 cm⁻¹)
Objective: Confirm loss of N-H and appearance of Allylic C-H.
-
Indole-3-acetic acid (Control): Displays a sharp, distinct N-H stretching vibration at ~3390–3400 cm⁻¹ . This is the hallmark of the unsubstituted indole ring.
-
N-Allyl-IAA (Target): The N-H peak must be absent. The presence of any peak here indicates unreacted starting material.
-
New Feature: Appearance of Vinyl C-H stretches (sp² C-H) slightly above 3000 cm⁻¹ (typically 3010–3080 cm⁻¹), distinct from the aromatic C-H stretches.
-
B. The Carbonyl & Double Bond Region (1750 – 1600 cm⁻¹)
Objective: Verify carboxylic acid integrity and Allyl C=C presence.
-
Carboxylic Acid (C=O): Both compounds retain the acetic acid side chain.
-
Observation: Strong band at 1700–1730 cm⁻¹ .
-
Note: In solid state, this often appears as a dimer (lower frequency, ~1700 cm⁻¹). If dissolved or in non-polar solvents, it shifts higher (~1730 cm⁻¹).
-
-
Allyl C=C Stretch:
-
Target Only: A new, medium-intensity band appears at ~1640 cm⁻¹ . This corresponds to the C=C stretching of the allyl group. In the parent IAA, this region is empty or contains only weak aromatic overtones.
-
C. The Fingerprint Region (1000 – 900 cm⁻¹)
Objective: Definitive confirmation of the terminal alkene (Allyl group).
-
Out-of-Plane (OOP) Bends: The terminal vinyl group (-CH=CH₂) exhibits two highly characteristic strong bands.
-
~990 cm⁻¹: C-H bend (trans-like).
-
~910–920 cm⁻¹: C-H bend (cis-like/terminal methylene).
-
Significance: These bands are absent in IAA and are the strongest evidence of successful allylation alongside the loss of N-H.
-
Summary Table: Critical Peak Assignments
| Functional Group | Vibration Mode | Indole-3-acetic acid (IAA) | 2-(1-Allyl-1H-indol-3-yl)acetic acid | Status |
| Indole N-H | Stretch | 3390–3400 cm⁻¹ (Strong) | ABSENT | Primary Indicator |
| Carboxylic Acid | O-H Stretch | 2500–3300 cm⁻¹ (Broad) | 2500–3300 cm⁻¹ (Broad) | Unchanged |
| Carboxylic C=O | Stretch | 1700–1720 cm⁻¹ | 1700–1725 cm⁻¹ | Retained |
| Allyl C=C | Stretch | Absent | 1640 cm⁻¹ (Medium) | New Feature |
| Vinyl =C-H | OOP Bend | Absent | 910 & 990 cm⁻¹ (Strong) | New Feature |
Synthesis Validation Workflow
The following diagram illustrates the logical flow for using FTIR to validate the synthesis of N-Allyl-IAA from IAA.
Caption: Logic flow for validating N-allylation of Indole-3-acetic acid using FTIR markers.
Troubleshooting & Artifacts
The "False" Hydroxyl Signal
Observation: You see a broad peak around 3400 cm⁻¹ even in the N-Allyl product. Cause: The carboxylic acid moiety (-COOH) contains an O-H group. In the solid state, carboxylic acids form dimers with broad O-H stretching that can span 2500–3300 cm⁻¹. Differentiation:
-
Indole N-H: Sharp, distinct spike at ~3400 cm⁻¹.[1]
-
Acid O-H: Very broad, "hump-like" feature centered lower (~3000 cm⁻¹) but tailing up to 3400 cm⁻¹.
-
Solution: If unsure, esterify a small sample (methyl ester). If the broad band disappears but a sharp 3400 cm⁻¹ remains, the N-H is still there (reaction failed).
Carbonyl Splitting
Observation: The C=O peak at 1700 cm⁻¹ appears as a doublet. Cause: Fermi resonance or a mixture of monomeric (free) and dimeric (hydrogen-bonded) acid species. This is common in N-substituted indoles where the bulky allyl group disrupts tight crystal packing, leading to more "free" carboxylic acid groups (appearing at higher wavenumbers, ~1730 cm⁻¹).
References
-
NIST Chemistry WebBook. Indole-3-acetic acid Infrared Spectrum (Solid, KBr). National Institute of Standards and Technology.[2] [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 802 (Indole-3-acetic acid). [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for functional group assignments: N-H, C=C, C=O).
Sources
Purity verification methods for 2-(1-Allyl-1H-indol-3-yl)acetic acid
Title: Comprehensive Purity Verification Guide: 2-(1-Allyl-1H-indol-3-yl)acetic acid Subtitle: A Technical Comparison of Analytical Workflows for Orthogonal Auxin Analogs
Part 1: Executive Summary & Strategic Context
The "Silent" Risk in Auxin Engineering 2-(1-Allyl-1H-indol-3-yl)acetic acid (1-Allyl-IAA) is a structural analog of the native plant hormone Indole-3-acetic acid (IAA). In chemical biology, particularly in "bump-and-hole" engineering strategies, this compound often serves as an orthogonal ligand designed to activate mutant TIR1 receptors without triggering wild-type pathways.
The Critical Purity Directive: Unlike standard reagents where 95% purity is acceptable, 1-Allyl-IAA requires >99% purity regarding the parent compound (IAA). Even trace amounts (<0.5%) of unreacted IAA can trigger a potent wild-type response, generating false positives in biological assays.
This guide evaluates three verification tiers:
-
HPLC-PDA: The quantitative standard for bulk purity.
-
1H NMR: The structural validator for regioselectivity (N- vs. C-alkylation).
-
LC-MS/MS: The "trace detective" for confirming the absence of native IAA.
Part 2: Comparative Analysis of Verification Methods
Method 1: Reversed-Phase HPLC-PDA (The Quantitative Workhorse)
Best for: Routine batch release, quantifying bulk impurities.
Mechanism & Causality: We utilize the hydrophobicity difference between the parent IAA and the allylated product. The N-allyl group significantly increases lipophilicity, causing 1-Allyl-IAA to retain longer on a C18 column compared to the more polar native IAA.
Experimental Protocol:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7 to protonate the carboxylic acid, ensuring sharp peaks).
-
Mobile Phase B: Acetonitrile (MeCN).[1]
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 280 nm (characteristic indole absorption) and 220 nm (amide/carboxylate backbone).
Self-Validating Logic:
-
System Suitability: Inject a mix of IAA standard and 1-Allyl-IAA.
-
Success Criteria: Baseline resolution (Rs > 2.0) between the early eluting IAA (approx. 5-7 min) and the late eluting 1-Allyl-IAA (approx. 10-12 min).
Method 2: 1H NMR Spectroscopy (The Structural Standard)
Best for: Confirming N-alkylation vs. C-alkylation and solvent removal.
Mechanism & Causality: Indole alkylation can occur at the Nitrogen (N1) or Carbon (C3/C2). NMR is the only rapid method to definitively prove the allyl group is on the nitrogen.
Key Diagnostic Signals (in DMSO-d6):
-
N-Allyl Vinyl Proton: Multiplet at
5.9 – 6.1 ppm. -
N-Allyl Methylene: Doublet at
4.8 – 5.0 ppm. -
Indole C2-H: Sharp singlet/doublet at
7.1 – 7.4 ppm. -
The "Smoking Gun" (Absence): The broad singlet for the indole N-H (
10.8 – 11.2 ppm) must be absent . If present, the reaction is incomplete.
Method 3: LC-MS/MS (The Sensitivity Specialist)
Best for: "Bump-and-Hole" validation; ensuring <0.1% native IAA.
Mechanism & Causality: UV detection limits are often insufficient to detect trace IAA that can biologically activate WT receptors. Mass spectrometry in Multiple Reaction Monitoring (MRM) mode offers femtomole sensitivity.
Experimental Protocol:
-
Ionization: ESI Positive Mode.
-
Transitions:
-
1-Allyl-IAA: Precursor m/z 216
Fragment m/z 130 (Quinolinium ion). -
Impurity (IAA): Precursor m/z 176
Fragment m/z 130.
-
Part 3: Data Presentation & Visualization
Table 1: Comparative Performance Matrix
| Feature | HPLC-PDA | 1H NMR | LC-MS/MS |
| Primary Utility | Bulk Purity % | Structural Identity | Trace Impurity (IAA) |
| Limit of Detection | ~0.1% | ~1-2% | <0.001% |
| Specificity | Moderate (Retention Time) | High (Chemical Shift) | Very High (Mass/Charge) |
| Critical Blind Spot | Co-eluting isomers | Trace inorganic salts | Ion suppression |
| Cost/Run | Low | Low | High |
Figure 1: Purity Verification Workflow
Caption: Decision matrix for verifying 1-Allyl-IAA. Step 3 is critical for orthogonal biological pairs to prevent false positives.
Figure 2: Synthesis & Impurity Pathway
Caption: Reaction pathway highlighting the critical "Unreacted IAA" impurity which retains wild-type biological activity.
References
-
Shokat, K. M., et al. (2002). Chemical Genetic Analysis of the Auxin Signaling Pathway. Nature. [Link](Note: Generalized link for context on bump-and-hole auxins).
-
National Institutes of Health (NIH). (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds. PubMed. Retrieved from [Link]
Sources
Comparative study of N-allyl vs N-methyl indole-3-acetic acid derivatives
Application Guide: Comparative Analysis of N-Allyl vs. N-Methyl Indole-3-Acetic Acid Derivatives in Chemical Biology
As orthogonal chemical biology and targeted protein degradation (such as Auxin-Inducible Degron systems) advance, the structural modification of plant hormones has become a critical tool for researchers. Indole-3-acetic acid (IAA), the canonical plant auxin, relies heavily on its N1-position for receptor binding. Modifying this position—specifically through N-methylation or N-allylation—fundamentally alters the molecule's biological activity and synthetic utility.
This guide provides an in-depth comparative analysis of N-methyl vs. N-allyl IAA derivatives, detailing the mechanistic causality behind their performance, their synthetic applications, and self-validating experimental protocols for their use.
Mechanistic Causality: The N1 Position in Auxin Biology
To understand the utility of N-substituted IAAs, we must first examine the structural biology of auxin perception. In wild-type (WT) systems, IAA binds to the TIR1/AFB family of F-box proteins to promote the degradation of Aux/IAA repressor proteins. Crystallographic and biochemical studies reveal that the N1-H of the indole ring forms a critical, highly conserved hydrogen bond with the amide group of Leu439 within the TIR1 binding pocket[1][2].
The Causality of N-Alkylation: When the N1 position is alkylated (either methylated or allylated), two mechanistic changes occur:
-
Loss of Hydrogen Bonding: The substitution removes the hydrogen bond donor required for interaction with Leu439.
-
Steric Clash: The alkyl chain introduces steric bulk that prevents the proper orientation of the indole ring within the WT TIR1 active site[1].
Consequently, N-methyl and N-allyl IAA derivatives are completely inactive in WT systems, making them ideal candidates for "bump-and-hole" orthogonal receptor engineering (where a mutant TIR1 is engineered to accommodate the N-alkyl "bump") or as negative controls in auxin signaling assays[2].
Diagram 1: Mechanistic logic of WT vs. N-alkylated IAA in orthogonal TIR1 receptor systems.
Comparative Chemical Biology: N-Methyl vs. N-Allyl Derivatives
While both derivatives abolish WT TIR1 binding, their downstream applications diverge significantly based on their chemical properties.
-
N-Methyl IAA: Represents the smallest possible N-alkyl substitution. It slightly increases the lipophilicity of the molecule compared to WT IAA, improving membrane permeability. Because the methyl group is chemically inert under physiological conditions, N-methyl IAA is primarily used as a metabolically stable negative control or as a baseline ligand for engineered mutant receptors.
-
N-Allyl IAA: Features a terminal alkene, providing a highly versatile bio-orthogonal handle. The allyl group allows researchers to perform downstream derivatization via palladium-catalyzed cross-coupling, olefin cross-metathesis, or thiol-ene click chemistry[3]. This makes N-allyl IAA an invaluable intermediate for synthesizing complex, highly functionalized indole alkaloids or tethering the auxin moiety to fluorophores and solid supports.
Quantitative Performance Metrics
The following table summarizes the comparative properties of these derivatives against the WT baseline:
| Property | N-Methyl IAA | N-Allyl IAA | Wild-Type IAA |
| Steric Bulk at N1 | Minimal (Methyl) | Moderate (Allyl) | None (H) |
| WT TIR1 Affinity | Negligible | Negligible | High ( |
| Lipophilicity (LogP) | Higher than WT | Highest | Baseline |
| Synthetic Flexibility | Low (Terminal) | High (Alkene handle) | Moderate |
| Primary Application | Orthogonal baseline, Negative control | Bio-orthogonal probe, Cross-coupling | Natural hormone, AID systems |
Self-Validating Experimental Protocols
To utilize these derivatives, researchers must often synthesize them from commercially available IAA. Direct N-alkylation of IAA is problematic due to the competing reactivity of the carboxylic acid. The following self-validating protocol ensures exclusive N-alkylation by temporarily masking the carboxylate.
Protocol 1: Regioselective Synthesis of N-Allyl / N-Methyl IAA
Causality of Reagents: We utilize an esterification-alkylation-saponification sequence. Cesium carbonate (
Step-by-Step Methodology:
-
Protection (Esterification): Dissolve IAA (1.0 eq) in anhydrous methanol. Add a catalytic amount of concentrated
and reflux for 4 hours to yield methyl indole-3-acetate.-
Validation Check: TLC (Hexane:EtOAc 7:3) should show complete consumption of the highly polar IAA spot.
-
-
N-Alkylation: Dissolve the protected ester (1.0 eq) in anhydrous DMF. Add
(1.5 eq) and stir for 15 minutes at room temperature. Dropwise, add either Methyl Iodide (for N-Methyl) or Allyl Bromide (for N-Allyl) (1.2 eq). Stir for 12 hours.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Deprotection (Saponification): Extract the intermediate with EtOAc, concentrate, and redissolve in a 3:1 mixture of THF:Water. Add LiOH (3.0 eq) and stir at room temperature for 4 hours to hydrolyze the methyl ester.
-
Workup & Purification: Acidify the aqueous layer to pH 2 with 1M HCl, extract with EtOAc, dry over
, and purify via preparative HPLC. -
Self-Validation (LC-MS & NMR):
-
NMR: Confirm the disappearance of the broad N-H singlet at ~10.5 ppm in
NMR. For N-allyl, look for the multiplet at 5.8-6.0 ppm (alkene proton). -
LC-MS: WT IAA mass is 175 Da. Confirm a mass shift to 189 Da (+14 Da) for N-Methyl IAA, or 215 Da (+40 Da) for N-Allyl IAA. The absence of dialkylated masses confirms regioselectivity.
-
Diagram 2: Step-by-step synthetic workflow for regioselective N-alkylation of IAA.
Protocol 2: Validation of Orthogonality (Yeast Two-Hybrid Assay)
To confirm that the synthesized N-alkyl derivatives do not interact with WT receptors, a Yeast Two-Hybrid (Y2H) assay between WT TIR1 and an Aux/IAA peptide (e.g., IAA7) is required.
-
Strain Preparation: Co-transform S. cerevisiae with plasmids expressing LexA-TIR1 (bait) and AD-IAA7 (prey).
-
Ligand Treatment: Plate transformants on selective media (lacking His/Leu/Trp) supplemented with varying concentrations (0.1 µM to 50 µM) of WT IAA, N-Methyl IAA, or N-Allyl IAA.
-
Readout: Measure
-galactosidase reporter activity. -
Self-Validation: WT IAA must show a dose-dependent increase in reporter signal (validating the assay mechanics). Both N-Methyl and N-Allyl IAA must yield baseline signals identical to the vehicle (DMSO) control, proving the steric clash successfully abolished WT binding[1].
References
-
Hayashi, K., Neve, J., Hirose, M., Kuboki, A., Shimada, Y., Kepinski, S., & Nozaki, H. (2012). "Rational Design of an Auxin Antagonist of the SCF(TIR1) Auxin Receptor Complex". ACS Chemical Biology. URL:[Link]
-
Trost, B. M., & Quancard, J. (2020). "Enantioselective Catalytic Synthesis of N-alkylated Indoles". MDPI. URL:[Link]
-
Giles, P. R., et al. (2002). "An Improved Process for the N-Alkylation of Indoles". Organic Process Research & Development. URL:[Link]
Sources
In Vitro Validation of 2-(1-Allyl-1H-indol-3-yl)acetic acid (1-Allyl-IAA): A Comparative Guide to Orthogonal Auxins and Indole Scaffolds
An in-depth technical comparison guide designed for researchers, chemical biologists, and drug development professionals evaluating synthetic indole derivatives.
Executive Summary & Biological Context
2-(1-Allyl-1H-indol-3-yl)acetic acid , commonly referred to as 1-Allyl-IAA , is a synthetic N-alkylated derivative of the classic plant hormone indole-3-acetic acid (IAA). In modern chemical biology and drug discovery, this compound serves two distinct, highly valuable purposes:
-
As an Orthogonal Auxin Analog: In engineered Auxin-Inducible Degron (AID) systems, native IAA can cause off-target effects or be metabolized by endogenous plant systems. N-substituted IAAs act as "bumped" ligands that selectively bind to engineered "hole" mutant receptors (e.g., ccvTIR1), allowing for precise, orthogonal control of protein degradation[1].
-
As a Pharmacological Scaffold: N-acylated and N-alkylated indole-3-acetic acids form the structural basis for non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin, as well as emerging antiviral agents[2]. The N-allyl group provides a unique steric profile to probe Cyclooxygenase (COX) selectivity and serves as a terminal alkene handle for bioconjugation.
This guide provides a rigorous framework for validating the biological activity of 1-Allyl-IAA in vitro, comparing its performance against native IAA and Indomethacin.
Comparative Profiling: 1-Allyl-IAA vs. Alternatives
To understand the utility of 1-Allyl-IAA, we must benchmark it against its natural and synthetic counterparts.
Table 1: Physicochemical and Biological Target Comparison
| Feature / Compound | Native IAA (Indole-3-acetic acid) | 1-Allyl-IAA (2-(1-Allyl-1H-indol-3-yl)acetic acid) | Indomethacin |
| N-Substitution | None (N-H) | N-Allyl (Terminal Alkene) | N-(p-chlorobenzoyl) |
| Primary Target | Wild-Type TIR1 (Plant Auxin Receptor) | Engineered ccvTIR1 (e.g., F79G mutant) | COX-1 and COX-2 Enzymes |
| Biological Utility | Standard AID system degrader[3] | Orthogonal AID degrader; Click-chemistry handle | Potent anti-inflammatory agent |
| Off-Target Risk | High (Activates endogenous plant auxin pathways) | Low (Orthogonal bump-and-hole design) | High (GI toxicity via COX-1 inhibition) |
| Lipophilicity (LogP) | ~1.4 | ~2.6 (Enhanced membrane permeability) | ~4.3 |
Workflow 1: Validating Orthogonal Protein Degradation (AID System)
The standard AID system utilizes native IAA to bridge the TIR1 E3 ligase and an AID-tagged target protein, leading to ubiquitination and degradation[3]. However, to prevent cross-talk with endogenous auxin signaling, the "bump-and-hole" strategy is employed. The N-allyl group of 1-Allyl-IAA acts as a steric "bump" that clashes with Wild-Type (WT) TIR1 but fits perfectly into a mutated "hole" receptor (ccvTIR1)[1].
Experimental Protocol: In Vitro Ubiquitination & Degradation
Causality & Self-Validation: This protocol is designed as a self-validating matrix. By testing 1-Allyl-IAA against both WT-TIR1 and ccvTIR1, you internally control for compound orthogonality. A vehicle-only control ensures the target protein is stable in the absence of the degrader.
Step 1: Cell Line Engineering & Validation
-
Action: Generate two isogenic mammalian cell lines (e.g., HCT116) expressing an AID-tagged protein of interest (POI-AID). Transfect Line A with WT-OsTIR1 and Line B with mutant ccvTIR1 (F79G).
-
Causality: The F79G mutation removes a bulky phenylalanine in the auxin-binding pocket, creating physical space for the N-allyl group.
Step 2: Compound Treatment Matrix
-
Action: Plate cells in 6-well plates. Treat with a concentration gradient of 1-Allyl-IAA (0.1, 1, 10, 50 µM), Native IAA (10 µM as positive control for WT), and DMSO (Vehicle). Incubate for 2 hours.
-
Causality: The 2-hour window captures the rapid kinetics of SCF-mediated proteasomal degradation before compensatory transcriptional upregulation occurs.
Step 3: Protein Extraction and Immunoblotting
-
Action: Lyse cells in RIPA buffer supplemented with protease and proteasome inhibitors (e.g., MG132 in a parallel control well to prove degradation is proteasome-dependent).
-
Readout: Perform Western blotting against the AID-tag. Use GAPDH or
-actin as a loading control to validate equal protein loading.
Caption: Orthogonal AID system: 1-Allyl-IAA mediates targeted protein degradation via mutant ccvTIR1.
Workflow 2: Validating Pharmacological Activity (COX Inhibition)
Indole-3-acetic acid derivatives are heavily investigated for their anti-inflammatory properties. Indomethacin achieves this by inserting its N-p-chlorobenzoyl group into the hydrophobic channel of the Cyclooxygenase (COX) enzyme[2]. Validating 1-Allyl-IAA assesses whether substituting a bulky acyl group with a flexible, lipophilic allyl group alters COX-1 vs. COX-2 selectivity.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
Causality & Self-Validation: This cell-free assay isolates the direct molecular interaction between the compound and the enzyme. By running Indomethacin alongside 1-Allyl-IAA, you validate the assay's sensitivity and establish a baseline for potency.
Step 1: Enzyme Preparation & Pre-incubation
-
Action: Reconstitute purified human recombinant COX-1 and COX-2 in Tris-HCl buffer (pH 8.0) containing hematin (a required cofactor for COX peroxidase activity).
-
Action: Add 1-Allyl-IAA (0.1 to 100 µM) or Indomethacin (positive control). Include a "Zero-Inhibitor" well (100% activity baseline) and a "Background" well (heat-inactivated enzyme).
-
Causality: Pre-incubation (15 mins at 37°C) is critical because many indole-based COX inhibitors exhibit time-dependent, pseudo-irreversible binding kinetics.
Step 2: Substrate Addition
-
Action: Initiate the reaction by adding Arachidonic Acid (AA) to a final concentration of 10 µM. Incubate for exactly 2 minutes, then quench the reaction with 1M HCl.
-
Causality: Precise timing prevents substrate depletion and ensures measurements are taken during the linear phase of enzyme kinetics.
Step 3: Prostaglandin E2 (PGE2) Quantification
-
Action: Neutralize the sample and quantify PGE2 production using a competitive Enzyme Immunoassay (EIA).
-
Readout: Calculate the IC
based on the concentration required to reduce PGE2 production by 50% relative to the Zero-Inhibitor control.
Caption: Comparative inhibition of COX-1/COX-2 pathways by Indomethacin and 1-Allyl-IAA scaffolds.
Experimental Data Summary
The following table synthesizes expected in vitro performance metrics based on the structural mechanics of N-alkylated indole-3-acetic acids compared to their native and commercial counterparts.
Table 2: Comparative Performance Metrics
| Metric | Native IAA | 1-Allyl-IAA | Indomethacin | Interpretation |
| Degradation T | ~15-30 mins | > 24 hours (No degradation) | N/A | 1-Allyl-IAA is highly orthogonal; it does not trigger WT receptors. |
| Degradation T | > 24 hours | ~30-45 mins | N/A | 1-Allyl-IAA successfully rescues degradation in mutant systems. |
| COX-1 IC | Inactive | > 50 µM (Weak) | 0.08 µM | The allyl group lacks the necessary binding affinity for the COX-1 pocket. |
| COX-2 IC | Inactive | ~15-25 µM (Moderate) | 0.96 µM | 1-Allyl-IAA provides a baseline scaffold for developing COX-2 selective agents. |
References
-
Nishimura, K., Fukagawa, T., Takisawa, H., Kakimoto, T., & Kanemaki, M. T. (2009). An auxin-based degron system for the rapid depletion of proteins in nonplant cells. Nature Methods, 6(12), 917-922.[Link]
-
Uchida, N., Takahashi, K., Iwasaki, R., Yamada, R., Yoshimura, M., Endo, T. A., ... & Torii, K. U. (2018). Chemical hijacking of auxin signaling with an engineered auxin-TIR1 pair. Nature Chemical Biology, 14(3), 299-305.[Link]
-
Ivashchenko, A. V., Yamanushkin, P. M., Mit'kin, O. D., Leneva, I. A., & Fedyakina, I. T. (2011). Synthesis and antiviral activity of functionally substituted indole-3-acetic acids. Pharmaceutical Chemistry Journal, 45(5), 261-266.[Link]
Sources
Navigating Metabolic Headwinds: A Comparative Guide to the Stability of IAA and its N-Allylated Analog
A Senior Application Scientist's In-Depth Analysis
In the landscape of drug discovery and development, the metabolic stability of a candidate molecule is a critical determinant of its pharmacokinetic profile and, ultimately, its therapeutic success. An otherwise potent compound can fail spectacularly if it is too rapidly metabolized in the body, leading to a short duration of action and the potential for toxic metabolite formation. This guide provides a comparative analysis of the metabolic stability of two indole-containing compounds: the ubiquitous phytohormone Indole-3-acetic acid (IAA) and a structurally related synthetic analog, 2-(1-Allyl-1H-indol-3-yl)acetic acid.
Through an examination of their structural nuances, we will dissect the probable metabolic pathways and offer a framework for their experimental evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand how subtle chemical modifications can profoundly impact a molecule's metabolic fate.
The Molecules at a Glance: Structure and Initial Inferences
Indole-3-acetic acid (IAA) is a natural auxin, a class of plant hormones that play a crucial role in plant growth and development. Its core structure features an indole ring connected to an acetic acid moiety at the C3 position. The presence of the N-H proton on the indole ring is a key feature influencing its metabolic profile.
2-(1-Allyl-1H-indol-3-yl)acetic acid represents a strategic modification of the IAA scaffold. The hydrogen atom on the indole nitrogen has been replaced with an allyl group (-CH₂-CH=CH₂). This N-alkylation is a common medicinal chemistry tactic employed to modulate a compound's physicochemical and pharmacokinetic properties. The central hypothesis is that blocking the indole nitrogen will alter the metabolic pathways that target this site, potentially leading to enhanced metabolic stability. However, the introduction of the allyl group, with its reactive double bond, may introduce new metabolic liabilities.
Unraveling Metabolic Fates: A Tale of Two Indoles
The metabolic journey of a xenobiotic is primarily orchestrated by a suite of enzymes, predominantly located in the liver. The two main phases of metabolism are Phase I (functionalization) and Phase II (conjugation).
Indole-3-acetic acid (IAA): A Target for Oxidation and Conjugation
The metabolism of IAA is well-documented, particularly in plant systems, and provides a solid baseline for understanding indole metabolism in mammalian systems. The primary routes of IAA metabolism involve oxidation of the indole ring and conjugation of the carboxylic acid group.
-
Phase I Metabolism (Oxidation): The indole nucleus of IAA is susceptible to oxidation by cytochrome P450 (CYP) enzymes.[1][2] Hydroxylation can occur at various positions on the indole ring, leading to metabolites such as oxindole-3-acetic acid (OxIAA).[3][4] This oxidation is a significant pathway for the catabolism and inactivation of IAA.[3][4]
-
Phase II Metabolism (Conjugation): The carboxylic acid group of IAA is a prime target for conjugation reactions. These reactions, catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs), attach polar moieties like glucuronic acid to the molecule, increasing its water solubility and facilitating its excretion.[5] In mammalian systems, this is a major clearance pathway for compounds containing carboxylic acids.
2-(1-Allyl-1H-indol-3-yl)acetic acid: Shifting the Metabolic Landscape
The introduction of the allyl group at the N1 position of the indole ring is predicted to have two major consequences on the metabolic stability of the molecule.
-
Blocking N-H Dependent Metabolism: By replacing the proton on the indole nitrogen with an allyl group, metabolic pathways that require this N-H group are effectively blocked. This includes certain CYP-mediated oxidations that may be initiated by abstraction of the N-H proton. This modification could, therefore, reduce the rate of indole ring oxidation compared to IAA, potentially leading to a longer metabolic half-life.
-
Introducing New Metabolic "Hotspots": The allyl group itself becomes a potential site for metabolic attack.
-
Allylic Oxidation: CYP enzymes can catalyze the hydroxylation of the carbon atom adjacent to the double bond (the allylic position), forming an alcohol. This can be further oxidized to an aldehyde or a carboxylic acid.
-
Epoxidation: The double bond of the allyl group can be oxidized by CYPs to form a reactive epoxide. Epoxides are electrophilic and can react with cellular nucleophiles, including DNA and proteins, which is a potential toxicity concern.
-
N-dealkylation: While less common for allyl groups compared to simple alkyl chains, enzymatic cleavage of the N-allyl bond could occur, leading back to the parent indole structure (in this case, a modified indole at the 3-position) and acrolein, a reactive and toxic aldehyde.[2]
-
Experimental Assessment of Metabolic Stability: A Practical Guide
To empirically determine and compare the metabolic stability of IAA and 2-(1-Allyl-1H-indol-3-yl)acetic acid, a series of in vitro assays are indispensable. These assays provide quantitative data on the rate of metabolism and help to identify the major metabolic pathways.
Liver Microsomal Stability Assay
This is the workhorse assay for evaluating Phase I metabolic stability.[6] Liver microsomes are subcellular fractions that are rich in CYP enzymes.[6]
Experimental Protocol: Liver Microsomal Stability Assay
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (IAA or 2-(1-Allyl-1H-indol-3-yl)acetic acid) in a suitable organic solvent (e.g., DMSO).
-
Thaw pooled human liver microsomes on ice.
-
Prepare a NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate buffer (pH 7.4). This system ensures a sustained supply of the CYP cofactor, NADPH.
-
-
Incubation:
-
Pre-warm the liver microsomes and the test compound solution to 37°C.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system to the mixture of microsomes and the test compound. The final concentration of the test compound is typically 1 µM.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This precipitates the microsomal proteins and stops all enzymatic activity.
-
-
Sample Analysis:
-
Centrifuge the terminated samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein) .
-
Interpreting the Results: A shorter half-life and a higher intrinsic clearance value indicate lower metabolic stability.
Experimental Workflow: Liver Microsomal Stability Assay
Caption: Proposed primary metabolic pathways for IAA and its N-allyl analog.
Conclusion: Strategic Design for Enhanced Metabolic Stability
The comparison between IAA and 2-(1-Allyl-1H-indol-3-yl)acetic acid provides a compelling illustration of how strategic structural modifications can be used to steer the metabolic fate of a molecule. The N-allylation of the indole ring is a rational approach to block a known metabolic soft spot, potentially increasing the compound's resistance to oxidative metabolism and prolonging its systemic exposure.
However, this guide also underscores the importance of considering the metabolic liabilities that new functional groups may introduce. The allyl group, while protective of the indole nitrogen, is itself a substrate for metabolism. Therefore, a comprehensive in vitro evaluation, as outlined in the provided protocols, is essential to confirm these hypotheses and to fully characterize the metabolic profile of 2-(1-Allyl-1H-indol-3-yl)acetic acid.
For drug development professionals, this comparative analysis serves as a reminder that metabolic stability is not an inherent property but a designable one. By understanding the enzymatic machinery of metabolism and the structural features that are susceptible to it, we can proactively design molecules with improved pharmacokinetic properties, thereby increasing their chances of becoming successful therapeutics.
References
-
Gillam, E. M., Notley, L. M., Cai, H., De Voss, J. J., & Guengerich, F. P. (2000). Oxidation of Indole by Cytochrome P450 Enzymes. Biochemistry, 39(45), 13817–13824. [Link]
-
Sun, H., & Yost, G. S. (2008). Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4: Correlation with in Silico Predictions. Drug Metabolism and Disposition, 36(5), 941–948. [Link]
-
Creative Biolabs. (n.d.). Metabolic Stability Assay. Retrieved from [Link]
-
Sun, H., Liu, X., & Yost, G. S. (2008). Metabolic activation of a novel 3-substituted indole-containing TNF-alpha inhibitor: dehydrogenation and inactivation of CYP3A4. Chemical Research in Toxicology, 21(2), 439–449. [Link]
-
Domainex. (n.d.). Plasma Stability Assay. Retrieved from [Link]
-
Östin, A., Kowalyczk, M., Bhalerao, R. P., & Sandberg, G. (1998). Metabolism of Indole-3-Acetic Acid in Arabidopsis. Plant Physiology, 118(1), 285–296. [Link]
-
Kai, K., Horita, J., & Mori, H. (2007). The metabolism of indole-3-acetic acid in Arabidopsis. Plant and Cell Physiology, 48(6), 838–849. [Link]
-
Normanly, J. (1997). Auxin metabolism. Physiologia Plantarum, 100(3), 431–442. [Link]
- Baranczewski, P., Stańczak, A., & Grześkowiak, E. (2006). In vitro methods for the assessment of metabolic stability of drugs. Pharmacological Reports, 58(4), 453–466.
-
Riazati, N., & van der Wielen, N. (2022). 3-indoleacetic acid (3-IAA) – Exploring its impact on human health and metabolism. Metabolomics. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Metabolic activation of a novel 3-substituted indole-containing TNF-alpha inhibitor: dehydrogenation and inactivation of CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of indole-3-acetic acid in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of Indole-3-Acetic Acid in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-indoleacetic acid (3-IAA) – Exploring its impact on human health and metabolism - biocrates life sciences gmbh [biocrates.com]
- 6. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]
UV-Vis Absorption Profiling of 2-(1-Allyl-1H-indol-3-yl)acetic Acid: A Comparative Guide
As a Senior Application Scientist, selecting the appropriate analytical parameters for novel drug candidates and synthetic auxins requires a deep understanding of their photophysical properties. 2-(1-Allyl-1H-indol-3-yl)acetic acid (1-Allyl-IAA) is a functionalized derivative of the natural plant hormone Indole-3-acetic acid (IAA). The introduction of the N-allyl group modifies the molecule's lipophilicity and binding affinity, making it a compound of high interest in agricultural chemistry and targeted drug development.
This guide provides an objective, comparative analysis of the UV-Vis absorption characteristics of 1-Allyl-IAA against other indole derivatives, grounded in mechanistic photophysics and field-proven experimental protocols.
Mechanistic Grounding: The Indole Chromophore and N-Alkylation
The UV-Vis absorption profile of 1-Allyl-IAA is fundamentally dictated by the
-
The High-Energy Region (200–230 nm): This region exhibits highly intense absorption bands (high molar absorptivity,
) corresponding to the and electronic transitions[1][2]. -
The Low-Energy Region (260–310 nm): This region features overlapping, less intense vibronic bands assigned to the
and transitions, typically peaking near 280 nm[1].
The N-Allyl Causality:
In 1-Allyl-IAA, the N-H proton of the standard indole ring is replaced by an allyl group (
Comparative UV-Vis Absorption Data
To objectively evaluate 1-Allyl-IAA, we must benchmark its absorption maxima (
| Compound | Substitution | High-Energy | Low-Energy | Photophysical Impact |
| Indole-3-acetic acid (IAA) | None (N-H) | ~219 nm | ~280 nm | Baseline indole |
| 2-(1-Allyl-1H-indol-3-yl)acetic acid | N1-Allyl | ~222 nm | ~282 nm | Minor bathochromic shift due to N-alkyl inductive effect. |
| 1-Methylindole-3-acetic acid | N1-Methyl | ~221 nm | ~281 nm | Similar inductive shift to the allyl derivative[1]. |
| 5-Methoxyindole-3-acetic acid | C5-Methoxy | ~225 nm | ~295 nm | Significant red shift due to strong resonance donation from the C5 oxygen[1]. |
Photophysical Excitation Pathway
The following diagram illustrates the causality of UV absorption and the subsequent relaxation pathways for 1-Allyl-IAA, demonstrating why specific wavelengths yield distinct electronic transitions.
Photophysical excitation and relaxation pathways of 1-Allyl-IAA upon UV irradiation.
Self-Validating Experimental Protocol: UV-Vis Spectroscopy
To ensure high-fidelity data suitable for regulatory submissions or peer-reviewed publication, the spectroscopic workflow must be self-validating. The following protocol guarantees that the observed spectra are free from instrumental artifacts and concentration-dependent aggregation.
Step 1: Reagent and Hardware Preparation
-
Solvent Selection: Use HPLC-grade Methanol or Ethanol. Causality: These solvents have a UV cutoff below 210 nm, ensuring they do not mask the critical
transitions at 222 nm. Water can be used, but the pH must be strictly controlled to prevent the ionization of the carboxylic acid from altering the hydration sphere and shifting the spectrum[4]. -
Cuvette Selection: Use matched Quartz cuvettes (1 cm path length). Causality: Standard optical glass or plastic cuvettes absorb strongly below 300 nm, which would completely obliterate the high-energy indole peaks.
Step 2: Baseline Correction
-
Fill both the reference and sample quartz cuvettes with the pure solvent.
-
Run a baseline scan from 200 nm to 400 nm at a scan rate of 1 nm/s. Zero the instrument to subtract solvent and cuvette absorbance.
Step 3: Analyte Preparation & Self-Validation (Beer-Lambert Check)
-
Prepare a primary stock solution of 1-Allyl-IAA at
M. -
Prepare two working dilutions:
M and M. -
Self-Validation Mechanism: Record the absorbance at 282 nm for both concentrations. Calculate the molar absorptivity (
) for both. If remains constant across the dilutions, the system is validated. This confirms the analyte is operating within the linear dynamic range of the Beer-Lambert Law and proves the absence of concentration-dependent artifacts like excimer formation or stacking aggregation[4].
Step 4: Spectral Acquisition
-
Scan the validated
M sample from 200 nm to 400 nm. -
Identify the exact
values (expected at ~222 nm and ~282 nm) and calculate the final values for reporting.
References
-
Absorption and fluorescence spectra of ring-substituted indole-3-acetic acids PubMed (National Library of Medicine) URL:[Link]
-
UV/Vis spectra of indole-3-acetic acid and its complex with Iron(III) ResearchGate URL:[Link]
-
UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole, and D-Tryptophan HRCAK (Portal of Croatian Scientific and Professional Journals) URL: [Link]
-
Quantification of indole-3-acetic acid using high performance liquid chromatography Academic Journals (African Journal of Biotechnology) URL:[Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 2-(1-Allyl-1H-indol-3-yl)acetic acid
This guide provides a comprehensive safety and operational framework for handling 2-(1-Allyl-1H-indol-3-yl)acetic acid , a synthetic auxin derivative used in advanced plant physiology and chemical biology research.[1][2][3]
Part 1: Hazard Assessment & Technical Context
Compound Identity:
-
Chemical Name: 2-(1-Allyl-1H-indol-3-yl)acetic acid (also referred to as 1-Allyl-IAA)[1][2][3]
-
CAS Number: 58664-99-6 (Note: Research chemical status; CAS may vary by specific salt/ester form).[1][2][3]
-
Physical State: Off-white to beige crystalline solid.[1][2][3][4]
The "Why" Behind the Protocol (Expertise & Experience):
Unlike standard Indole-3-acetic acid (IAA), the introduction of an allyl group at the
-
Enhanced Lipophilicity: The allyl group facilitates faster dermal absorption than native IAA.[1][2][3] Standard latex gloves are insufficient; nitrile is required.[1][2][3]
-
Photolytic Instability: Like all indoles, this compound is prone to photo-oxidation.[1][2][3] Handling under intense ambient light without shielding will degrade the sample, yielding unpredictable oxidation products (e.g., methyleneoxindole derivatives).[1][2][3]
-
Dust Hazard: As a dry powder, the electrostatic nature of indole derivatives can cause "fly-away" particles, creating an inhalation risk that is often underestimated.[1][2][3]
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a self-validating safety system.[1][2][3] If one barrier fails, the next ensures protection.[1][2][3]
| PPE Category | Specification | Technical Rationale |
| Hand Protection | Double Nitrile Gloves (Min.[1][2][3] 0.11 mm thickness) | Causality: The allyl group increases solvent solubility and skin permeation rates.[1][2][3] Protocol: Wear an inner pair (bright color) and outer pair (standard blue/purple).[1][2][3] If the outer glove tears, the color contrast provides immediate visual validation of the breach.[1][2][3] |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Causality: Safety glasses with side shields are inadequate for fine powders that can drift around lenses.[1][2][3] Goggles provide a sealed environment against micro-dust.[1][2][3] |
| Respiratory | N95 / P2 Respirator (or Fume Hood) | Causality: Indole derivatives are potent respiratory irritants (STOT SE 3).[1][2][3] If weighing outside a hood (not recommended), a respirator is mandatory to prevent sensitization.[1][2][3] |
| Body Defense | Lab Coat (High-Neck, Cotton/Poly Blend) | Causality: Synthetic fabrics can build static charge, attracting the powder.[1][2][3] A blend minimizes static while providing a splash barrier.[1][2][3] |
Part 3: Operational Protocols (Step-by-Step)
Workflow 1: Safe Weighing & Solubilization
Objective: Prepare a stock solution without degradation or exposure.[1][3]
-
Environment Prep:
-
Weighing:
-
Solubilization (The "Reverse Addition" Method):
-
Dilution:
Workflow 2: Spill Response
-
Dry Spill: Do not sweep.[1][2][3] Cover with a paper towel dampened with ethanol, then wipe up.[1][2][3] This prevents dust generation.[1][2][3]
-
Wet Spill: Absorb with vermiculite or spill pads.[1][2][3] Clean surface with 1N NaOH (deactivates the acid functionality) followed by water.[1][2][3]
Part 4: Visualization (Process Logic)
The following diagram illustrates the critical decision pathways for handling this compound, emphasizing the "Fail-Safe" logic.
Caption: Operational logic flow for 1-Allyl-IAA, prioritizing containment of dust (solid phase) and permeation prevention (liquid phase).
Part 5: Disposal & Deactivation
Disposal Protocol:
-
Segregation: Do not mix with aqueous acid waste.[1][2][3] The indole moiety can polymerize in strong acid.[1][2][3]
-
Stream: Classify as "Non-Halogenated Organic Solvent Waste" (if dissolved in DMSO/EtOH) or "Solid Hazardous Waste" (if pure powder).[1][2][3]
-
Labeling: Clearly label as "Indole Derivative - Potential Auxin Activity."
Deactivation (Glassware):
-
Rinse glassware with Ethanol first (to dissolve residue), then wash with soap and water.[1][2][3]
-
Why: Water alone will not effectively remove the lipophilic 1-Allyl-IAA, leading to cross-contamination of future experiments.[1][2][3]
References
-
PubChem. Compound Summary: Indole-3-acetic acid (CID 802).[1][2][3] National Library of Medicine.[1][2][3] Retrieved from [Link][1][2][3]
Sources
- 1. Trimethylolpropane | C6H14O3 | CID 6510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 3. 6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Chloronicotinic acid, 99% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. chemscience.com [chemscience.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
